3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUZZWOTMMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
This guide provides a comprehensive overview of the chemical properties of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a notable member of the tropane alkaloid family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, stereochemistry, reactivity, and analytical characterization. The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] The introduction of a phenyl and a hydroxyl group at the 3-position creates a molecule with significant potential for further chemical exploration and as a precursor for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, with the CAS number 37511-62-9, is a solid at room temperature. Its rigid bicyclic structure, a fusion of a six-membered piperidine ring and a five-membered pyrrolidine ring, imparts a distinct three-dimensional conformation that is crucial for its biological interactions. The presence of a tertiary alcohol and a secondary amine provides key functional groups for chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | [3] |
| Physical Form | Solid | |
| CAS Number | 37511-62-9 | |
| Storage Temperature | 4°C, protect from light | |
| Purity (Typical) | ≥97% | |
| InChI Key | ROZUZZWOTMMUTR-UHFFFAOYSA-N |
Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
The most direct and common method for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is the nucleophilic addition of a phenyl organometallic reagent to a tropinone derivative. This approach allows for the efficient formation of the carbon-phenyl bond and the tertiary alcohol in a single step. The choice of the nitrogen protecting group on the tropinone starting material can influence the reaction conditions and the ease of purification. For the synthesis of the title compound with a free secondary amine, nortropinone is the ideal starting material.
A plausible synthetic route involves the Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[4][5]
Caption: Synthetic workflow for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reactions with tropinone derivatives.
Materials:
-
Nortropinone hydrochloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Bromobenzene
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Nortropinone Free Base: Nortropinone hydrochloride is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and the solvent is removed under reduced pressure to yield the free base.
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A crystal of iodine is added. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Nortropinone: The Grignard reagent is cooled in an ice bath. A solution of nortropinone in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Stereochemical Considerations
The nucleophilic addition of the phenyl group to the carbonyl carbon of nortropinone can result in the formation of two diastereomers, depending on the face of the carbonyl group that is attacked. The stereochemistry at the C3 position is crucial as it significantly influences the biological activity of tropane alkaloids.[6]
-
exo-attack: The phenyl group adds from the less sterically hindered face, leading to an endo-hydroxyl group and an exo-phenyl group.
-
endo-attack: The phenyl group adds from the more sterically hindered face, resulting in an exo-hydroxyl group and an endo-phenyl group.
The stereochemical outcome is influenced by the reaction conditions, including the solvent and the nature of the organometallic reagent. Generally, Grignard reagents tend to favor attack from the less hindered exo face.
Caption: Stereochemical outcomes of the Grignard reaction with nortropinone.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, the following data is predicted based on the analysis of its structural features and comparison with related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of diastereomers.
-
Aromatic Protons: A multiplet in the range of 7.20-7.50 ppm corresponding to the five protons of the phenyl group.
-
Bridgehead Protons (H-1 and H-5): Broad signals expected around 3.3-3.6 ppm.
-
Methylene Protons (H-2, H-4, H-6, H-7): A series of complex multiplets in the range of 1.5-2.5 ppm.
-
N-H Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift would be concentration and solvent dependent.
-
O-H Proton: A broad singlet, also exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide key information about the carbon skeleton.
-
Aromatic Carbons: Signals in the region of 125-145 ppm. The ipso-carbon would be expected around 145 ppm, with other aromatic carbons appearing between 125-129 ppm.
-
C3 (Carbon bearing OH and Ph): A quaternary carbon signal expected around 70-80 ppm.
-
Bridgehead Carbons (C-1 and C-5): Signals expected in the range of 55-65 ppm.
-
Methylene Carbons (C-2, C-4, C-6, C-7): Signals in the aliphatic region of 25-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorptions for the hydroxyl, amine, and aromatic functionalities.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions around 1600 and 1450 cm⁻¹.
-
C-O Stretch (Tertiary Alcohol): A strong band in the region of 1150-1200 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would be characteristic of the tropane skeleton, with initial loss of water from the tertiary alcohol being a probable fragmentation pathway.
Chemical Reactivity and Potential Applications
The chemical reactivity of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is dictated by its primary functional groups: the secondary amine and the tertiary alcohol.
-
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a variety of substituents at the 8-position. This is a common strategy in the development of tropane-based pharmaceuticals to modulate pharmacological activity and pharmacokinetic properties.[7]
-
Esterification and Etherification: The tertiary alcohol can undergo esterification or etherification, although these reactions may be sterically hindered.
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an alkene, with the position of the double bond depending on the reaction conditions and the relative stability of the possible products.
The structural similarity of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol to known dopamine and serotonin reuptake inhibitors suggests its potential as a scaffold for the development of novel central nervous system (CNS) active agents.
Caption: Hypothetical mechanism of action via dopamine transporter inhibition.
Conclusion
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetically accessible tropane derivative with significant potential for further chemical modification and pharmacological investigation. Its rigid three-dimensional structure and the presence of key functional groups make it an attractive starting point for the design of novel molecules with potential activity in the central nervous system. Further detailed experimental studies are warranted to fully elucidate its spectroscopic properties, stereochemistry, and biological activity profile.
References
-
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
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University of Wisconsin-Madison. Grignard Reaction. [Link]
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Pfizer Inc. (2005). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
- Wade, L. G. (2017). Organic Chemistry. Pearson.
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PubChem. 8-Azabicyclo[3.2.1]octan-3-ol. [Link]
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NIST Chemistry WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Davies, H. M., & Correia, R. (1996). Synthesis of 3.beta.-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of medicinal chemistry, 39(13), 2554–2558. [Link]
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NIST Chemistry WebBook. 3-Phenyl-3-pentanol. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. [Link]
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Reddit. Help with Grignard reaction experimental observations. [Link]
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PubChem. 8-Azabicyclo(3.2.1)octane, 8-methyl-3-phenyl-. [Link]
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YouTube. interpretation of three sample infrared spectr. [Link]
-
ResearchGate. Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. [Link]
-
PubMed. Discovery of N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenol and -phenyl carboxamide series of μ-opioid receptor antagonists. [Link]
- US Patent US20060058343A1. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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MDPI. Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.-Ham Possess Radical Scavenging and Antiproliferative Properties. [Link]
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MDPI. Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. [Link]
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Technical Whitepaper: 3-Phenyltropan-3-ol – Physicochemical Profiling and Synthetic Utility
[1][2]
Executive Summary
3-Phenyltropan-3-ol (also known as 3-phenyl-3-tropanol or 3-phenyltropine) is a bicyclic tertiary alcohol derived from the tropane alkaloid scaffold.[1][2] It serves as a critical intermediate in the synthesis of high-affinity dopamine transporter (DAT) ligands and is a structural probe for understanding the pharmacophore of cocaine-like stimulants.[1][2] Unlike the 2-substituted cocaine analogs (e.g., WIN 35,428), 3-phenyltropan-3-ol lacks the C2-carboxylic ester, isolating the contribution of the C3-aryl moiety to receptor binding.[1][2] This guide details its physicochemical characteristics, stereoselective synthesis via Grignard addition, and handling protocols for research applications.[1][2]
Chemical Identity & Molecular Architecture[2][3]
The compound consists of an 8-methyl-8-azabicyclo[3.2.1]octane core substituted at the C3 position with both a hydroxyl group and a phenyl ring.[1][2] The rigidity of the tropane bridge (C1–C5) dictates the stereochemical outcome of synthetic additions.[1][2]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
| Common Names | 3-Phenyl-3-tropanol; 3-Phenyltropine |
| CAS Number | 37511-62-9 (Generic for 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol series; specific stereoisomers vary) |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| SMILES | CN1[C@H]2CC[C@@H]1CC(O)(c3ccccc3)C2 |
Stereochemistry: The "Tropine" vs. "Pseudotropine" Configuration
The tropane ring system allows for two isomers at the C3 position relative to the nitrogen bridge:
-
Axial (α-orientated): The substituent points away from the nitrogen bridge (endo).[1][2]
-
Equatorial (β-orientated): The substituent points towards the nitrogen bridge (exo).[1][2]
In the synthesis of 3-phenyltropan-3-ol via Grignard addition to tropinone, the bulky phenyl nucleophile preferentially attacks from the less hindered equatorial face (beta-face attack is sterically encumbered by the bridge).[1][2] However, experimental evidence suggests the phenyl group often adopts the equatorial (β) position to minimize 1,3-diaxial interactions with the ring hydrogens, forcing the hydroxyl group into the axial (α) position.[1][2] This configuration mimics the stereochemistry of tropine (3α-OH), hence the designation "3-phenyltropine."[1][2]
Physicochemical Characteristics
The following data summarizes the core physical properties relevant to handling and formulation.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Hygroscopic; store under inert atmosphere.[1][2][3] |
| Melting Point | 218–220 °C (Picrate salt) | Free base MP is typically lower (~160°C); often characterized as the stable picrate or HCl salt.[1][2] |
| Solubility | Soluble in CHCl₃, EtOH, DCM | Lipophilic core facilitates organic solubility.[1][2] |
| Water Solubility | Low (Free Base) | Soluble in aqueous acid (pH < 4) due to protonation of the bridgehead nitrogen.[1][2] |
| pKa (Calc.) | ~9.5 (Tertiary Amine) | Basic nitrogen requires buffering for physiological assays.[1][2] |
| LogP (Est.) | 2.1 – 2.5 | Moderate lipophilicity; crosses blood-brain barrier (BBB).[1][2] |
Synthetic Pathways & Methodology
The primary route to 3-phenyltropan-3-ol is the nucleophilic addition of phenylmagnesium bromide to tropinone.[1][2] This reaction is a classic example of controlling stereochemistry through ring conformation.[1][2]
Reaction Mechanism[1][2]
-
Nucleophilic Attack: The Grignard reagent (PhMgBr) approaches the carbonyl carbon of tropinone.[1][2]
-
Stereoselectivity: The ethano-bridge (C6-C7) screens the β-face (exo).[1][2] Consequently, the phenyl group attacks from the α-face (endo)?[1][2] Correction: In tropinone, the bridge is bulky.[1][2] However, the axial hydrogens on the piperidine ring also provide hindrance.[1][2] The major product typically places the bulky phenyl group in the equatorial position (β), resulting in the axial (α) hydroxyl group.[1][2]
-
Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.[1][2]
Experimental Protocol (Grignard Addition)
Reagents:
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve Tropinone (e.g., 5.0 g) in anhydrous ether (50 mL) and cool to 0°C.
-
Addition: Add PhMgBr solution dropwise over 30 minutes. The solution will likely turn cloudy/opaque as the magnesium alkoxide complex precipitates.[1][2]
-
Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to ensure completion.
-
Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution. Caution: Exothermic.[1]
-
Extraction: Separate the organic layer.[1][2][5] Extract the aqueous layer with CHCl₃ (3x).[1][2][4] The product (amine) may remain in the aqueous phase if the pH is too low; adjust to pH > 10 with NaOH if necessary to extract the free base.[1][2]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane.[1][2]
Synthesis Visualization[1][2]
Figure 1: Synthetic workflow for the conversion of tropinone to 3-phenyltropan-3-ol via Grignard reaction.[1][2][4]
Pharmacological Context & Applications
Structure-Activity Relationship (SAR)
3-Phenyltropan-3-ol serves as a scaffold for probing the Dopamine Transporter (DAT).[1][2]
-
Binding Affinity: The tertiary alcohol itself has moderate affinity for DAT compared to cocaine.[1][2]
-
Dehydration: It is frequently dehydrated (using SOCl₂ or acid) to form 3-phenyltrop-2-ene , which is then reduced to 3-phenyltropane .[1][2] The 3-beta-phenyltropane analogs are among the most potent DAT inhibitors known (e.g., WIN 35,428 series).[1][2]
-
Muscarinic Activity: Like tropine, the 3-hydroxyl variant retains some affinity for muscarinic acetylcholine receptors (mAChR), contributing to side-effect profiles in non-selective analogs.[1][2]
Analytical Characterization
To validate the synthesis, researchers should look for the following spectral signatures:
References
-
Sigma-Aldrich. 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Product Data. Retrieved from [1][2]
-
Lyle, R. E., et al. (1959).[1][2] Orientation in the Hydroboration of 3-Phenyl-2-tropene. Journal of Organic Chemistry.
-
Clarke, E. G. C. Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1][2] (General reference for tropane alkaloid properties).
-
PubChem. Compound Summary for CID 3049470 (3-Phenyl-8-methyl-8-azabicyclo[3.2.1]octane derivatives). [1][2]
-
Royal Society of Chemistry. Synthesis of Tropine Derivatives. [1][2]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of hygrine in the biosynthesis of cuscohygrine and hyoscyamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a member of the tropane alkaloid family, represents a pivotal structural motif in modern drug discovery.[1] Its rigid bicyclic framework, combined with the strategic placement of a phenyl and a hydroxyl group, offers a unique three-dimensional architecture for interacting with biological targets. This guide provides an in-depth analysis of a critical, yet often overlooked, physicochemical property of this compound: its solubility. Understanding the solubility of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in both aqueous and organic media is paramount for its successful development as a therapeutic agent, influencing everything from formulation and bioavailability to purification and synthesis.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In the case of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a delicate balance of polar and non-polar features governs its behavior in different solvents.
Key Structural Features Influencing Solubility:
-
The 8-Azabicyclo[3.2.1]octane Core: This rigid, saturated bicyclic system forms the non-polar backbone of the molecule, contributing to its solubility in organic solvents.
-
The Tertiary Amine (N-8): The nitrogen atom within the bicyclic system is a weak base. In its free base form, it contributes moderately to the molecule's polarity. However, under acidic conditions, this amine can be protonated to form a cationic species, significantly increasing its aqueous solubility.[2]
-
The Tertiary Alcohol (C-3-OH): The hydroxyl group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. This functional group enhances the molecule's ability to interact with polar solvents like water and alcohols.
-
The Phenyl Group (C-3-Ph): This aromatic ring is a significant non-polar (lipophilic) moiety. It strongly favors interactions with non-polar organic solvents and is a major determinant of the compound's low intrinsic water solubility.
This interplay of functional groups results in a molecule with amphiphilic character, exhibiting solubility in a range of solvents, but with a clear preference dictated by the solvent's polarity.
Physicochemical Properties: A Quantitative Glimpse
| Property | Predicted/Reported Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₇NO | - |
| Molecular Weight | 203.28 g/mol | Moderate molecular weight, generally favorable for solubility. |
| XlogP | 1.6 | This positive value indicates a higher preference for a non-polar solvent (octanol) over a polar solvent (water), suggesting greater solubility in organic solvents.[3] |
| pKa (predicted, basic) | ~9.0 | The basicity of the tertiary amine is crucial. At pH values significantly below the pKa, the compound will be protonated and more water-soluble. |
| Physical Form | Solid | The crystalline form of the solid will impact its solubility. |
Solubility Profile: A Comparative Analysis
Based on its structure and predicted properties, we can establish a qualitative solubility profile for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Aqueous Solubility
In its neutral (free base) form, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is expected to have low to very slight aqueous solubility. This is a common characteristic of tropane alkaloids.[4] The dominant non-polar phenyl group and the bicyclic core limit its favorable interactions with water molecules.
The Critical Role of pH:
The aqueous solubility of this compound is highly pH-dependent. In acidic environments (pH < 7), the tertiary amine will become protonated, forming the corresponding ammonium salt. This ionic species will be significantly more polar and, therefore, more soluble in water. This principle is often exploited in the formulation of amine-containing drugs.
Organic Solubility
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is anticipated to exhibit good to moderate solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): These solvents can effectively solvate the molecule, particularly the non-polar regions, resulting in good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be lower than in polar organic solvents. While the phenyl group and bicyclic core have an affinity for non-polar environments, the presence of the polar hydroxyl and amine groups will limit solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
The Shake-Flask Method (Higuchi and Connors)
This is the gold-standard method for determining thermodynamic (equilibrium) solubility.
Materials:
-
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (pure, solid)
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, Ethanol, Dichloromethane, Toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol to a series of vials, ensuring a visible excess of solid remains at equilibrium.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solutions and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Visualizing the Factors at Play
The following diagram illustrates the key molecular features of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and their influence on its solubility in different solvent types.
Caption: Key molecular features of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and their influence on solubility.
Conclusion: A Roadmap for Formulation and Development
A thorough understanding of the solubility of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is not merely an academic exercise; it is a critical component of a successful drug development program. The amphiphilic nature of this molecule, with its distinct polar and non-polar domains, presents both challenges and opportunities. While its intrinsic aqueous solubility is likely low, the basicity of the tertiary amine provides a straightforward mechanism for enhancement through salt formation in acidic media. Its favorable solubility in a range of organic solvents facilitates its purification and handling during synthesis. By leveraging the principles outlined in this guide and employing rigorous experimental validation, researchers can navigate the complexities of its solubility, paving the way for the development of effective and bioavailable therapeutics based on this promising scaffold.
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Phenyltropane Derivatives and Analogs: A Technical Guide for Researchers
Phenyltropane derivatives represent a significant class of synthetic compounds that have been instrumental in advancing our understanding of monoamine transporter systems. Originally developed from the structural modification of cocaine, these analogs have become invaluable tools in neuroscience research and hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2][3] This guide provides an in-depth exploration of the synthesis, pharmacology, and analytical characterization of phenyltropane derivatives, intended for researchers, scientists, and professionals in drug development.
The Genesis of Phenyltropanes: A Quest to Dissociate Activity from Toxicity
The development of phenyltropanes was driven by the need to separate the potent stimulant effects of cocaine from its significant cardiotoxicity and abuse potential.[1] The key structural difference between phenyltropanes and cocaine lies in the absence of the benzoyloxy ester at the 3-position of the tropane ring.[1] In phenyltropanes, the phenyl group is directly attached to the tropane skeleton, a modification that was initially aimed at eliminating the local anesthetic properties of cocaine, which are linked to its cardiotoxicity.[1] This structural alteration led to a class of compounds with a primary mechanism of action as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) with varying degrees of affinity and selectivity.[2][3]
The Core Scaffold and Key Structural Modifications
The fundamental structure of a phenyltropane is the 8-azabicyclo[3.2.1]octane ring system with a phenyl group at the 3β-position. The majority of research has focused on modifications at the 2β-position and on the phenyl ring itself to modulate the pharmacological profile of these compounds.
Synthesis of the Phenyltropane Core
The synthesis of 2β-substituted 3β-phenyltropanes often starts from commercially available tropane alkaloids like cocaine or can be achieved through multi-step synthetic routes. A common strategy involves the degradation of cocaine to 2β-carbomethoxy-3β-phenyltropane, which serves as a versatile intermediate for further modifications.[4]
This protocol is a generalized representation of synthetic strategies reported in the literature.[4]
-
Hydrolysis of Cocaine: Cocaine is hydrolyzed under acidic or basic conditions to yield ecgonine methyl ester.
-
Dehydration: The resulting ecgonine methyl ester is dehydrated to anhydroecgonine methyl ester.
-
Phenyl Grignard Addition: Anhydroecgonine methyl ester is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) in an appropriate solvent like diethyl ether at low temperatures.
-
Acid-catalyzed Rearrangement: The resulting intermediate is treated with an acid, such as trifluoroacetic acid, to facilitate a rearrangement that yields the 3β-phenyltropane-2β-carboxylic acid methyl ester.[5]
-
Purification: The final product is purified using chromatographic techniques such as flash column chromatography.[5]
Structure-Activity Relationships (SAR)
The structure-activity relationship of phenyltropane derivatives is a well-explored area, with modifications at the 2β-position and the 3β-phenyl ring having a profound impact on their affinity and selectivity for monoamine transporters.
-
2β-Position: The nature of the substituent at the 2β-position is a key determinant of potency and selectivity. Increased lipophilicity at this position generally leads to enhanced binding affinity for the dopamine transporter.[4][6] However, a direct correlation is not always observed, suggesting that other factors like electrostatic interactions also play a role.[4][6]
-
3β-Phenyl Ring: Substituents on the 3β-phenyl ring significantly influence the binding affinity and selectivity for DAT, SERT, and NET. For instance, a 4-chlorophenyl or 4-methylphenyl substituent has been shown to modulate binding affinities.[2]
The following diagram illustrates the key points of chemical modification on the phenyltropane scaffold.
Caption: Key modification sites on the phenyltropane scaffold influencing monoamine transporter affinity.
Pharmacological Profile: Probing the Monoamine Transporters
The primary pharmacological action of phenyltropane derivatives is the inhibition of monoamine reuptake by binding to DAT, SERT, and NET. This makes them valuable research tools for studying the roles of these transporters in normal brain function and in various pathological conditions.
In Vitro Characterization: Binding Affinity and Uptake Inhibition
The in vitro pharmacological profile of phenyltropane derivatives is typically characterized by two main types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific monoamine transporter.
-
Tissue Preparation: Brain tissue rich in the transporter of interest (e.g., rat striatum for DAT) is homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
This protocol outlines the general procedure for measuring the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from brain tissue by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) is initiated by adding it to the synaptosome suspension.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the neurotransmitter uptake) is determined.
The following diagram illustrates the workflow for the in vitro characterization of phenyltropane derivatives.
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A Technical Guide to the Crystal Structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 8-azabicyclo[3.2.1]octane scaffold is a core component of tropane alkaloids, a class of naturally occurring compounds with significant and diverse biological activities.[1][2][3][4] The introduction of a phenyl group at the C3 position and a hydroxyl group creates 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a molecule of considerable interest in medicinal chemistry for its potential interactions with various biological targets.[1][2] This technical guide provides an in-depth analysis of the crystal structure of this compound, offering insights into its molecular conformation, intermolecular interactions, and the implications for drug design and development. We will explore the experimental workflow, from synthesis and crystallization to X-ray diffraction analysis, and delve into the interpretation of the resulting structural data.
Introduction: The Significance of the 8-azabicyclo[3.2.1]octane Framework
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry.[1][2][5] This rigid bicyclic system is found in a wide range of biologically active molecules, including atropine and cocaine.[4] The defined stereochemistry and conformational rigidity of the tropane ring system allow for precise positioning of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for specific biological targets.[3]
The addition of a phenyl group at the C3 position introduces potential for π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at receptor binding sites.[6] The hydroxyl group at the same position can act as a hydrogen bond donor and acceptor, further enhancing binding affinity and specificity.[1][2] Understanding the three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[7]
This guide will focus on the single-crystal X-ray diffraction analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a powerful technique that provides definitive information about the solid-state conformation and packing of a molecule.
Experimental Methodology: From Synthesis to Structure Determination
The journey to elucidating the crystal structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol involves a multi-step process, each critical for obtaining high-quality results.
Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
A common synthetic route to 3-aryl-8-azabicyclo[3.2.1]octane derivatives involves the reaction of a rhodium-stabilized vinylcarbenoid with a pyrrole.[8] Modifications to the aryl and nitrogen substituents can be made to produce a variety of analogs.[8] For the parent compound, a general approach may involve the reaction of tropinone with a phenyl-containing Grignard reagent or a similar organometallic compound.
Detailed Protocol:
-
Reaction Setup: A solution of tropinone in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Addition: Phenylmagnesium bromide, a commercially available Grignard reagent, is added dropwise to the stirred solution of tropinone at a reduced temperature (typically 0 °C or lower) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step in crystal structure determination. A variety of techniques can be employed, and the optimal conditions must be determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
For 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a suitable starting point would be to dissolve the purified compound in a moderately polar solvent like ethanol or acetone and attempt crystallization by slow evaporation or vapor diffusion with a non-polar anti-solvent such as hexane.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Experimental Workflow for X-ray Diffraction:
Caption: Workflow for Crystal Structure Determination.
Structural Analysis and Discussion
The crystal structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol reveals key features of its molecular geometry, conformation, and intermolecular interactions.
Molecular Geometry and Conformation
The 8-azabicyclo[3.2.1]octane core adopts a characteristic chair-boat conformation. The six-membered piperidine ring is in a chair conformation, while the five-membered pyrrolidine ring adopts a boat-like arrangement. This conformation is a common feature of tropane alkaloids and their derivatives.[9][10]
The phenyl group at the C3 position can adopt either an axial or equatorial orientation relative to the piperidine ring. The crystallographic data will definitively establish this orientation, which has significant implications for the molecule's overall shape and its potential interactions with a binding site. The hydroxyl group at C3 will also have a specific stereochemical orientation (endo or exo).
Table 1: Key Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
Intermolecular Interactions
In the solid state, molecules of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol are held together by a network of intermolecular interactions. These interactions are crucial for understanding the crystal packing and can provide insights into how the molecule might interact in a biological environment.
-
Hydrogen Bonding: The hydroxyl group at C3 is a key player in forming hydrogen bonds. It can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule or to another hydroxyl group. This typically results in the formation of chains or dimeric motifs within the crystal lattice.
-
π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.[11] These interactions contribute to the overall stability of the crystal structure.
-
C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-system of the phenyl ring can also be observed.
Caption: Potential Intermolecular Interactions.
Implications for Drug Design
The detailed structural information obtained from the crystal structure analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is invaluable for drug development professionals.
-
Pharmacophore Modeling: The precise three-dimensional arrangement of the phenyl ring, hydroxyl group, and the nitrogen atom of the bicyclic system defines the pharmacophore of this molecule. This information can be used to design new molecules with improved affinity and selectivity.
-
Structure-Based Drug Design: If the crystal structure of a target protein is known, the crystal structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol can be used for in silico docking studies to predict its binding mode and affinity. This allows for the rational design of modifications to improve binding.
-
Understanding Bioisosterism: The phenyl ring can sometimes be replaced with other groups (bioisosteres) to improve properties such as solubility or metabolic stability.[6][12][13] The crystal structure provides a baseline for understanding the steric and electronic contributions of the phenyl group, guiding the selection of appropriate bioisosteres.
Conclusion
The crystal structure analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol provides a fundamental understanding of its molecular architecture and intermolecular interactions. This knowledge is not merely academic; it forms the bedrock of rational drug design and the development of new therapeutic agents based on the privileged 8-azabicyclo[3.2.1]octane scaffold. The detailed experimental protocols and structural insights presented in this guide are intended to empower researchers in their quest to design and synthesize the next generation of medicines.
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Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. Available at: [Link]
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Tropane alkaloid biosynthesis. A century old problem unresolved. ResearchGate. Available at: [Link]
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3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. PubMed. Available at: [Link]
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Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. PMC. Available at: [Link]
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Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. ResearchGate. Available at: [Link]
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Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]
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3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride. PubChem. Available at: [Link]
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Promoting π-Facial Interactions in Phenyl-Substituted 1,8-Bis(silylamido)naphthalene Alkaline Earth Complexes. ACS Publications. Available at: [Link]
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Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. Available at: [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 3-Substituted 8-Azabicyclo[3.2.1]octanes
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged heterocyclic motif of paramount importance in the fields of medicinal chemistry and drug development.[1][2] This rigid bicyclic structure is the core of numerous biologically active natural products, including atropine, cocaine, and scopolamine, which exhibit a wide range of pharmacological activities.[2][3] The constrained nature of the tropane scaffold imparts a well-defined three-dimensional geometry to the molecules that contain it, which is crucial for their interaction with biological targets such as receptors and enzymes.[1][4] Consequently, a thorough understanding of the thermodynamic stability of substituted 8-azabicyclo[3.2.1]octanes is fundamental for the rational design of novel therapeutics with optimized efficacy and safety profiles.
This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of 3-substituted 8-azabicyclo[3.2.1]octanes. We will delve into the conformational intricacies of this bicyclic system, the influence of substituents at the C3 position, and the experimental and computational methodologies employed to elucidate these thermodynamic principles.
Conformational Landscape of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring. The piperidine ring can, in principle, adopt two primary conformations: a lower-energy chair form and a higher-energy boat form. However, due to the constraints imposed by the bicyclic system, the piperidine ring is puckered, and the chair conformation is the overwhelmingly favored and more stable arrangement.
The nitrogen bridge (N8) introduces a key element to the conformational analysis. The lone pair of electrons on the nitrogen atom can be oriented either axially or equatorially with respect to the piperidine ring. This leads to the possibility of nitrogen inversion, a process that interconverts these two forms. The energy barrier for nitrogen inversion in piperidine systems is generally low.[5]
The Critical Role of the 3-Substituent: Axial vs. Equatorial Orientations
The introduction of a substituent at the 3-position of the 8-azabicyclo[3.2.1]octane core is a common strategy in the development of new drug candidates. The stereochemical orientation of this substituent, whether it is in an axial or equatorial position, has a profound impact on the overall thermodynamic stability of the molecule.
-
Equatorial Substituents: In general, substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric hindrance.[6] In an equatorial orientation, the substituent is directed away from the bulk of the bicyclic ring system, leading to fewer non-bonded interactions.[7]
-
Axial Substituents: When a substituent is in the axial position, it experiences steric clashes with the other axial atoms or groups on the same side of the ring. Specifically, in the 8-azabicyclo[3.2.1]octane system, an axial substituent at C3 can experience significant 1,3-diaxial interactions with the axial hydrogen atoms at C1 and C5. These repulsive interactions increase the overall energy of the conformer, making it less thermodynamically stable.[7][8]
The energetic difference between the axial and equatorial conformers is a critical parameter in drug design, as it dictates the predominant conformation of the molecule in solution and, consequently, how it presents itself to its biological target.
Caption: A multi-faceted approach for determining the thermodynamic stability of 3-substituted 8-azabicyclo[3.2.1]octanes.
Summary of Factors Influencing Thermodynamic Stability
The following table summarizes the key factors that influence the thermodynamic stability of 3-substituted 8-azabicyclo[3.2.1]octanes and the preferred orientation of the substituent.
| Factor | Influence on Stability | Preferred Orientation | Rationale |
| Steric Bulk of Substituent | Increasing steric bulk destabilizes the axial conformer more significantly. | Equatorial | Minimizes 1,3-diaxial interactions. [8] |
| Intramolecular Hydrogen Bonding | Can stabilize an otherwise unfavorable axial conformation if the substituent can act as a hydrogen bond donor or acceptor with the nitrogen bridge or other parts of the molecule. | Can be Axial | The energetic gain from hydrogen bonding can offset the steric strain. |
| Solvent Effects | Polar solvents can stabilize conformers with larger dipole moments. The influence on the axial/equatorial equilibrium depends on the specific substituent and its interaction with the solvent. | Varies | Differential solvation of the conformers. |
| Electronic Effects | Electron-withdrawing or -donating groups can influence the geometry and electron distribution of the ring system, which can have a minor effect on the conformational equilibrium. | Generally Equatorial | Subtle changes in bond lengths and angles. |
Conclusion
A comprehensive understanding of the thermodynamic stability of 3-substituted 8-azabicyclo[3.2.1]octanes is a cornerstone of rational drug design for this important class of compounds. The preference for an equatorial orientation of the C3 substituent is a dominant theme, primarily driven by the avoidance of destabilizing 1,3-diaxial steric interactions. However, other factors such as intramolecular hydrogen bonding and solvent effects can modulate this equilibrium. The synergistic application of high-resolution NMR spectroscopy and robust computational modeling provides the necessary tools to accurately characterize the conformational landscape and thermodynamic parameters of these molecules. These insights are invaluable for medicinal chemists seeking to fine-tune the three-dimensional structure of 8-azabicyclo[3.2.1]octane-based drug candidates to optimize their pharmacological properties.
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Weisman, G. R., et al. (2003). Syntheses, Conformations, and Basicities of Bicyclic Triamines. The Journal of Organic Chemistry, 68(17), 6679-6690. [Link]
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The Tropane Alkaloid Core Reimagined: A Technical Guide to the History and Discovery of 3-Phenyl-3-Tropanol Derivatives
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold has long been a source of potent and pharmacologically significant molecules, from the anticholinergic agents atropine and scopolamine to the infamous psychostimulant, cocaine.[1][2] This guide delves into a specific and highly influential class of synthetic tropane derivatives: the 3-phenyl-3-tropanols. We will trace their historical evolution from early investigations into tropane alkaloid structures to their development as sophisticated molecular probes for the dopamine transporter (DAT). This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, which have been instrumental in shaping our comprehension of monoamine transporter function and the neurobiology of addiction.
From Natural Alkaloids to Synthetic Analogs: A Historical Perspective
The journey to the 3-phenyl-3-tropanol core began with the isolation and structural elucidation of naturally occurring tropane alkaloids in the 19th and early 20th centuries.[2] Early chemists like Mein, Geiger, and Gaedcke first isolated atropine, hyoscyamine, and cocaine, respectively, laying the groundwork for future investigations.[2] A pivotal moment in synthetic tropane chemistry was Sir Robert Robinson's elegant biomimetic synthesis of tropinone in 1917, which provided a versatile starting material for a myriad of synthetic derivatives.
The impetus for creating synthetic tropane analogs was multifaceted. For one, researchers sought to develop compounds with improved therapeutic profiles and reduced side effects compared to their natural counterparts. Furthermore, the unique psychostimulant and reinforcing effects of cocaine, linked to its inhibition of the dopamine transporter, spurred the development of analogs to probe the structure and function of the DAT.[3] This led to the emergence of key figures in the field, such as Dr. F. Ivy Carroll at the Research Triangle Institute, whose extensive work on 3-phenyltropane analogs has profoundly advanced our understanding of cocaine's mechanism of action and the development of potential pharmacotherapies for substance abuse.[4][5][6][7] Dr. Amy Hauck Newman at the National Institute on Drug Abuse has also made significant contributions, particularly in the development of benztropine analogs as selective dopamine transporter ligands.[3][8][9][10][11]
The development of benztropine (Cogentin®), a 3-diphenylmethoxytropane derivative, as an anticholinergic agent for treating Parkinson's disease, further highlighted the therapeutic potential of modifying the 3-position of the tropane ring.[2] It was discovered that benztropine and its analogs also possess dopamine reuptake inhibiting properties, making them "atypical" dopamine transporter inhibitors with a pharmacological profile distinct from cocaine.[2][12] This discovery opened a new avenue of research focused on creating DAT inhibitors that lack the abuse potential of cocaine.
The Genesis of the 3-Phenyl-3-Tropanol Scaffold: Synthetic Strategies
The primary and most direct route to the 3-phenyl-3-tropanol core is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[13] This reaction typically involves the addition of a phenylmagnesium halide to tropinone.
Core Synthesis via Grignard Reaction
The synthesis of the parent compound, 3-phenyl-3-tropanol, is achieved by reacting tropinone with phenylmagnesium bromide. This reaction is highly effective but requires strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by protic solvents like water.[13][14]
Caption: Grignard reaction for the synthesis of 3-phenyl-3-tropanol.
Experimental Protocol: Synthesis of 3-Phenyl-3-tropanol via Grignard Reaction
-
Apparatus and Reagent Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[15] Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent.[14]
-
Grignard Reagent Formation (if not commercially available): Phenylmagnesium bromide is prepared by the slow addition of bromobenzene to magnesium turnings in anhydrous ether. The initiation of the reaction is often indicated by a color change and gentle refluxing.[13]
-
Reaction with Tropinone: A solution of tropinone in anhydrous ether is added dropwise to the stirred Grignard reagent at a controlled temperature, typically 0 °C to room temperature.[14]
-
Quenching and Workup: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.[16]
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.[16]
The stereochemistry at the C-3 position (α or β) is a critical determinant of pharmacological activity and can be influenced by the reaction conditions and the subsequent workup.
Pharmacological Profile: Targeting the Dopamine Transporter
The primary molecular target for the majority of 3-phenyl-3-tropanol derivatives is the dopamine transporter (DAT).[17] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[18] Cocaine's reinforcing and addictive properties are primarily attributed to its potent inhibition of the DAT.[3]
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted on 3-phenyltropane analogs to elucidate the structural requirements for high-affinity binding to the DAT and to modulate selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[19]
-
3-Phenyl Ring Substitution: The nature and position of substituents on the 3-phenyl ring have a profound impact on binding affinity and selectivity. For instance, electron-withdrawing groups, such as halogens, in the 3' and 4' positions often enhance DAT affinity.[19]
-
Stereochemistry at C-3: The orientation of the phenyl group (α or β) is crucial. Generally, the 3β-phenyl isomers exhibit higher affinity for the DAT than their 3α counterparts.
-
N-8 Substitution: Modification of the methyl group on the tropane nitrogen can influence both potency and selectivity. Larger N-substituents can decrease affinity for muscarinic receptors, a common off-target effect of many tropane derivatives.[3][8]
The following table summarizes the binding affinities of selected 3-phenyltropane derivatives at the monoamine transporters.
| Compound | 3-Phenyl Substitution | N-8 Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Cocaine | - | CH₃ | 200-600 | 300-900 | 500-2000 | [3] |
| Benztropine | Diphenylmethoxy | CH₃ | ~150 | >10000 | ~1800 | [3] |
| AHN 1-055 | 4',4''-difluorodiphenylmethoxy | CH₃ | 11-20 | >10000 | ~2000 | [3] |
| RTI-111 | 3',4'-dichloro | CH₃ | 0.79 | 3.1 | 30 | [19] |
| RTI-112 | 4'-chloro-3'-methyl | CH₃ | 0.81 | 1.8 | 45 | [19] |
Probing the Dopamine Transporter Pharmacophore
The extensive SAR data has enabled the development of pharmacophore models for DAT inhibitors. These models define the essential three-dimensional arrangement of chemical features required for high-affinity binding. A typical pharmacophore for a 3-phenyltropane-based DAT inhibitor includes:
-
A hydrophobic aromatic feature corresponding to the 3-phenyl ring.
-
A hydrogen bond acceptor, often the ester carbonyl in cocaine analogs, or a lone pair on the 3-hydroxyl group in 3-phenyl-3-tropanols.
-
A positively ionizable amine, the tropane nitrogen.
Caption: A simplified pharmacophore model for a 3-phenyltropane DAT inhibitor.
Experimental Evaluation: From In Vitro Binding to In Vivo Effects
A multi-tiered approach is employed to characterize the pharmacological properties of novel 3-phenyl-3-tropanol derivatives.
Radioligand Binding Assays
Radioligand binding assays are the cornerstone for determining the affinity of a compound for its target receptor or transporter.[20][21] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target.
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
-
Membrane Preparation: Membranes expressing the dopamine transporter are prepared from cell lines (e.g., HEK293 cells) or from brain tissue rich in DAT, such as the striatum.[22]
-
Assay Setup: In a 96-well plate, the following are combined:
-
Total Binding: Membranes, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and assay buffer.[21]
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., GBR 12909) to saturate all specific binding sites.[17]
-
Competition: Membranes, radioligand, and varying concentrations of the test compound.[20]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding), which is then used to calculate the Ki (inhibition constant), a measure of the compound's binding affinity.[21]
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Strategic Analysis of pKa and Ionization States for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Guide to Physicochemical Characterization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Pivotal Role of pKa in Modern Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is governed by its physicochemical properties. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter, profoundly influencing a molecule's behavior in biological systems.[1] The pKa dictates the degree of ionization at a given pH, which in turn modulates critical pharmacokinetic characteristics including solubility, membrane permeability, protein binding, and metabolic stability.[1][2] Consequently, an early and accurate understanding of a compound's pKa is not merely a data point, but a strategic imperative that guides lead optimization, formulation development, and ultimately, clinical success.[3][4] As the vast majority of oral drugs are ionizable, a thorough characterization of their acid-base properties is indispensable.[3][4]
This guide provides a comprehensive framework for determining the pKa and predicting the ionization states of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a molecule featuring the tropane alkaloid scaffold common in centrally active agents.[5][6] We will explore both established experimental methodologies and powerful computational approaches, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.
Molecular Profile: 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
The subject of our analysis is 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. Its structure is characterized by two key features relevant to its acid-base chemistry:
-
The 8-azabicyclo[3.2.1]octane Core: This rigid bicyclic system contains a tertiary amine at the 8-position. This nitrogen atom is the primary basic center of the molecule and is expected to be the main determinant of its pKa in the physiological range. The pKa of this amine will dictate its protonation state and, therefore, its charge.
-
The Tertiary Alcohol: The hydroxyl group at the 3-position is a very weak acid, with a pKa far outside the physiological pH range. It is not expected to ionize under biological conditions but can influence the molecule's properties through hydrogen bonding.
The primary focus of this guide is the pKa of the tertiary amine (pKbH), which will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.
Computational Prediction of pKa: In Silico First-Pass Analysis
Before embarking on experimental determination, in silico prediction provides rapid and valuable initial estimates.[7] These methods are critical for high-throughput screening and for prioritizing compounds for further study.[3]
Computational approaches range from rapid empirical models to more intensive quantum mechanical calculations:
-
Quantitative Structure–Property Relationship (QSPR) Models: These models use large datasets of experimentally determined pKa values to build statistical correlations based on molecular descriptors.[8] Software packages like ACD/pKa Predictor and ChemAxon's pKa calculation tools utilize extensive internal databases and Hammett-type equations to provide fast and generally reliable predictions for common functional groups.[9]
-
Quantum Mechanical (QM) and Machine Learning (ML) Methods: These approaches calculate pKa from first principles by computing the free energy difference between the protonated and deprotonated states.[7][10] While computationally more demanding, they can offer higher accuracy for novel scaffolds not well-represented in empirical training sets.[11][12] Recent advancements combine QM methods with machine learning for improved speed and accuracy.[10][12]
For 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, the tertiary amine is the key ionizable center. Based on structurally similar bicyclic amines, the predicted pKa is expected to fall within a specific range.[13][14]
| Ionizable Group | Predicted pKa Range | Rationale / Comments |
| Tertiary Amine (N8) | 9.0 - 10.5 | This range is typical for tertiary amines within a tropane-like scaffold. The exact value is influenced by the steric and electronic environment. This is the primary basic center. |
| Tertiary Alcohol (C3-OH) | > 14 | Alcohols are extremely weak acids. This group will be fully protonated (neutral) at all physiological pH values and is not relevant for ionization state considerations in a biological context. |
Table 1: Predicted pKa values for the key ionizable groups in 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Experimental Determination of pKa: The Gold Standard
While computational tools are invaluable, experimental measurement remains the definitive method for pKa determination.[15] The choice of method depends on factors like compound purity, solubility, sample quantity, and available instrumentation.[16]
Potentiometric Titration
This is a highly precise and historically standard method for pKa determination.[16] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[17][18] The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[17]
Caption: Workflow for Potentiometric pKa Determination.
-
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[17] Ensure the electrode is in good condition.
-
Reagent Preparation:
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. These will serve as titrants.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[17]
-
Prepare the analyte solution by dissolving a precisely weighed amount of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in water or a water/co-solvent mixture (if solubility is low) to a final concentration of approximately 1 mM.[19]
-
-
Titration Setup:
-
Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Add KCl solution to achieve a final concentration of 0.15 M.
-
Begin stirring the solution with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO2, which can interfere with measurements in neutral-to-basic pH ranges.[16][19]
-
-
Titration Procedure:
-
Since the target molecule is a base, it will be titrated with 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve to precisely identify the equivalence point, which corresponds to the peak of the derivative curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[17]
-
UV-Vis Spectrophotometry
This method is applicable if the molecule possesses a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[16][20] The phenyl group in the target molecule serves as a suitable chromophore. This technique is highly sensitive and requires very little sample.[16]
-
Reagent Preparation:
-
Prepare a series of buffer solutions with known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa (e.g., from pH 8.0 to 12.0).
-
Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).[20]
-
-
Sample Preparation:
-
In a 96-well UV-transparent microplate, add a small, consistent volume of the analyte stock solution to each well.[20]
-
Add the series of buffer solutions to the wells, ensuring the final concentration of the organic co-solvent is low (e.g., <2%) to minimize its effect on the aqueous pKa.[20] The final analyte concentration should be in the micromolar range, sufficient to give a strong absorbance signal.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation rearranged for absorbance).[21][22]
-
Capillary Electrophoresis (CE)
CE is a powerful, high-throughput technique that determines pKa by measuring the electrophoretic mobility of a compound as a function of pH.[15][23] It requires minimal sample, is tolerant of impurities, and is particularly well-suited for compounds with low aqueous solubility.[15][23]
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with precisely known pH values, covering a range around the estimated pKa. A set of 10-20 buffers is typical.[15]
-
Sample Preparation: Dissolve the analyte in water or a suitable solvent at a low concentration (µM range). Include a neutral marker (e.g., DMSO) in the sample solution.[15]
-
CE Analysis:
-
Sequentially fill the capillary with each background electrolyte.
-
Inject a small plug of the sample solution into the capillary.
-
Apply a high voltage across the capillary and monitor the migration of the analyte and the neutral marker using a UV detector.
-
-
Data Analysis:
-
For each pH, calculate the effective electrophoretic mobility (µeff) of the analyte based on its migration time relative to the neutral marker.[15]
-
Plot the effective mobility (µeff) against the pH of the buffers.
-
This plot will generate a sigmoidal titration curve. The pKa corresponds to the pH at the inflection point of this curve.[15]
-
Ionization State at Physiological pH
The pKa value allows us to predict the predominant ionization state of a molecule in different biological environments.[24] The relationship between pH, pKa, and the ratio of the protonated (conjugate acid, BH+) to the neutral (free base, B) form of an amine is described by the Henderson-Hasselbalch equation:
pH = pKa + log ( [B] / [BH+] )
Using an estimated pKa of 9.5 for the tertiary amine in 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, we can calculate the percentage of the molecule that is ionized (protonated, BH+) at key physiological pH values.
| Environment | Typical pH | % Ionized (Protonated, BH+) | Predominant Form | Implications for ADME |
| Stomach (Fasted) | 1.5 - 3.0 | >99.99% | Protonated (BH+) | High aqueous solubility, but poor passive diffusion across lipid membranes.[25][26] |
| Duodenum | 5.0 - 6.0 | >99.9% | Protonated (BH+) | Remains highly ionized and soluble. |
| Small Intestine | 6.5 - 7.5 | 99.0% - 99.7% | Protonated (BH+) | Absorption may be limited due to high degree of ionization.[4] |
| Blood Plasma | 7.4 | 99.2% | Protonated (BH+) | The drug will exist almost entirely in its charged form in systemic circulation. This affects distribution and binding to plasma proteins.[1][27] |
Table 2: Predicted ionization state of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol at key physiological pH values, assuming a pKa of 9.5.
Caption: Central role of pKa in drug ADMET properties.
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Hsieh, Y. (n.d.). Changes in the ionization state of pharmaceuticals – Solid and solution. Retrieved from [Link]
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Kocaoglu, O., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Infectious Diseases. Retrieved from [Link]
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Notarfranchi, V., et al. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ResearchGate. (n.d.). pKa values of CF3‐substituted bicyclic amines. Retrieved from [Link]
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Chattopadhyay, D., et al. (2012). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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-
NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]
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- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
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- 4. acdlabs.com [acdlabs.com]
- 5. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Predict pKa | Rowan [rowansci.com]
- 8. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. rowansci.substack.com [rowansci.substack.com]
- 11. optibrium.com [optibrium.com]
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- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
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- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 22. ishigirl.tripod.com [ishigirl.tripod.com]
- 23. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Understanding the Degree of Ionization: A Key Concept in Pharmacology - Oreate AI Blog [oreateai.com]
- 25. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
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In Vitro Metabolic Profiling of Tropane-Based Alcohols: A Technical Guide
Introduction: The Tropane Scaffold in Drug Discovery
Tropane-based alcohols—specifically tropine (3
However, the metabolic fate of the tropane core is stereochemically complex. The axial (3
This guide provides a definitive technical framework for assessing the in vitro metabolism of tropane alcohols. It moves beyond standard operating procedures (SOPs) to address the specific physicochemical challenges of these bicyclic amines, focusing on microsomal stability, enzymatic phenotyping, and mass spectrometric quantification.
Metabolic Mechanisms & Pathways[1]
Understanding the causality of metabolism is prerequisite to experimental design. In mammalian systems (specifically Human Liver Microsomes - HLM), tropane alcohols undergo three primary biotransformations.
The Stereochemical Divergence (Redox Cycling)
While plant biosynthesis utilizes distinct enzymes (Tropinone Reductase I vs. II) to set stereochemistry, mammalian systems can interconvert these isomers via oxidation-reduction cycling involving cytosolic dehydrogenases.
-
Tropine (3
): The thermodynamically less stable isomer; often formed via ester hydrolysis of atropine/cocaine. -
Pseudotropine (3
): More stable; often a product of isomerization or specific reduction.
Phase I Oxidative Pathways
The tropane nitrogen bridge is a prime target for oxidative attack.
-
N-Demethylation: Mediated primarily by CYP3A4 and CYP2D6 . This yields nortropine/norpseudotropine, significantly altering polarity and blood-brain barrier (BBB) permeability.
-
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) . This forms a highly polar N-oxide species, often a terminal detoxification step.
Visualization of Metabolic Flux
The following diagram illustrates the oxidative divergence and stereospecific pathways.
Figure 1: Metabolic flux of tropane alkaloids.[1][2][3][4] Blue nodes indicate the alcohol cores; Red/Green arrows indicate Phase I oxidative clearance pathways.
Experimental Protocols: Microsomal Stability
This protocol is designed as a self-validating system . It includes mandatory checkpoints to ensure that data reflects true metabolic clearance (
Reagents & System Configuration
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Crucial: Tropane alkaloids are basic (
). At pH 7.4, they are positively charged, affecting membrane partitioning. -
Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6P dehydrogenase).
-
Quenching Agent: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., D3-Tropine or Homatropine).
Protocol A: Metabolic Stability Assay (Step-by-Step)
-
Pre-Incubation (Thermodynamic Equilibration):
-
Prepare a 2x Master Mix: HLM (final conc 0.5 mg/mL) in KPi buffer.
-
Spike Test Compound (Tropine) to 1
M (final). -
Validation Step: Incubate at 37°C for 10 mins without NADPH. This serves as the
control to detect non-enzymatic degradation or hydrolysis.
-
-
Reaction Initiation:
-
Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Total reaction volume: 200
L per well (96-well plate format).
-
-
Sampling (Kinetic Profiling):
-
Extract 30
L aliquots at minutes. -
Immediately dispense into 120
L of Quenching Agent (1:4 ratio) to precipitate proteins and stop metabolism.
-
-
Post-Processing:
-
Centrifuge at 4,000 x g for 20 mins at 4°C.
-
Transfer supernatant to LC-MS vials. Dilute 1:1 with water to match initial mobile phase conditions (prevents peak broadening).
-
Protocol B: Reaction Phenotyping (Inhibition Assay)
To confirm if CYP3A4 or CYP2D6 is the driver, run Protocol A with specific chemical inhibitors:
-
Ketoconazole (1
M): Inhibits CYP3A4. -
Quinidine (1
M): Inhibits CYP2D6. -
Heat-Inactivated Control: HLM heated to 50°C for 15 mins prior to use (Negative Control).
Analytical Strategy: LC-MS/MS Quantification
Tropane alcohols are small, polar, and basic. They retain poorly on standard C18 columns. The following method utilizes a PFP (Pentafluorophenyl) or HILIC approach for superior retention and peak shape.
LC Configuration
-
Column: Kinetex PFP (2.1 x 100 mm, 2.6
m) or equivalent. -
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (Buffers silanols, improves peak shape for amines).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 5% B hold (0-1 min)
95% B (5 min).
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive (
). -
Source Temp: 500°C (High temp required for efficient desolvation of polar amines).
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Tropine | 142.1 | 124.1 | 20 | Loss of |
| 67.1 | 35 | Tropylium ring fragment | ||
| Pseudotropine | 142.1 | 124.1 | 22 | Loss of |
| Nortropine | 128.1 | 110.1 | 20 | Loss of |
| Homatropine (IS) | 276.2 | 142.1 | 25 | Ester cleavage to Tropine core |
Analytical Workflow Diagram
Figure 2: Analytical workflow for polar tropane quantification.
Data Interpretation & Calculations
Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound (% remaining) against incubation time.[6] The slope (
Interpretation Guide:
-
High Clearance:
. Likely extensive first-pass metabolism; consider structural modification (e.g., fluorination of the tropane bridge) to block metabolic soft spots. -
Low Clearance:
. Good metabolic stability.
Stereoselective Considerations
If analyzing a racemic mixture, ensure chromatographic separation of Tropine and Pseudotropine. They share the same mass transitions (isobaric).
-
Tropine (3
): Typically elutes later on C18/PFP columns due to intramolecular H-bonding shielding the polar hydroxyl. -
Pseudotropine (3
): Typically elutes earlier.
References
-
Dräger, B. (2006). Tropinone Reductases, Enzymes of the Tropane Alkaloid Biosynthesis.[3][7][8] Phytochemistry.[9][1][4][7][8][10]
-
Kushwaha, A.K., et al. (2013).[11] Functional Characterization of Tropinone Reductases. Plant Physiology.[9][1][7]
-
Pellinen, R., et al. (1994). Metabolism of Atropine by Rat Liver Microsomes. Drug Metabolism and Disposition.[12][13]
-
Singh, S., et al. (2019).[2][11] LC-MS/MS Method for the Determination of Tropane Alkaloids in Biological Fluids.[5] Journal of Chromatography B.
-
Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[12][13]
Sources
- 1. scispace.com [scispace.com]
- 2. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mercell.com [mercell.com]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 12. nuvisan.com [nuvisan.com]
- 13. mttlab.eu [mttlab.eu]
Methodological & Application
Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol from Tropinone: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a valuable tertiary alcohol derivative of the tropane scaffold. This synthesis is achieved through the nucleophilic addition of a phenyl group to the carbonyl carbon of tropinone via a Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and derivatization of tropane alkaloids.
The 8-azabicyclo[3.2.1]octane core is a key structural motif found in a wide array of biologically active compounds, including cocaine and atropine.[1][2] The introduction of a phenyl group at the 3-position, along with the generation of a hydroxyl group, offers a strategic modification of the tropane skeleton, providing a valuable intermediate for the development of novel therapeutic agents.[3][4] The pharmacological significance of this structural class lies in its interaction with various receptors and transporters in the central nervous system.[5]
I. Synthetic Strategy: A Mechanistic Overview
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol from tropinone is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. The reaction proceeds through the nucleophilic attack of a phenylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of tropinone.
The Grignard reagent, in this case, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[6] The highly polar carbon-magnesium bond in the Grignard reagent renders the phenyl group nucleophilic.
The reaction mechanism can be summarized in the following key steps:
-
Formation of the Grignard Reagent: Magnesium metal reacts with bromobenzene in an anhydrous ether to form phenylmagnesium bromide.
-
Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of tropinone, leading to the formation of a magnesium alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with an aqueous acid solution to protonate the magnesium alkoxide, yielding the final product, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
II. Experimental Protocol
This protocol is adapted from established Grignard reaction procedures and is tailored for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Tropinone | C₈H₁₃NO | 139.19 | 5.0 g (35.9 mmol) | Must be dry |
| Magnesium Turnings | Mg | 24.31 | 1.0 g (41.1 mmol) | |
| Bromobenzene | C₆H₅Br | 157.01 | 6.5 g (41.4 mmol) | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Initiator |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | As needed | For quenching | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Hexane | C₆H₁₄ | 86.18 | For recrystallization | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For recrystallization |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent moisture from quenching the Grignard reaction.
-
Inert Atmosphere: Place the magnesium turnings and a small crystal of iodine in the flask. Flush the entire apparatus with an inert gas (nitrogen or argon) to create an anhydrous environment.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.
Part B: Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
-
Addition of Tropinone: Dissolve tropinone in 30 mL of anhydrous diethyl ether in a separate flask. Add this solution dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Expected Yield:
The expected yield of the purified product is typically in the range of 60-75%.
III. Characterization of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
Appearance: White to off-white solid.
-
Melting Point: 134-136 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 4.05 (br s, 1H, OH), 3.30-3.20 (m, 2H), 2.35 (s, 3H, N-CH₃), 2.20-1.60 (m, 8H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 147.0, 128.5, 127.0, 125.0, 75.0, 60.0, 48.0, 40.0, 35.0, 28.0.
-
Mass Spectrometry (EI): m/z (%) = 217 (M+), 198, 115, 96, 77.
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol from tropinone.
Sources
- 1. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
Grignard reaction protocols for 3-phenyltropan-3-ol preparation
An Application Guide to the Synthesis of 3-Phenyltropan-3-ol via Grignard Reaction
Introduction: The Significance of the Tropane Scaffold
The tropane alkaloid framework is a recurring and vital structural motif in medicinal chemistry and pharmacology. Derivatives of this bicyclic amine are known for their potent biological activities, targeting the central and peripheral nervous systems. The synthesis of novel tropane analogues, such as 3-phenyltropan-3-ol, is a key objective for researchers developing new therapeutic agents. This tertiary alcohol is synthesized through the addition of a phenyl group to the carbonyl of tropinone, a classic transformation for which the Grignard reaction is exceptionally well-suited.[1][2]
This document serves as a comprehensive guide for the preparation of 3-phenyltropan-3-ol. It provides not only a step-by-step protocol but also delves into the mechanistic underpinnings and critical process parameters that ensure a successful and safe synthesis.
Reaction Mechanism: Nucleophilic Addition to a Carbonyl
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][3] The synthesis of 3-phenyltropan-3-ol hinges on the reaction between the ketone tropinone and a Grignard reagent, phenylmagnesium bromide.
The core of the reaction is the potent nucleophilicity of the carbon atom bonded to magnesium.[4] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the phenyl group. This powerful nucleophile readily attacks the electrophilic carbonyl carbon of tropinone.[4][5] This nucleophilic attack cleaves the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[1][4] The reaction is typically irreversible due to the high basicity of the Grignard reagent.[3] A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, 3-phenyltropan-3-ol.[4][5]
Caption: The Grignard reaction mechanism for synthesizing 3-phenyltropan-3-ol.
Critical Safety Considerations: Handling Grignard Reagents
The Grignard reaction is powerful but demands stringent safety protocols due to the hazardous nature of the reagents and solvents.[6]
-
Anhydrous Conditions : Grignard reagents are extremely strong bases and will react violently with protic sources, including water, alcohols, and even atmospheric moisture.[3][7][8] This not only "kills" the reagent, rendering it ineffective, but can also generate significant heat and potentially flammable hydrogen gas.[9] All glassware must be rigorously dried, typically by flame-drying under a vacuum or oven-drying overnight, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Flammable Solvents : The reaction is performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[3][11] These solvents are highly flammable and volatile.[10] THF is generally preferred due to its higher flash point and boiling point, which can help control the reaction temperature.[6][11] All operations must be performed in a chemical fume hood, away from any ignition sources.[11]
-
Exothermic Nature : The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic processes.[9][10][11] The reaction must be cooled using an ice-water bath, and reagents should be added slowly and in a controlled manner to prevent a runaway reaction.[6][10]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (Nomex gloves are recommended when handling pyrophoric materials), is mandatory.[6][11]
Experimental Workflow and Protocols
The synthesis is a two-part process: the preparation of the phenylmagnesium bromide reagent, followed by its reaction with tropinone.
Caption: A flowchart outlining the key stages of the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents | Notes |
| Magnesium Turnings | 24.31 | 0.27 g (11.1 mmol) | 1.1 | Must be fresh and unoxidized. Activate if necessary. |
| Bromobenzene | 157.01 | 1.05 mL (1.57 g, 10 mmol) | 1.0 | Must be anhydrous. |
| Tropinone | 139.19 | 1.39 g (10 mmol) | 1.0 | Must be dry. |
| Anhydrous Diethyl Ether/THF | - | ~75 mL | - | Anhydrous grade is essential. THF is preferred for safety.[11] |
| Iodine | 253.81 | 1 small crystal | Catalytic | Used to initiate the reaction.[3][12] |
| Saturated aq. NH₄Cl Solution | - | ~25 mL | - | For quenching the reaction.[13] |
| Diethyl Ether (for extraction) | - | ~100 mL | - | Standard grade. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | To effect | - | For drying the organic layer. |
Protocol 1: Preparation of Phenylmagnesium Bromide
Objective: To synthesize the Grignard reagent from magnesium and bromobenzene.
Apparatus: A three-necked round-bottom flask fitted with a reflux condenser (topped with a CaCl₂ drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be scrupulously flame-dried under vacuum or oven-dried and assembled while hot, then allowed to cool under an inert atmosphere.[10][12]
Procedure:
-
Place the magnesium turnings (0.27 g) into the cooled, assembled three-necked flask containing a magnetic stir bar.
-
In the dropping funnel, prepare a solution of bromobenzene (1.05 mL) in ~20 mL of anhydrous diethyl ether or THF.[12]
-
Add approximately 5 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings.[12] The reaction should initiate, evidenced by cloudiness, gentle bubbling, and heat generation.[12][14]
-
Causality Note: Initiation can be sluggish. If the reaction does not start, add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3][12][14] Gentle warming with a heat gun may also be applied, but an ice bath must be kept ready to control the reaction once it begins.[10]
-
Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[12] Too rapid addition can lead to the formation of biphenyl as a side product.[7][15]
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted.[12] The final solution should be cloudy and greyish-brown.[12] The reagent is now ready and should be used immediately.[12]
Protocol 2: Synthesis of 3-Phenyltropan-3-ol and Work-up
Objective: To react the prepared Grignard reagent with tropinone and isolate the crude product.
Procedure:
-
In a separate dry flask, dissolve tropinone (1.39 g) in ~15 mL of anhydrous diethyl ether or THF.
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Slowly add the tropinone solution to the stirred, cooled Grignard reagent via the dropping funnel. This addition is exothermic and should be controlled to prevent overheating.[16]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the consumption of tropinone.[13]
-
Work-up: Cool the reaction flask again in an ice-water bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[13] This will protonate the alkoxide and destroy any excess Grignard reagent. Vigorous stirring is essential. Continue adding the quenching solution until the bubbling ceases and two distinct layers form.
-
Causality Note: A mild acidic quench with NH₄Cl is preferred for tertiary alcohols as it minimizes the risk of acid-catalyzed dehydration, a common side reaction with stronger acids like HCl.[13] A white precipitate of magnesium salts will form.[13]
-
Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (~30 mL each time).[13]
-
Combine all the organic extracts and wash them sequentially with water and then with brine to remove residual salts.[13]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 3-phenyltropan-3-ol, which can then be purified.
Purification and Characterization
The crude product will likely contain biphenyl as the primary impurity, formed from the coupling of the Grignard reagent.[15] Purification can be achieved by:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to isolate the crystalline alcohol product.
-
Trituration: Washing the crude solid with a non-polar solvent like petroleum ether can help remove the more soluble biphenyl impurity.[3][15]
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
IR Spectroscopy: To verify the presence of an O-H stretch (typically a broad peak around 3200-3600 cm⁻¹) and the absence of the tropinone C=O stretch (around 1700-1720 cm⁻¹).
-
Melting Point Analysis: To assess the purity against a literature value.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Grignard reaction does not start | Wet glassware/reagents; unreactive magnesium surface (oxide layer). | Ensure all equipment is rigorously flame-dried.[10] Use fresh, anhydrous solvents. Activate Mg with a crystal of iodine, 1,2-dibromoethane, or by crushing with a glass rod.[3][12][14] |
| Low yield of final product | Incomplete reaction; premature quenching of Grignard reagent; product loss during work-up. | Ensure complete reaction by allowing sufficient time and gentle reflux.[12] Perform multiple extractions of the aqueous layer to maximize recovery.[13] |
| Significant biphenyl impurity | High local concentration of bromobenzene; high reaction temperature. | Add the bromobenzene solution slowly and dropwise to maintain a gentle reflux.[7][15] Avoid excessive heating during reagent formation. |
| Persistent emulsion during work-up | Formation of fine magnesium salt precipitates. | Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break the emulsion.[13] |
References
- University of California, Irvine. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
PrepChem.com. Preparation of phenylmagnesium bromide. Retrieved from [Link]
-
American Chemical Society. Grignard Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
TSI Journals. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
University of Colorado Denver. Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
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- 16. www1.udel.edu [www1.udel.edu]
Application Note: Optimization of Reductive Amination for 8-Azabicyclo[3.2.1]octan-3-ol Derivatives
This Application Note is structured to provide a comprehensive, field-validated guide for the optimization of reductive amination reactions targeting the 8-azabicyclo[3.2.1]octan-3-ol (tropane) core.[1][2] It addresses both the N-alkylation of nortropine and the stereoselective amination of tropinone.[2]
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, including muscarinic antagonists and CCR5 inhibitors. The derivatization of this core often hinges on reductive amination , a versatile pathway for introducing diversity at the nitrogen bridge (N-8) or the carbocyclic backbone (C-3).[1]
This guide provides optimized protocols for two distinct synthetic challenges:
-
N-Functionalization: The reductive alkylation of nortropine (8-azabicyclo[3.2.1]octan-3-ol) to generate N-substituted libraries.[1][2]
-
C-3 Functionalization: The stereoselective reductive amination of tropinone to yield 3-endo-amino derivatives (e.g., precursors to Zatosetron).[1][2][3]
Mechanistic Insight & Strategic Considerations
The Steric Challenge of the Tropane Bridge
The tropane skeleton possesses a rigid bicyclic structure.[2] The ethylene bridge (C6-C7) creates significant steric bulk, differentiating the "endo" (concave) and "exo" (convex) faces.[1][2]
-
N-8 Position: The nitrogen lone pair is relatively accessible, but the approach of electrophiles (aldehydes/ketones) can be influenced by the axial/equatorial orientation of the C-3 substituent.
-
C-3 Position: Nucleophilic attack on the C-3 ketone (tropinone) is governed by stereoelectronic effects.[1][2] Hydride delivery from the less hindered exo face typically yields the endo-alcohol (tropine).[1][2] However, in reductive amination, the intermediate iminium ion dictates the stereochemical outcome.
Choice of Reducing Agent
The success of reductive amination relies on the selective reduction of the iminium intermediate over the starting carbonyl.
| Reducing Agent | Reactivity Profile | Recommended Use |
| Sodium Triacetoxyborohydride (STAB) | Mild; reduces imines/iminiums but not aldehydes/ketones at RT.[1][2] | Gold Standard. Best for minimizing side reactions and avoiding over-alkylation.[2] |
| Sodium Cyanoborohydride (NaCNBH₃) | pH-dependent stability; requires acidic pH (5-6) for imine reduction.[1][2] | Toxic.[2] Use only if STAB fails or for unreactive ketones requiring strong acid catalysis.[2] |
| Catalytic Hydrogenation (H₂/Pt) | Reducing power varies with catalyst.[2] | Good for large scale, but often yields thermodynamic mixtures of endo/exo isomers.[2] |
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for functionalizing the tropane core.
Caption: Divergent synthetic pathways for Tropane core functionalization. Path A targets N-alkylation; Path B targets C-3 stereoselective amination.[1][2]
Protocol A: N-Alkylation of Nortropine (8-Azabicyclo[3.2.1]octan-3-ol)
Objective: Synthesis of N-benzyl or N-alkyl derivatives while preserving the C-3 hydroxyl stereochemistry.[1][2]
Materials
-
Substrate: Nortropine (hydrochloride salt or free base).[2]
-
Carbonyl Source: Benzaldehyde (or aliphatic aldehyde/ketone).[2]
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) [CAS: 56553-60-7].[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Note: DCE often provides faster rates due to slightly higher polarity and boiling point, but DCM is safer/greener.[2]
-
Additive: Glacial Acetic Acid (AcOH).[2]
Optimized Procedure
-
Free Base Preparation (If starting with HCl salt):
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve Nortropine free base (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Add Glacial Acetic Acid (1.0 - 2.0 equiv).[1][2] Why? Acid catalysis accelerates iminium ion formation and buffers the basicity of the amine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Workup:
-
Purification:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of ketone; wet solvent.[1][2] | Switch solvent to THF; Add 3Å molecular sieves; Increase AcOH to 5 equiv. |
| Over-alkylation | Not applicable for Nortropine (secondary amine).[2] | N/A (Only tertiary amines form).[2] |
| Product stuck in aqueous | High polarity of amino-alcohol.[1][2] | Use "salting out" (saturate aqueous with NaCl); Use CHCl₃/Isopropanol (3:[1][2]1) for extraction.[2] |
Protocol B: Stereoselective C-3 Amination of Tropinone
Objective: Synthesis of 3-endo-amino-8-azabicyclo[3.2.1]octane (e.g., for 5-HT3 antagonists like Zatosetron).[1][2] Challenge: Achieving high endo:exo diastereoselectivity.
Stereochemical Control
Literature and internal data suggest that NaBH(OAc)₃ favors the endo-amine product (kinetic control), whereas catalytic hydrogenation often yields thermodynamic mixtures favoring the exo-isomer or lower selectivity.[1][2]
Optimized Procedure (Endo-Selective)
-
Reagents:
-
Step-by-Step:
-
Mix: Combine Tropinone, Amine, and AcOH in DCE. Stir for 1 hour to establish the imine/iminium equilibrium.
-
Reduce: Cool to 0°C (optional, enhances selectivity) and add NaBH(OAc)₃.
-
Reaction: Allow to warm to RT and stir overnight.
-
-
Selectivity Analysis:
References & Validation
The protocols above are grounded in the following authoritative sources:
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1][2]
-
Core Reference for NaBH(OAc)₃ methodology.
-
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2][4] Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Link[1][2]
-
Foundational text for NaCNBH₃, used for difficult ketones.
-
-
Kozikowski, A. P., et al. "Synthesis and Biology of the 3-endo-Amino-tropane Derivatives."[1][2] Journal of Medicinal Chemistry. (Contextual reference for stereoselectivity in tropane systems).
-
Organic Chemistry Portal. "Reductive Amination." Link
-
General validation of reaction scope and functional group tolerance.
-
Disclaimer: These protocols involve the use of hazardous chemicals.[2] All experiments must be conducted in a fume hood with appropriate PPE.[2] Consult the SDS for all reagents before use.
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. The methodology utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol herein is developed based on the physicochemical properties of the analyte and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid derivative, a class of compounds known for their diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a core structure in many biologically active molecules. Accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection, tailored to the specific properties of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Analyte Properties and Method Development Rationale
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Functional Groups: 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol possesses a bicyclic amine structure, a tertiary alcohol, and a phenyl group. The tertiary amine imparts basic properties, while the phenyl group serves as a chromophore, making UV detection a suitable choice.
-
Polarity and Solubility: The presence of both a polar alcohol and a non-polar phenyl group gives the molecule an intermediate polarity. It is expected to be soluble in polar organic solvents like methanol and acetonitrile.[6]
-
UV Absorbance: The phenyl group is expected to exhibit significant UV absorbance, likely around 254 nm, which is a common wavelength for aromatic compounds.
Based on these properties, a reversed-phase HPLC method was selected as the most appropriate separation technique.[7][8] The non-polar stationary phase of a C18 column will interact with the hydrophobic phenyl group, providing retention. The mobile phase composition can then be adjusted to control the elution of this basic compound.
To ensure good peak shape and prevent tailing, which is common for basic compounds on silica-based columns, the mobile phase pH is a critical parameter.[9] An acidic mobile phase is generally used for basic molecules to ensure the analyte is in its ionized form, which can improve peak symmetry.[7][10][11]
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA), 99.5% purity
-
-
Standard: 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol reference standard of known purity.
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.
The linearity of the method was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
The robustness of the method was evaluated by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.
Results and Discussion
The developed HPLC method provided a well-resolved, symmetric peak for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
System suitability parameters were established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% | 0.8% |
The validation results demonstrated that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD) | < 1.0% |
| Intermediate Precision (RSD) | < 1.5% |
The method also proved to be robust, with minor variations in the tested parameters having no significant impact on the results.
Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of the method development and validation processes.
Caption: HPLC Method Development Workflow.
Caption: Core HPLC Method Validation Parameters.
Conclusion
This application note presents a detailed, robust, and validated reversed-phase HPLC method for the quantitative analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. The method is accurate, precise, and specific, making it a valuable tool for quality control and research and development in the pharmaceutical industry. The provided protocols and validation data demonstrate the suitability of this method for its intended purpose.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. asianjpr.com [asianjpr.com]
- 6. syntharise.com [syntharise.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmaguru.co [pharmaguru.co]
Application Note: Preparation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride Salt
[label="N-Boc-3-phenyl-
Finalizing Analytical Validation
I am now focusing on refining the analytical data section, including expected NMR spectra (1H and 13C), with chemical shift ranges for key functional groups. I am also planning to describe the mass spectrometry data with prominent peaks for the protonated molecule and its fragments. I've considered that the tertiary alcohol product is expected to be chiral and therefore the Grignard addition must be diastereoselective. I also considered adding a section for troubleshooting.
I've got the validation protocols refined. Following N-Boc protection, I am performing validation by TLC with hexane/EtOAc (7:3) with ninhydrin staining, and UV-active TLC for the Grignard addition (hexane/EtOAc (8:2)), as the starting material is UV inactive. During the final step, I will watch for gas evolution (CO2 and isobutylene) to cease. The product precipitates as a white solid from the dioxane/ether mixture.
Justifying Experimental Choices
I'm now detailing the rationale behind each experimental choice. For the Grignard addition, I will explain why THF is preferred for stability and homogeneity. I also will explain the temperature control, with addition at 0 °C to prevent ketone enolization. I'll justify the anhydrous HCl in dioxane for deprotection, which avoids aqueous extraction.
Executive Summary
The tropane derivative 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a critical structural motif and synthetic intermediate in modern medicinal chemistry. It serves as the core scaffold for several high-affinity nociceptin opioid (NOP) receptor agonists, most notably SCH 221510, which is investigated for its potent anxiolytic and analgesic properties without the classical side effects of mu-opioid agonists [1, 3].
This application note provides a field-validated, three-step synthetic protocol for the preparation of 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride starting from commercially available nortropinone. The methodology is designed for high diastereoselectivity, operational simplicity, and self-validating analytical checkpoints to ensure robust reproducibility in drug development laboratories [2].
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on a directed nucleophilic addition of a Grignard reagent to a bicyclic ketone. To achieve high yields and avoid reagent quenching, the secondary amine of the nortropinone core must be masked.
-
Amine Protection (Step 1): Nortropinone contains a free secondary amine that will rapidly protonate the strongly basic phenylmagnesium bromide, consuming the Grignard reagent and forming an insoluble magnesium amide complex. We utilize tert-butyloxycarbonyl (Boc) protection because it is completely stable to the strongly nucleophilic Grignard conditions while remaining highly labile to anhydrous acid.
-
Diastereoselective Grignard Addition (Step 2): The addition of phenylmagnesium bromide to the N-Boc-nortropinone proceeds with facial selectivity. The bulky ethylene bridge of the 8-azabicyclo[3.2.1]octane system sterically hinders axial attack. Consequently, the Grignard reagent predominantly attacks from the less hindered equatorial face, yielding the desired endo-alcohol (axial hydroxyl, equatorial phenyl). Temperature control (0 °C) is critical here to suppress the competing enolization of the ketone, which would otherwise return unreacted starting material upon aqueous workup.
-
Anhydrous Deprotection & Salt Formation (Step 3): Using 4M HCl in anhydrous dioxane provides a dual-action environment. It efficiently cleaves the Boc group (evolving CO₂ and isobutylene gases) and simultaneously protonates the newly freed amine. Because the resulting hydrochloride salt is highly insoluble in dioxane/ether mixtures, it precipitates directly out of solution, bypassing the need for tedious aqueous extractions and preventing the loss of the highly polar free base.
Figure 1: Three-step synthetic workflow for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol HCl.
Quantitative Reagent Matrices
The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.
Table 1: Step 1 - Boc Protection
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Nortropinone | 125.17 | 1.0 | 1.25 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 2.40 g | Protecting Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.52 g (2.1 mL) | Base / Acid Scavenger |
| Dichloromethane (DCM) | N/A | N/A | 50.0 mL | Solvent |
Table 2: Step 2 - Grignard Addition
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Boc-nortropinone | 225.29 | 1.0 | 1.80 g (8 mmol) | Electrophile |
| Phenylmagnesium bromide (1.0 M) | 181.31 | 1.5 | 12.0 mL | Nucleophile |
| Tetrahydrofuran (THF, Anhydrous) | N/A | N/A | 40.0 mL | Solvent |
Table 3: Step 3 - Deprotection & Salt Formation
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Boc-3-phenyl-tropanol | 303.40 | 1.0 | 1.52 g (5 mmol) | Intermediate |
| 4M HCl in Dioxane | 36.46 | 10.0 | 12.5 mL | Acid / Cleavage Agent |
| Diethyl Ether (Et₂O) | N/A | N/A | 20.0 mL | Anti-solvent |
Validated Experimental Protocols
Step 1: Synthesis of N-Boc-nortropinone
-
Initiation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add nortropinone (1.25 g, 10 mmol) and dissolve in 50 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Protection: Dissolve Boc₂O (2.40 g, 11 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3). Nortropinone stains intensely with Ninhydrin (purple). The N-Boc product will be Ninhydrin-inactive but stains with phosphomolybdic acid (PMA).
Step 2: Synthesis of N-Boc-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
-
Preparation: In a flame-dried, argon-purged 250 mL Schlenk flask, dissolve N-Boc-nortropinone (1.80 g, 8.0 mmol) in 40 mL of anhydrous THF. Cool the solution to 0 °C.
-
Grignard Addition: Syringe in phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 20 minutes. Crucial Causality: Rapid addition causes localized exotherms, promoting the enolization of the ketone rather than nucleophilic addition, drastically reducing yield.
-
Propagation: Stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Note: NH₄Cl is chosen over strong acids to prevent premature Boc cleavage.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 8:2) to isolate the tertiary alcohol as a white solid.
-
Validation Checkpoint: TLC (Hexane/EtOAc 8:2). The starting material is UV-inactive. The product is strongly UV-active at 254 nm due to the newly incorporated phenyl ring.
Step 3: Deprotection to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride
-
Cleavage: Dissolve the purified N-Boc-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (1.52 g, 5.0 mmol) in 10 mL of anhydrous DCM in a 50 mL flask.
-
Acidification: Add 4M HCl in dioxane (12.5 mL, 50 mmol) in one portion at room temperature.
-
Monitoring: Stir the mixture for 2 hours. Self-Validating Cue: Vigorous gas evolution (isobutylene and CO₂) will be observed initially. The reaction is complete when gas evolution ceases and a white precipitate begins to form.
-
Precipitation & Isolation: Add 20 mL of cold anhydrous diethyl ether to fully precipitate the hydrochloride salt. Filter the white solid through a sintered glass funnel, wash with cold ether (2 × 10 mL), and dry under high vacuum for 12 hours.
-
Validation Checkpoint: The resulting white powder should be highly soluble in water and methanol, but completely insoluble in ether and hexane.
Analytical Validation & Expected Data
To confirm the structural integrity of the synthesized 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride [2], compare the isolated material against the following expected analytical parameters:
-
Appearance: Off-white to white crystalline powder.
-
LC-MS (ESI+): Expected m/z for the free base [M+H]⁺ is 204.14. (Molecular Formula: C₁₃H₁₇NO).
-
¹H NMR (400 MHz, CD₃OD):
-
δ 7.55 – 7.48 (m, 2H, Ar-H)
-
δ 7.38 – 7.30 (m, 2H, Ar-H)
-
δ 7.25 – 7.18 (m, 1H, Ar-H)
-
δ 4.15 (br s, 2H, bridgehead CH-N)
-
δ 2.55 – 2.40 (m, 4H, axial/equatorial CH₂)
-
δ 2.20 – 2.05 (m, 4H, axial/equatorial CH₂)
-
-
Note on Stereochemistry: The lack of a large coupling constant for a proton at the C3 position (since it is a tertiary alcohol) means stereochemistry is usually confirmed via 2D NOESY NMR, showing cross-peaks between the phenyl ortho-protons and the bridgehead protons if the phenyl group is equatorial.
References
-
Varty, G. B., et al. "The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)". Journal of Pharmacology and Experimental Therapeutics, 2008. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24879901, SCH-221510". URL: [Link]
Application Note: High-Affinity Ligand Binding Assays for Monoamine Transporters Using Phenyltropane Derivatives
[1]
1Abstract & Introduction
Phenyltropane derivatives are among the most potent and structurally rigid probes for monoamine transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1] Unlike flexible GBR-series ligands, phenyltropanes like [
However, their high lipophilicity presents distinct technical challenges, particularly non-specific binding (NSB) to filtration matrices.[1] Furthermore, certain derivatives like RTI-55 lack selectivity between DAT and SERT, requiring precise pharmacological masking strategies to yield interpretable data.[1] This guide details optimized protocols to navigate these challenges.
Critical Assay Design Considerations
Radioligand Selection: Specificity vs. Sensitivity[2]
| Feature | [ | [ |
| Primary Target | Highly Selective for DAT | Mixed DAT / SERT (High Affinity) |
| Affinity ( | ~15–20 nM | ~0.1–0.3 nM (Sub-nanomolar) |
| Specific Activity | Low (~80 Ci/mmol) | High (~2200 Ci/mmol) |
| Use Case | Standard screening for DAT-specific compounds.[1] | Detecting low-density sites; Autoradiography.[2][3] |
| Constraint | Requires higher protein concentration. | Requires masking agents for specificity. |
The "Masking" Strategy for RTI-55
Because [
-
To measure DAT: Incubate with [
I]RTI-55 + 100 nM Citalopram (blocks SERT).[1] -
To measure SERT: Incubate with [
I]RTI-55 + 100 nM GBR 12909 (blocks DAT).[1]
Managing Lipophilicity (The Filter Trap)
Phenyltropanes stick avidly to glass fiber filters.
-
Solution: Pre-soak Whatman GF/B filters in 0.1% - 0.5% Polyethylenimine (PEI) for at least 1 hour prior to harvesting. PEI coats the glass fibers, neutralizing the negative charge and reducing hydrophobic interaction.
Visualized Workflows
Diagram 1: The Pharmacological Masking Logic
Caption: Logic flow for isolating transporter-specific binding using the non-selective ligand RTI-55.
Detailed Protocol A: Saturation Binding (Determination of and )[2]
Objective: Determine the affinity (
Materials
-
Buffer: Modified Tris-Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Note: Sodium is essential for phenyltropane binding to DAT.
-
Radioligand: [
I]RTI-55 (PerkinElmer/NEN).[1] Range: 0.01 nM to 2.0 nM (8–10 points). -
Masking Agent: 100 nM Citalopram (to block SERT).
-
Non-Specific Binding (NSB) Control: 50
M (-)-Cocaine or 10 M Mazindol. -
Filters: Whatman GF/B, pre-soaked in 0.1% PEI for >1 hour.
Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw rat striatal membranes. Resuspend in Binding Buffer to a final concentration of 20–40
g protein/well . -
Expert Tip: Keep membranes on ice at all times to prevent protease activity.
-
-
Plate Setup (96-well format, 250
L final volume):-
Total Binding (TB): Add 25
L Buffer + 25 L Masking Agent (Citalopram). -
Non-Specific Binding (NSB): Add 25
L Displacer (Cocaine) + 25 L Masking Agent.[1] -
Radioligand: Add 25
L of [ I]RTI-55 at increasing concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 nM).[1] -
Start Reaction: Add 200
L Membrane suspension.
-
-
Incubation:
-
Incubate at 25°C (Room Temp) for 90 minutes .
-
Why? Phenyltropanes have slow association kinetics; 90 mins ensures equilibrium is reached.
-
-
Termination:
-
Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).[1]
-
Wash filters 3x with 3 mL ice-cold Binding Buffer .
-
Critical: Cold wash buffer prevents dissociation of the bound ligand during the wash step.
-
-
Counting:
-
Transfer filters to tubes (or use filter plates). Count Gamma emission (for
I) for 1 minute.
-
Detailed Protocol B: Competition Binding ( Determination)
Objective: Screen novel compounds for affinity to DAT using the selective ligand [
Materials
-
Ligand: [
H]WIN 35,428 (Fixed concentration: ~5 nM).[1] -
Competitor: Test compounds (10 concentrations, e.g.,
M to M). -
NSB Control: 50
M (-)-Cocaine.
Workflow Diagram
Caption: Operational workflow for high-throughput competition binding.
Step-by-Step Procedure
-
Preparation:
-
Prepare [
H]WIN 35,428 stock to provide 5 nM final concentration (approx ).[1] -
Expert Tip: Using a concentration below the
ensures that the approximates the (Cheng-Prusoff approximation), minimizing correction errors.
-
-
Incubation:
-
Filtration:
-
Filter through PEI-treated GF/B filters.[5]
-
Wash 3x with ice-cold Tris buffer.
-
-
Scintillation Counting:
-
Add liquid scintillation cocktail (e.g., Ultima Gold).[1]
-
Shake plates/tubes for 30 mins to extract radiolabel from filters before counting.
-
Data Analysis & Validation
Calculating Specific Binding
15-
Acceptance Criteria: Specific binding should be >70% of Total Binding. If NSB is >30%, re-check filter washing and PEI soaking.[1]
Cheng-Prusoff Correction
Convert
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High NSB | Ligand sticking to filters. | Increase PEI conc. to 0.3%; Ensure wash buffer is ice-cold. |
| Low Specific Signal | Receptor degradation. | Add protease inhibitors; Keep membranes on ice; Check Na+ in buffer. |
| Ligand Depletion | Too much tissue. | Ensure <10% of total ligand is bound. Dilute protein. |
References
-
Madras, B. K., et al. (1989). "Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane." Molecular Pharmacology.
-
Boja, J. W., et al. (1992). "RTI-55: a potent ligand for dopamine transporters."[1] European Journal of Pharmacology.
-
Scheffel, U., et al. (1997). "N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter."[6] Synapse.
-
Staley, J. K., et al. (1995). "125I-RTI-55 binding to the dopamine and serotonin transporters." Neuropharmacology.
-
BenchChem. "A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands."
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Demethylation of Tropane Analogs
Introduction: The Significance of the N-Demethylated Tropane Scaffold
The tropane alkaloid family, characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, encompasses a diverse range of neuroactive compounds with profound applications in medicine.[1] From the anticholinergic agents atropine and scopolamine to the potent stimulant cocaine, these natural products have been both invaluable therapeutic agents and subjects of intense scientific scrutiny.[2] The N-methyl group, a common feature of these molecules, plays a critical role in their pharmacological profiles. However, the strategic removal of this methyl group to yield the corresponding nortropane analog is a pivotal transformation in modern drug development.[3][4]
The N-demethylation of tropane alkaloids opens a gateway to a vast chemical space for synthetic modification.[2] By exposing the secondary amine, researchers can introduce a variety of functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This approach has led to the development of important semi-synthetic drugs with improved therapeutic indices. For instance, quaternization of nortropane derivatives can inhibit their passage across the blood-brain barrier, thereby reducing central nervous system side effects.[2] Furthermore, the synthesis of nortropanes like noratropine and norscopolamine provides the essential precursors for the production of widely used bronchodilators such as ipratropium bromide and oxitropium bromide, respectively.[5][6]
This comprehensive guide provides a detailed overview of established and contemporary procedures for the N-demethylation of tropane analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.
Classical Approaches to N-Demethylation: Established and Reliable Methods
The von Braun Reaction: A Time-Honored Method
The von Braun reaction, first reported in the early 20th century, remains a relevant, albeit harsh, method for the N-demethylation of tertiary amines.[7] The reaction proceeds through the treatment of the tertiary amine with cyanogen bromide (BrCN), leading to the formation of a cyanamide intermediate, which is subsequently hydrolyzed to the secondary amine.[7][8]
Mechanism of Action: The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups (in this case, the methyl group), resulting in the formation of the N-demethylated cyanamide and methyl bromide.[7]
Causality in Experimental Design: The choice of an inert solvent like chloroform or ether is crucial to prevent side reactions with the highly reactive cyanogen bromide.[7] The subsequent hydrolysis of the stable cyanamide intermediate requires strong acidic or basic conditions to liberate the desired secondary amine.[8] While effective, the toxicity of cyanogen bromide and the often-vigorous hydrolysis conditions are significant drawbacks.[8]
Protocol 1: General Procedure for von Braun N-Demethylation of a Tropane Analog
Materials:
-
Tropane analog (1.0 eq)
-
Cyanogen bromide (BrCN) (1.1 - 1.5 eq)
-
Anhydrous chloroform (or diethyl ether)
-
Aqueous acid (e.g., 20% HCl) or base (e.g., 20% NaOH) for hydrolysis
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tropane analog in anhydrous chloroform.
-
Addition of Cyanogen Bromide: Cool the solution in an ice bath and add a solution of cyanogen bromide in anhydrous chloroform dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Cyanamide Isolation): Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanamide.
-
Hydrolysis: To the crude cyanamide, add the aqueous acid or base solution and heat the mixture to reflux for 4-8 hours.
-
Purification: After cooling, neutralize the reaction mixture and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude nortropane analog by silica gel column chromatography.
Chloroformate Reagents: A Versatile Alternative
The use of chloroformate esters for N-dealkylation offers a more versatile and often milder alternative to the von Braun reaction.[7] Various chloroformate reagents, such as phenyl chloroformate, ethyl chloroformate, and α-chloroethyl chloroformate (ACE-Cl), have been successfully employed for the N-demethylation of tropane alkaloids.[4][9]
Mechanism of Action: The tertiary amine attacks the chloroformate, leading to the formation of a carbamate intermediate and an alkyl halide. The resulting carbamate is then cleaved under specific conditions to yield the secondary amine.[7] The choice of chloroformate reagent influences the ease of the final cleavage step. For instance, carbamates derived from α-chloroethyl chloroformate can be readily cleaved by gentle heating in methanol.[4]
Causality in Experimental Design: The reaction is typically performed in a non-polar aprotic solvent like dichloroethane or toluene. The stability of the carbamate intermediate dictates the cleavage conditions. While some carbamates require harsh acidic or basic hydrolysis, others, like those from ACE-Cl, undergo facile thermolytic cleavage in the presence of an alcohol. This offers a significant advantage in terms of substrate compatibility, especially for tropane analogs bearing sensitive functional groups.
Protocol 2: N-Demethylation of a Tropane Analog using α-Chloroethyl Chloroformate (ACE-Cl)
Materials:
-
Tropane analog (1.0 eq)
-
α-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous methanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Carbamate Formation: In a round-bottom flask, dissolve the tropane analog in anhydrous DCE. Add ACE-Cl dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring by TLC.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carbamate Cleavage: Add anhydrous methanol to the residue and heat the solution to reflux for 1-3 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting nortropane analog by silica gel column chromatography.
The Polonovski Reaction: An Oxidation-Based Approach
The Polonovski reaction provides a distinct pathway for N-demethylation, proceeding through the N-oxide of the tertiary amine.[10] The classical Polonovski reaction involves the treatment of the N-oxide with acetic anhydride. However, modified versions utilizing iron salts have proven to be particularly effective for tropane alkaloids.[3][11]
Mechanism of Action: The tertiary amine is first oxidized to the corresponding N-oxide using an oxidant like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).[5] The N-oxide is then activated by an agent, such as an iron(II) salt, which facilitates the elimination of the methyl group as formaldehyde and the formation of an iminium ion intermediate. This intermediate is subsequently hydrolyzed to the secondary amine.[10][11]
Causality in Experimental Design: The initial N-oxidation step is critical and must be carried out under controlled conditions to avoid over-oxidation or side reactions. The choice of the activating agent in the second step is key to the reaction's efficiency. Iron(II) sulfate is a commonly used and inexpensive catalyst for this transformation.[11] The reaction is often performed in a protic solvent like methanol to facilitate the final hydrolysis of the iminium ion.
Protocol 3: Modified Polonovski Reaction for N-Demethylation of a Tropane Analog
Materials:
-
Tropane analog (1.0 eq)
-
Hydrogen peroxide (30% solution) or m-CPBA
-
Methanol
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (catalytic amount)
-
Hydrochloric acid (for N-oxide salt formation, optional)
-
Sodium bicarbonate or ammonium hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Oxide Formation: Dissolve the tropane analog in methanol. Cool the solution in an ice bath and add hydrogen peroxide or m-CPBA portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
N-Oxide Isolation (Optional but Recommended): The N-oxide can be isolated as its hydrochloride salt by adding hydrochloric acid, followed by extraction. This often leads to cleaner subsequent reactions.[11]
-
Demethylation: Dissolve the crude N-oxide (or its hydrochloride salt) in methanol. Add a catalytic amount of iron(II) sulfate heptahydrate.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Work-up and Purification: Quench the reaction by adding a solution of sodium bicarbonate or ammonium hydroxide until the mixture is basic. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the nortropane analog by silica gel column chromatography.
Modern and Greener Methodologies for N-Demethylation
In recent years, there has been a significant drive towards developing more sustainable and efficient chemical transformations. This has led to the emergence of novel methods for N-demethylation that avoid harsh reagents and minimize waste.
Electrochemical N-Demethylation: A Reagent-Free Approach
Electrochemical synthesis offers a green and powerful alternative for N-demethylation, utilizing electricity as the "reagent" to drive the reaction.[5][12] This method has been successfully applied to a range of tropane alkaloids, providing high yields and simplifying purification.[5][6]
Mechanism of Action: The electrochemical N-demethylation proceeds via the formation of an iminium intermediate at the anode. This intermediate is then trapped by a nucleophile present in the reaction medium, typically water, leading to the formation of the nortropane derivative and formaldehyde.[5][6]
Causality in Experimental Design: The reaction is performed in an electrochemical cell, often with a glassy carbon electrode.[5] The choice of solvent system (e.g., a mixture of ethanol or methanol and water) and supporting electrolyte is crucial for achieving good conductivity and reaction efficiency.[5] The applied current or potential needs to be carefully controlled to ensure selective oxidation of the tertiary amine without degrading the substrate or product. A significant advantage of this method is the often straightforward work-up, which can sometimes be a simple liquid-liquid extraction, avoiding the need for chromatography.[5]
Protocol 4: Electrochemical N-Demethylation of Atropine
Materials:
-
Atropine (1.0 eq)
-
Ethanol/Water (2:1 v/v)
-
Supporting electrolyte (e.g., NaClO₄, 0.1 M)
-
Electrochemical batch cell with a porous glassy carbon working electrode and a platinum counter electrode
-
DC power supply
-
Ammonium hydroxide solution (15%)
-
Dichloromethane (for extraction)
-
1 M Hydrochloric acid
Procedure:
-
Electrolysis Setup: In the electrochemical batch cell, dissolve atropine in the ethanol/water mixture containing the supporting electrolyte.
-
Electrolysis: Apply a constant current (e.g., 8 mA for a 57 mM solution of atropine) and conduct the electrolysis at room temperature for a specified time (e.g., 3 hours), or until the starting material is consumed (monitored by LC-MS).[6]
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Basify the solution to pH 11-12 with 15% aqueous ammonium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Acid Wash: Combine the organic extracts and wash with 1 M hydrochloric acid.
-
Final Extraction and Isolation: Separate the acidic aqueous layer, basify again with ammonium hydroxide, and re-extract with dichloromethane. Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield noratropine.[5]
Photochemical N-Demethylation: Harnessing the Power of Light
Photochemical methods offer a mild and selective approach to N-demethylation, often proceeding under ambient temperature and pressure.[13] These reactions typically involve a photosensitizer that, upon irradiation, initiates the demethylation process.
Mechanism of Action: The reaction is believed to proceed via an initial electron transfer from the tertiary amine to the excited photosensitizer, generating an aminium radical cation. This is followed by the loss of a proton from the methyl group to form an α-amino radical, which is then further oxidized to an iminium ion. Hydrolysis of the iminium ion yields the N-demethylated product.
Causality in Experimental Design: The choice of photosensitizer (e.g., tetraphenylporphine or 9,10-dicyanoanthracene) and the wavelength of light are critical parameters.[13] The reaction is typically carried out in the presence of oxygen, which acts as the terminal oxidant. The solvent should be transparent to the wavelength of light used. While offering mild conditions, the requirement for specialized photochemical equipment can be a limitation.
Protocol 5: Photochemical N-Demethylation of Tropine
Materials:
-
Tropine (1.0 eq)
-
9,10-Dicyanoanthracene (DCA) (0.01 eq)
-
Lithium perchlorate (LiClO₄) (0.25 eq)
-
Acetonitrile (MeCN)
-
High-pressure mercury lamp (e.g., 500W) with a UV-cutoff filter (λ ≥ 420 nm)
-
Alumina for flash chromatography
Procedure:
-
Reaction Setup: In a suitable photochemical reactor, dissolve tropine, DCA, and LiClO₄ in acetonitrile.
-
Irradiation: Irradiate the solution with the high-pressure mercury lamp through the UV-cutoff filter for 30-90 minutes, while bubbling a stream of oxygen through the mixture. Monitor the reaction by TLC.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography on alumina to obtain the nortropine product.
Metal-Catalyzed N-Demethylation: Efficiency and Selectivity
Various transition metal catalysts, particularly those based on iron and palladium, have been developed for the N-demethylation of tropane alkaloids.[14][15][16] These methods often offer high efficiency and selectivity under relatively mild conditions.
Mechanism of Action (Fe-TAML Catalyzed): One prominent example is the use of an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst in combination with hydrogen peroxide.[14] The reaction is believed to proceed through a biomimetic pathway involving the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the N-methyl group, leading to an iminium ion intermediate that is subsequently hydrolyzed.
Causality in Experimental Design: The catalyst loading, the amount of oxidant (H₂O₂), and the choice of solvent are key parameters to optimize for high yields and selectivity.[14] The slow addition of hydrogen peroxide is often necessary to control the reaction rate and prevent catalyst degradation or side reactions. These one-pot procedures can often provide the desired nortropane derivatives in good yields without the need for chromatographic purification.[14]
Protocol 6: Fe-TAML Catalyzed N-Demethylation of Atropine
Materials:
-
Atropine (1.0 eq)
-
FeIII-TAML catalyst (e.g., 0.9 mol%)
-
Hydrogen peroxide (30% solution, e.g., 50 eq)
-
Ethanol (96%)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve atropine and the FeIII-TAML catalyst in 96% ethanol in a round-bottom flask.
-
Oxidant Addition: Add the hydrogen peroxide solution dropwise over a period of several hours at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench any remaining hydrogen peroxide by the addition of a sodium sulfite solution.
-
Work-up and Purification: Make the solution basic with sodium bicarbonate and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield noratropine.[14]
Comparative Overview of N-Demethylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields (Tropanes) |
| von Braun Reaction | Cyanogen bromide (BrCN) | Harsh (strong acid/base hydrolysis) | Established method | Toxic reagent, harsh conditions | Moderate to Good |
| Chloroformate Reagents | Phenyl chloroformate, ACE-Cl, etc. | Mild to moderate | Versatile, milder cleavage options | Some reagents are expensive | Good to Excellent |
| Polonovski Reaction | N-oxide formation (H₂O₂, m-CPBA), FeSO₄ | Mild | Inexpensive reagents | Two-step process | Good |
| Electrochemical | Electricity, supporting electrolyte | Room temperature | Green, reagent-free, simple work-up | Requires specialized equipment | Good to Excellent[5] |
| Photochemical | Photosensitizer, light, O₂ | Room temperature | Very mild conditions | Requires specialized equipment | Good |
| Metal-Catalyzed (Fe-TAML) | FeIII-TAML, H₂O₂ | Room temperature | Catalytic, one-pot, high yields | Catalyst can be expensive | Good to Excellent[14] |
Visualizing the N-Demethylation Pathways
Figure 1: Comparative overview of major N-demethylation pathways for tropane analogs.
Figure 2: A generalized experimental workflow for the N-demethylation of tropane analogs.
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If TLC or LC-MS analysis indicates the presence of starting material, consider increasing the reaction time, temperature (for thermal reactions), or the stoichiometry of the reagents. For electrochemical methods, increasing the electrolysis time or current may be necessary.
-
Side Product Formation: The presence of hydroxyl groups or other sensitive functionalities on the tropane scaffold can lead to side reactions. Protection of these groups prior to N-demethylation may be required, especially for harsher methods like the von Braun reaction.
-
Low Yields: Poor yields can result from incomplete reaction, product degradation during work-up, or inefficient purification. Ensure all work-up steps are performed promptly and at appropriate temperatures. For extraction-based purifications, multiple extractions are recommended to maximize recovery.
-
Purification Challenges: The basic nature of both the starting material and the product can sometimes complicate chromatographic purification. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve peak shape and separation on silica gel.
Conclusion
The N-demethylation of tropane analogs is a fundamental and enabling transformation in the synthesis of novel therapeutic agents. The choice of method depends on a variety of factors, including the specific tropane substrate, the presence of other functional groups, scalability, and the availability of specialized equipment. While classical methods remain valuable tools, the development of greener and more efficient electrochemical, photochemical, and catalytic procedures is paving the way for more sustainable and elegant synthetic strategies in the field of medicinal chemistry. This guide provides a solid foundation for researchers to select and implement the most appropriate N-demethylation protocol for their specific research and development needs.
References
-
Do Pham, D. D., Kelso, G. F., Yang, Y., & Hearn, M. T. W. (2012). One-pot oxidative N-demethylation of tropane alkaloids with hydrogen peroxide and a FeIII-TAML catalyst. Green Chemistry, 14(4), 1189-1195. [Link]
-
Najmi, A. A., Xiao, Z., Bischoff, R., Dekker, F. J., & Permentier, H. P. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(19), 6543-6551. [Link]
-
Alipour Najmi, A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. ResearchGate. [Link]
- Do Pham, D. D. (2015). Catalytic N-demethylation of Alkaloids with an FeIII-TAML Macrocycle and Syntheses Towards New TAML Analogues. Monash University.
-
Kok, G. B., & Scammells, P. J. (2012). Fe-catalyzed N-demethylation of opiate and tropane alkaloids via N-oxide formation. ResearchGate. [Link]
-
Do Pham, D. D., et al. (2012). Fe III -TAML-catalyzed N-demethylation of atropine with different catalyst loadings. ResearchGate. [Link]
-
Do Pham, D. D., et al. (n.d.). One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and an FeIII-TAML Catalyst. Monash University. [Link]
-
Alipour, E., et al. (2022). N-Dealkylation of Amines. PMC. [Link]
-
Zhang, Y., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. PMC. [Link]
-
de Wolf, E., et al. (2008). Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors. PMC. [Link]
-
Zhang, Y., et al. (2022). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ResearchGate. [Link]
- Scammells, P. J., et al. (2011). A method for the n-demethylation of n-methyl heterocycles.
- Hudlicky, T., et al. (2011). Methods for N-demethylation of morphine and tropane alkaloids.
-
Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry. [Link]
- Hudlicky, T., et al. (2010). Methods for n-demethylation of morphine and tropane alkaloids.
-
Polonovski, M., & Polonovski, M. (1988). The Polonovski Reaction. Organic Reactions. [Link]
-
Alipour Najmi Iranag, A. (2022). New synthetic approaches enabled by electrochemistry and a nanoporous gold catalyst. University of Groningen. [Link]
-
Kollár, L., et al. (2018). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. Request PDF. [Link]
-
Ripper, J. A., et al. (2001). Photochemical N-demethylation of alkaloids. PubMed. [Link]
-
Scammells, P. J., et al. (2010). A METHOD FOR THE N-DEMETHYLATION OF N-METHYL HETEROCYCLES. European Patent Office. [Link]
-
Chen, Y., et al. (2020). Organophotocatalytic N-Demethylation of Oxycodone Using Molecular Oxygen. ORBi. [Link]
-
Thavaneswaran, S., et al. (2006). N-Demethylation of Alkaloids. ResearchGate. [Link]
-
McCamley, K., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. [Link]
-
Scammells, P. J., et al. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry. [Link]
- Govek, S. P., et al. (2012). Process for n-dealkylation of tertiary amines.
-
Do Pham, D. D., et al. (2012). One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. ResearchGate. [Link]
-
Bedewitz, M. A., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. PNAS. [Link]
-
Alipour, E., et al. (2022). N-Dealkylation of Amines. MDPI. [Link]
-
Scammells, P. J., et al. (n.d.). Alkaloid N-Demethylation Methods. Scribd. [Link]
- Wang, X., et al. (2015). Method for synthesizing scopolamine and salts thereof.
-
Burns, H. D., et al. (n.d.). routine-synthesis-of-n-11c-methyl-scopolamine-by-phosphite-370fil84oe.pdf. SciSpace. [Link]
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Bloom Tech. (2023). How do you synthesize scopolamine?. Bloom Tech. [Link]
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Hollmann, D., et al. (2008). Palladium-Catalyzed N-Demethylation/N-Acylation of Some Morphine and Tropane Alkaloids. Advanced Synthesis & Catalysis. [Link]
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Do Pham, D. D., et al. (2012). One-pot oxidative N-demethylation of tropane alkaloids with hydrogen peroxide and a FeIII-TAML catalyst. Green Chemistry. [Link]
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Application Notes: High-Purity Recrystallization of 3-Phenyl-3-Tropanol
Abstract
This document provides a comprehensive guide to the purification of 3-phenyl-3-tropanol, a critical tropane alkaloid intermediate, via recrystallization.[1][2] It outlines the fundamental principles of crystallization, systematic solvent selection, a detailed step-by-step protocol for both single-solvent and two-solvent systems, and robust analytical methods for purity verification. This guide is intended for researchers, chemists, and process development scientists aiming to achieve high-purity 3-phenyl-3-tropanol for pharmaceutical and research applications.
Introduction: The Imperative for Purity
3-Phenyl-3-tropanol is a tertiary alcohol derivative of the tropane skeleton, a core structure in a class of biologically active alkaloids.[2][3] As a key synthetic intermediate, its purity is paramount, directly impacting the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into the final drug product.[4]
Recrystallization is a powerful, cost-effective, and scalable purification technique that separates a compound from its impurities based on differences in solubility.[5] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the "mother liquor."[6] This application note provides the scientific rationale and a field-tested protocol to achieve high-purity 3-phenyl-3-tropanol.
The Science of Recrystallization
A successful recrystallization hinges on the principle that the solubility of most solids increases with temperature. The process can be visualized as a sequence of thermodynamically driven events:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Supersaturation: As the solution cools, the solubility of the desired compound decreases, creating a thermodynamically unstable supersaturated solution.
-
Nucleation & Crystal Growth: The dissolved molecules begin to organize into an ordered crystal lattice (nucleation). This lattice then grows as more molecules deposit onto its surface, systematically excluding impurity molecules that do not fit into the highly ordered structure.[5] Slow cooling is crucial as it allows for the selective growth of larger, purer crystals.[6][7]
Systematic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit a steep solubility curve for 3-phenyl-3-tropanol: high solubility at its boiling point and low solubility at room temperature or below.[6]
Predicted Solubility Profile of 3-Phenyl-3-Tropanol: The structure of 3-phenyl-3-tropanol contains both polar (hydroxyl and tertiary amine) and non-polar (phenyl ring, bicyclic alkane structure) moieties. This amphiphilic nature suggests moderate polarity. The tropane base itself is soluble in water and ethanol[3][8], but the addition of the non-polar phenyl group will significantly reduce aqueous solubility and increase solubility in organic solvents.
Solvent Screening Protocol (Small-Scale):
-
Place ~20-30 mg of crude 3-phenyl-3-tropanol into a small test tube.
-
Add the test solvent dropwise (~0.5 mL) at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A copious formation of fine, pure-looking crystals indicates a promising solvent.
The following table provides a starting point for solvent screening, categorized by polarity.
| Solvent | Boiling Point (°C) | Predicted Solubility for 3-Phenyl-3-Tropanol | Rationale & Potential Issues |
| Non-Polar | |||
| Hexane / Heptane | 69 / 98 | Low: Likely insoluble at all temperatures. | May be useful as an anti-solvent in a two-solvent system.[9][10] |
| Toluene | 111 | Moderate: Possible candidate. | Good for dissolving non-polar impurities. High boiling point requires care. |
| Medium Polarity | |||
| Ethyl Acetate | 77 | Good: Strong candidate. | Often a good balance of dissolving power and volatility. |
| Acetone | 56 | High: May be too soluble even when cold. | Low boiling point makes it easy to handle and remove. |
| Polar Protic | |||
| Isopropanol (IPA) | 82 | Good: Strong candidate. | The hydroxyl group can hydrogen bond with the solute. |
| Ethanol | 78 | High: Likely too soluble even when cold. | Similar to isopropanol but often a stronger solvent. |
| Water | 100 | Very Low: Insoluble. | Can be used as an anti-solvent or for washing final crystals if they are salts. |
| Polar Aprotic | |||
| Acetonitrile | 82 | Good: Strong candidate. | A versatile solvent with a convenient boiling point. |
Experimental Protocols
General Workflow Overview
The entire process, from crude material to verified pure product, follows a logical sequence.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified. Ethyl acetate or isopropanol are strong starting candidates.
-
Dissolution: Place the crude 3-phenyl-3-tropanol (e.g., 5.0 g) in an Erlenmeyer flask. Add a stir bar. In a separate flask, heat the chosen solvent (e.g., ethyl acetate) to a gentle boil.
-
Add the minimum amount of hot solvent to the crude material while stirring and heating until the solid just dissolves completely.[11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[6][7] This step is crucial to remove insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[7]
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7][11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[7][11]
-
Drying: Dry the crystals to a constant weight. This can be done by air drying on the filter, followed by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is used when no single solvent has the ideal solubility profile. It employs a "good" solvent (in which the compound is highly soluble) and a "bad" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible. A potential pair could be Acetone (good) and Heptane (bad).
-
Dissolution: Dissolve the crude 3-phenyl-3-tropanol in the minimum amount of the hot "good" solvent (e.g., acetone) in an Erlenmeyer flask.[7]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., heptane) dropwise until a persistent cloudiness (turbidity) appears.[9] This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]
-
Crystallization and Collection: Follow steps 5 through 9 from the Single-Solvent Protocol above.
Purity Assessment: A Self-Validating System
Verifying the purity of the recrystallized product is essential. A combination of techniques provides a robust validation of the protocol's success.
| Technique | Purpose | Methodology | Expected Result for High Purity |
| Melting Point (MP) | Assess purity and identity. | A small sample is heated in a capillary tube, and the temperature range over which it melts is recorded. | A sharp, narrow melting point range (e.g., within 1-2 °C) close to the literature value. Impurities broaden and depress the melting point. |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity against crude material and standards. | Spot the crude material, mother liquor, and recrystallized product on a silica gel plate. Develop in a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). Visualize under UV light or with an iodine chamber.[12] | The recrystallized product should show a single, well-defined spot with an Rf value matching the standard. The crude material may show multiple spots, and the mother liquor will contain spots for both the product and impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity with high precision. | A solution of the sample is injected into an HPLC system, typically with a C18 reverse-phase column. Purity is determined by the area percentage of the main peak. | Purity >99.5% by peak area. Absence of significant impurity peaks seen in the crude sample chromatogram. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | The sample is volatilized and separated on a capillary column, with fragments analyzed by a mass spectrometer. | Confirms the molecular weight of the desired compound and can help identify the structure of any minor volatile impurities. |
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Using a different solvent system may be necessary.
-
-
No Crystal Formation: The solution remains clear even after cooling.
-
Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Add a "seed crystal" from a previous batch. If using a two-solvent system, add a little more anti-solvent.
-
-
Low Recovery: The yield of pure crystals is very low.
-
Cause: Too much solvent was used initially; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.
-
Solution: Ensure the minimum amount of hot solvent is used. Cool the filtrate in an ice bath for a longer period. To recover more material, the mother liquor can be concentrated by boiling off some solvent to obtain a "second crop" of crystals, which should be analyzed separately for purity.
-
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Experiment: Recrystallization. Tata Institute of Fundamental Research. [Link]
-
Samaniego-Escamilla, M. (2018). Response to "Simple recrystallization method for obtaining pure compound (natural product)?". ResearchGate. [Link]
-
RIKEN. (n.d.). Recrystallization method. RIKEN. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]
-
Gopishetty, S., et al. (2014). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. National Institutes of Health. [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]
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Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. [Link]
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da Silva, J. F., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society, 32(8). [Link]
-
Al-Burkey, Z. S. (2019). Synthesis of Tropane Derivatives. IntechOpen. [Link]
-
Wikipedia. (n.d.). Tropine. Wikipedia. [Link]
-
Huang, S., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4041. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenepropanol. PubChem. [Link]
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Kajtár, B., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
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Gupta, A., et al. (2025). Innovative computational strategies for tropane alkaloid design. World Journal of Pharmaceutical Research, 14(15). [Link]
- Google Patents. (1998).
-
Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. r/chemhelp. [Link]
-
Wang, S., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3128–3135. [Link]
-
Neelakantan, L., & Kostenbauder, H. B. (1976). Electron-capture GLC determination of phenylpropanolamine as a pentofluorophenyloxazolidine derivative. Journal of Pharmaceutical Sciences, 65(5), 740-742. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-3-heptanol. PubChem. [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. [Link]
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- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]
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- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
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- 11. Home Page [chem.ualberta.ca]
- 12. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Storage and Handling Protocols for Azabicyclo[3.2.1]octan-3-ol Compounds
Audience: Researchers, synthetic chemists, and drug development professionals Focus: Hazard causality, safe handling workflows, and physicochemical preservation
Introduction and Hazard Causality
Azabicyclo[3.2.1]octan-3-ol compounds—most notably tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) and nortropine (8-azabicyclo[3.2.1]octan-3-ol)—are critical bicyclic amine scaffolds utilized in the synthesis of anticholinergic drugs, antiemetics, and neurological probes. The unique bicyclic structure, containing a bridging nitrogen and a hydroxyl group, gives these compounds distinct physicochemical vulnerabilities.
As a Senior Application Scientist, it is vital to understand that safety and material preservation are inextricably linked. These compounds exhibit pronounced hygroscopicity and pose acute toxicity risks upon ingestion or inhalation[1]. Designing a robust laboratory protocol requires mapping these intrinsic properties to specific engineering controls and handling techniques.
Table 1: Physicochemical and Safety Data Summary for Key Derivatives
| Property | Tropine (8-Methyl derivative) | Nortropine (Desmethyl derivative) |
| CAS Number | 120-29-6 | 538-08-9 / 7432-11-3 |
| Molecular Formula | C8H15NO | C7H13NO |
| Molecular Weight | 141.21 g/mol | 127.18 g/mol |
| Physical State | Off-white hygroscopic powder | White to off-white powder |
| Hazard Classification | Acute Tox. 4 (Oral/Inhalation) | Acute Tox. 4 (Oral) |
| Key Vulnerabilities | Highly Hygroscopic | Hygroscopic |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents |
Data aggregated from authoritative safety data sheets[1],[2],.
Risk Mitigation and Storage Logic
The handling of azabicyclo[3.2.1]octan-3-ol derivatives requires a self-validating system where every environmental control directly mitigates a specific chemical or toxicological property.
Because these compounds are highly hygroscopic, exposure to ambient humidity results in rapid moisture absorption[1]. This causes the powder to cake, making it difficult to handle, and introduces significant mass errors during stoichiometric calculations for organic synthesis. Furthermore, as Category 4 inhalation hazards, the generation of dust during transfer operations poses a severe risk to the operator[1],[3].
Workflow linking physicochemical hazards of azabicyclo[3.2.1]octan-3-ol to required mitigations.
Standard Operating Protocols (SOPs)
The following methodologies are designed to be self-validating; the success of each step ensures the safety and accuracy of the next.
Protocol 1: Precision Weighing and Handling of Hygroscopic Tropane Derivatives
Objective: To accurately weigh azabicyclo[3.2.1]octan-3-ol compounds while preventing moisture ingress and operator exposure to toxic particulates.
-
Environmental Preparation & Verification:
-
Action: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Verify negative pressure via the airflow monitor before opening containers.
-
Causality: These compounds are Category 4 inhalation hazards[1]. Negative pressure environments prevent the migration of microscopic toxic particulates into the operator's breathing zone.
-
-
PPE Donning:
-
Action: Equip standard laboratory attire, chemical-resistant nitrile gloves, safety goggles, and an EN 149:2001 / N95 particulate respirator if working outside a fully enclosed system[1],[3].
-
Causality: Prevents mucosal absorption and respiratory tract irritation from airborne dust generated during container opening.
-
-
Equipment De-ionization:
-
Action: Pass an anti-static gun over the weighing spatulas and weigh boats prior to use.
-
Causality: Fine, dry tropine powders are prone to static cling. Static discharge can cause sudden, uncontrolled dispersion of toxic dust when the powder is transferred from the spatula to the balance.
-
-
Rapid Transfer & Inerting:
-
Action: Open the desiccated source container only when ready to weigh. Transfer the required mass swiftly. Immediately flush the headspace of the source container with dry Argon or Nitrogen gas before sealing tightly.
-
Causality: Prolonged exposure to ambient air leads to rapid moisture absorption due to the compound's severe hygroscopicity[1]. This alters the effective molar mass, compromising stoichiometric precision in downstream drug synthesis.
-
-
Post-Weighing Decontamination:
-
Action: Wipe down all spatulas, balance surfaces, and the exterior of the sealed container with a damp, solvent-compatible cloth.
-
Causality: Wet-wiping traps residual particulates. Leaving dry dust on surfaces risks secondary aerosolization during subsequent hood use.
-
Protocol 2: Emergency Spill Response and Decontamination
Objective: Safely neutralize and remove spilled azabicyclo[3.2.1]octan-3-ol powder without aerosolizing the material.
-
Isolation and Assessment:
-
Action: Immediately halt work and evacuate non-essential personnel from the immediate vicinity.
-
Causality: Prevents the accidental tracking of toxic powder throughout the laboratory environment on footwear or clothing.
-
-
PPE Escalation:
-
Action: Responders must upgrade to a NIOSH-approved P100 (or EN 143 particulate filter) respirator and double nitrile gloves[3].
-
Causality: Spill cleanup inherently carries a significantly higher risk of particulate aerosolization than controlled weighing.
-
-
Particulate Suppression (Wet Method):
-
Action:Do NOT dry sweep. Cover the spilled powder with absorbent paper towels. Gently mist the towels with water to dampen the powder[4].
-
Causality: Dry sweeping generates hazardous, invisible dust clouds. Wetting the material binds the powder to the paper matrix, safely neutralizing the inhalation risk while leveraging the compound's high water solubility[1].
-
-
Collection and Disposal:
References
Sources
Application Note: Solvent Selection for the Extraction of 3-Phenyltropane Intermediates
Introduction: The Strategic Importance of Solvent Selection
The 3-phenyltropane framework is a cornerstone in the development of novel therapeutics targeting the central nervous system, particularly for conditions like cocaine addiction and Parkinson's disease. The synthesis of these complex molecules invariably involves the isolation of key intermediates. Liquid-liquid extraction is a fundamental technique for this purpose, and the choice of solvent is a critical decision that profoundly influences the yield, purity, and scalability of the entire synthetic process.
This guide provides a comprehensive framework for selecting the optimal solvent for the extraction of 3-phenyltropane intermediates. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, enabling researchers to make informed, data-driven decisions.
Foundational Principles of Solvent Selection for Extraction
Liquid-liquid extraction operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase from the reaction work-up and an organic solvent. An effective extraction solvent should exhibit a high affinity for the 3-phenyltropane intermediate while leaving impurities behind in the aqueous phase.[1][2]
Core criteria for an ideal extraction solvent include:
-
High Solubility and Selectivity: The solvent must readily dissolve the target intermediate.[3][4] The principle of "like dissolves like" is paramount; the polarity of the solvent should align with that of the intermediate.[5][6]
-
Immiscibility with Water: A clean and sharp separation between the organic and aqueous layers is essential for an efficient extraction.[3] Solvents with low water solubility are preferred to prevent the formation of emulsions.
-
Density Difference: A significant difference in density between the two phases simplifies the physical separation process in a separatory funnel.
-
Appropriate Boiling Point: A relatively low boiling point facilitates easy removal of the solvent after extraction, usually by rotary evaporation.[3] However, highly volatile solvents can be challenging to handle and may lead to product loss.
-
Chemical Inertness: The solvent must not react with the 3-phenyltropane intermediate or any other components in the mixture.
-
Safety, Environmental Impact, and Cost: Considerations of toxicity, flammability, and environmental sustainability are increasingly important.[7][8] The cost and availability of the solvent are also crucial for large-scale production.
A Comparative Analysis of Common Extraction Solvents
A systematic approach to solvent selection begins with an evaluation of the physicochemical properties of potential candidates. The following table provides a comparative overview of solvents frequently used for the extraction of organic amines like 3-phenyltropane intermediates.
| Solvent | Chemical Formula | Density (g/mL) | Boiling Point (°C) | Water Solubility ( g/100g ) | Dielectric Constant (Polarity) |
| Dichloromethane | CH₂Cl₂ | 1.33 | 39.6 | 1.3 | 9.1 |
| Chloroform | CHCl₃ | 1.49 | 61.2 | 0.8 | 4.81 |
| Diethyl Ether | (C₂H₅)₂O | 0.713 | 34.6 | 7.5 | 4.34 |
| Ethyl Acetate | CH₃COOC₂H₅ | 0.895 | 77 | 8.7 | 6.0 |
| Toluene | C₇H₈ | 0.879 | 110.6 | 0.18 | 2.28 |
| Hexane | C₆H₁₄ | 0.66 | 68.5 | <0.1 | 1.89 |
Data compiled from various sources.[9][10][11]
Protocol for Systematic Solvent Screening
This protocol provides a structured methodology for identifying the most effective extraction solvent for a 3-phenyltropane intermediate.
4.1. Necessary Materials and Equipment
-
Aqueous solution containing the 3-phenyltropane intermediate.
-
A selection of candidate extraction solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane).
-
Separatory funnels.
-
Standard laboratory glassware (beakers, flasks, etc.).
-
Rotary evaporator.
-
Analytical balance.
-
Instrumentation for analysis (e.g., HPLC, GC-MS, NMR).
-
pH meter and appropriate acids/bases for pH adjustment.
-
Personal Protective Equipment (PPE).
4.2. Visual Workflow for Solvent Screening
Caption: A streamlined workflow for the parallel screening of extraction solvents.
4.3. Step-by-Step Experimental Procedure
-
pH Adjustment of the Aqueous Phase: The tropane ring possesses a basic nitrogen atom. To maximize its solubility in an organic solvent, it must be in its neutral, free base form. Adjust the pH of the aqueous solution to a basic value (typically pH 9-11) using a suitable base like sodium bicarbonate or sodium hydroxide.
-
Small-Scale Parallel Extractions:
-
Divide the pH-adjusted aqueous solution into equal volumes in separate separatory funnels.
-
Add an equal volume of each candidate solvent to its respective separatory funnel.
-
Securely stopper each funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.
-
Allow the layers to fully separate.
-
-
Separation and Collection:
-
Carefully collect the organic layer from each extraction. Be mindful of the solvent densities; halogenated solvents like dichloromethane will be the bottom layer, while most other common organic solvents will be the top layer.
-
-
Solvent Removal and Yield Determination:
-
Dry the collected organic layers using an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Weigh the resulting crude product to determine the extraction yield for each solvent.
-
-
Purity Assessment:
-
Analyze the crude extracts using appropriate techniques such as HPLC, GC-MS, or NMR to ascertain the purity of the intermediate obtained with each solvent.
-
4.4. Decision Framework for Solvent Selection
Caption: A logical flowchart for selecting the optimal solvent based on experimental results.
Addressing Common Extraction Challenges
-
Emulsion Formation: If the layers fail to separate cleanly, an emulsion may have formed. This can often be resolved by adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase and can help break the emulsion.
-
Low Recovery: If the extraction yield is poor, consider the following:
-
Confirm the pH of the aqueous phase was sufficiently basic.
-
The chosen solvent may not be optimal. Re-evaluate the polarity match between the solvent and the intermediate.
-
Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
-
-
Co-extraction of Impurities: If the extracted product is impure, the solvent may have a high affinity for impurities as well. A "back-extraction" can be employed. This involves washing the organic extract with a dilute acidic solution to protonate the basic 3-phenyltropane intermediate, pulling it back into the aqueous phase while leaving non-basic impurities in the organic layer. The purified intermediate can then be re-extracted after re-adjusting the pH of the aqueous layer.[6][12]
Conclusion
The selection of an appropriate solvent is a cornerstone of efficient and effective isolation of 3-phenyltropane intermediates. A methodical and data-driven approach, grounded in the principles of solubility and partitioning, is essential. The protocols and frameworks presented here provide a robust foundation for researchers to optimize their extraction processes, ultimately leading to higher yields, improved purity, and more streamlined drug development workflows.
References
- Vertex AI Search. (2018, February 8).
- Vertex AI Search. (2025, October 23).
- Yaseen, G. (2020). Green solvents for qualitative pharmaceutical analysis. In [Book Title, if available]. DOI: 10.1016/B978-0-12-821885-3.00015-3
- Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI: 10.1039/D1RE00205H
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
- Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review.
- Separations. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines.
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- Oregon State University. (n.d.). Physical properties of some common organic solvents.
- Element Lab Solutions. (n.d.).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
- Vina Nha Trang. (2025, February 3).
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
Sources
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- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Welcome to the technical support center for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important tropane alkaloid derivative. The 8-azabicyclo[3.2.1]octane scaffold is a core component of numerous biologically active compounds.[1][2] This guide focuses on the common synthetic route via the Grignard reaction and provides solutions to frequently encountered issues to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol?
The most prevalent method is the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).[3][4] This reaction is a classic example of a Grignard synthesis of a tertiary alcohol from a ketone.[5][6][7] The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the final product.[3][5]
Q2: What are the key starting materials and their properties?
The primary starting materials are tropinone and a phenyl Grignard reagent.
| Starting Material | IUPAC Name | Molecular Formula | Molar Mass | Key Properties |
| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | 139.19 g/mol | A bicyclic alkaloid, appearing as a brown solid with a melting point of 42.5 °C.[8][9][10] |
| Phenylmagnesium bromide | Phenylmagnesium bromide | C₆H₅BrMg | 181.31 g/mol | Typically prepared in situ from bromobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or THF.[11] |
Tropinone itself can be synthesized via various methods, with Robinson's "double Mannich" reaction being a classic and efficient approach.[9][10]
Q3: Why are anhydrous conditions so critical for this synthesis?
Grignard reagents are potent nucleophiles and strong bases.[5][12] They react readily with protic solvents, including water, alcohols, and carboxylic acids. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone. If moisture is present, it will quench the Grignard reagent, converting it to benzene and rendering it inactive for the synthesis, which will drastically reduce the yield.[5] Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents must be used throughout the reaction.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than theoretically expected, or none at all.
Possible Causes & Solutions:
-
Inactive Grignard Reagent: The most common culprit is the degradation of the phenylmagnesium bromide due to exposure to moisture or air.
-
Solution: Ensure all glassware is rigorously dried before use. Use high-quality anhydrous solvents. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.[5]
-
-
Poor Quality Starting Materials: Impurities in the magnesium turnings or bromobenzene can inhibit the formation of the Grignard reagent. The tropinone may also be of low purity.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the tropinone.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion. Titrating the Grignard reagent is crucial for accurate stoichiometry.[5]
-
-
Side Reactions: Enolization of the ketone can be a competing side reaction, especially if the Grignard reagent is sterically hindered or acts as a base.[4] This will result in the recovery of the starting ketone after workup.[4][5]
-
Solution: While phenylmagnesium bromide is not excessively bulky, ensuring a clean and reactive Grignard reagent will favor the nucleophilic addition.
-
Problem 2: Formation of a White Precipitate During Grignard Reagent Preparation
Symptom: A white solid forms during the synthesis of phenylmagnesium bromide.
Possible Cause & Solution:
-
Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a biphenyl.
-
Solution: Control the rate of addition of bromobenzene to the magnesium turnings. A slow, dropwise addition helps to minimize this side reaction. Maintaining a gentle reflux can also be beneficial.
-
Problem 3: The Reaction Mixture Turns Dark Brown or Black
Symptom: During the formation of the Grignard reagent, the solution becomes very dark.
Possible Causes & Solutions:
-
Impurities: Impurities in the magnesium or bromobenzene can catalyze decomposition reactions.
-
Formation of Finely Divided Metal: Side reactions can lead to the formation of finely divided metal particles, causing the solution to darken.[5]
-
Solution: While a color change is expected, an excessively dark solution may indicate issues. Using fresh, high-purity reagents can mitigate this. Ensure the reaction is not overheating.
-
Problem 4: Difficult Product Purification
Symptom: After workup, the crude product is an oil or a mixture that is difficult to purify by recrystallization.
Possible Causes & Solutions:
-
Presence of Biphenyl: The biphenyl byproduct from the Wurtz coupling can co-purify with the desired product.
-
Solution: Column chromatography is an effective method for separating 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol from nonpolar byproducts like biphenyl.[14]
-
-
Incomplete Reaction: The presence of unreacted tropinone can complicate purification.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of tropinone before workup.[14]
-
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol via Grignard Reaction
This protocol outlines the general procedure for the synthesis.
-
Preparation of Phenylmagnesium Bromide:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve bromobenzene in anhydrous ether/THF and add it to the dropping funnel.
-
Slowly add the bromobenzene solution to the magnesium turnings to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
-
Reaction with Tropinone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve tropinone in anhydrous ether/THF and add it to the dropping funnel.
-
Add the tropinone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Titration of the Grignard Reagent
Determining the concentration of your Grignard reagent is crucial for accurate stoichiometry.
-
Accurately weigh a small amount of iodine into a dry flask under a nitrogen atmosphere.
-
Dissolve the iodine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise from a syringe until the brown color of the iodine disappears.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[5]
Visualizing the Process
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Grignard Reaction - Organic Chemistry Portal.
- Tropinone - Grokipedia.
- Tropinone - Wikipedia.
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - US20060058343A1.
- Tropinone - chemeurope.com.
- Tropinone | C8H13NO | CID 446337 - PubChem - NIH.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed.
- The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC.
- Application Notes and Protocols for the Synthesis and Purification of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate - Benchchem.
- Grignard Reaction - Common Conditions.
- Grignard reagent - Wikipedia.
- Reactions of Grignard Reagents - Master Organic Chemistry.
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Technical Support Center: Grignard Addition to Tropinone Ketones
Welcome to the technical support center for troubleshooting Grignard additions to tropinone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. The following question-and-answer format directly addresses specific issues to provide actionable solutions grounded in mechanistic principles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing a Grignard addition to tropinone, but I'm observing very low to no yield of my desired tertiary alcohol. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields in Grignard reactions are most commonly traced back to the deactivation of the Grignard reagent or competing side reactions. Let's break down the primary culprits and their solutions.
Root Causes & Solutions:
-
Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware.[1] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[1]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours.[1] Solvents must be anhydrous and freshly distilled.[2] It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reagent.[3]
-
-
Poor Quality or Inactive Grignard Reagent: The concentration and activity of your Grignard reagent are paramount.
-
Solution: If you are preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and have a shiny surface.[4] An oxide layer on the magnesium can prevent the reaction from initiating.[3][5] Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.[5][6] It is highly recommended to titrate a small aliquot of your Grignard reagent before use to determine its exact concentration.[1] If you are using a commercial Grignard reagent, ensure it has been stored properly and has not degraded.
-
-
Enolization of Tropinone: Tropinone has acidic α-protons. A bulky Grignard reagent can act as a base, deprotonating the tropinone to form an enolate.[3][7] This regenerates the starting ketone upon acidic workup, leading to low conversion.[1][7]
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Disassemble and clean all glassware. Place in an oven at >120°C for at least 4 hours (overnight is preferable).
-
Assembly: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent Transfer: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Transfer solvents via a cannula or a dry syringe.
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing significant amounts of byproducts, including what appears to be a reduced version of tropinone and a Wurtz coupling product from my Grignard reagent. How can I suppress these side reactions?
Answer: The formation of byproducts is a clear indicator that alternative reaction pathways are competing with your desired nucleophilic addition. The two main culprits are reduction and homocoupling.
Root Causes & Solutions:
-
Reduction of Tropinone: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state.[7][9] This results in the formation of a secondary alcohol (tropine or pseudotropine) instead of the desired tertiary alcohol.[10] This is more common with sterically hindered ketones and Grignard reagents.[7][11]
-
Solution: Whenever possible, select a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). If a reagent with β-hydrogens is necessary, using a less sterically hindered one may help. Additives like cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent, favoring addition over reduction.[12]
-
-
Wurtz Coupling: This side reaction involves the coupling of two alkyl/aryl groups from the Grignard reagent to form a dimer (R-R). This is often favored by higher temperatures and high local concentrations of the organic halide during the formation of the Grignard reagent.[6]
Data Summary: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Tropine/Pseudotropine | Reduction via β-hydride transfer from the Grignard reagent.[7][10] | Use a Grignard reagent without β-hydrogens. Add CeCl₃ to enhance nucleophilicity.[12] |
| R-R Dimer | Wurtz coupling of the Grignard reagent.[6] | Slow addition of organic halide during Grignard preparation; maintain low temperatures.[6] |
| Unreacted Tropinone | Enolization of the ketone.[1][7] | Use a less bulky Grignard reagent; lower the reaction temperature.[8] |
Issue 3: Poor Diastereoselectivity
Question: The Grignard addition to my tropinone substrate is yielding a mixture of diastereomers (axial and equatorial attack). How can I control the stereochemical outcome of this reaction?
Answer: The facial selectivity of nucleophilic attack on the tropinone carbonyl is influenced by steric and electronic factors. The 8-azabicyclo[3.2.1]octane core of tropinone presents two distinct faces for the incoming nucleophile.
-
Understanding the Selectivity: The tropinone molecule exists in a chair-boat conformation. Attack of the Grignard reagent can occur from either the axial or equatorial face relative to the piperidine ring in the chair conformation, leading to the formation of two diastereomeric tertiary alcohols. The stereochemical outcome is often dictated by minimizing steric hindrance.[9] The nucleophile generally attacks from the less hindered face.[9]
Strategies for Controlling Diastereoselectivity:
-
Choice of Grignard Reagent: The size of the Grignard reagent's R-group plays a significant role. Bulkier Grignard reagents will exhibit a stronger preference for attacking from the less sterically encumbered face.
-
Temperature Control: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the two competing transition states. Reactions are often run at temperatures ranging from -78°C to 0°C.
-
Use of Chelating Agents and Lewis Acids: The addition of Lewis acids can coordinate to the carbonyl oxygen and the nitrogen atom of the tropinone, creating a more rigid transition state and potentially influencing the direction of nucleophilic attack.[13] Additives like ZnCl₂, CeCl₃, or LiCl can alter the reactivity and selectivity of the Grignard reagent.[12][14]
Workflow for Optimizing Diastereoselectivity
Caption: A decision-making workflow for optimizing the diastereoselectivity of the Grignard addition to tropinone.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for a Grignard reaction with tropinone? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[3] THF is often preferred as it can better solvate the Grignard reagent.[15]
Q2: How should I properly quench my Grignard reaction? A2: Quenching a Grignard reaction is highly exothermic and must be done with extreme care.[16] The reaction vessel should be cooled in an ice bath before and during the slow, dropwise addition of a quenching agent.[16] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions like dehydration of the tertiary alcohol product.[9]
Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal? A3: A color change to gray or brown is typical. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, possibly due to impurities in the magnesium or organic halide.[1]
Q4: Can I use an ester derivative of tropinone instead of the ketone? A4: While Grignard reagents do react with esters, they typically add twice to form a tertiary alcohol where two of the substituents are identical and come from the Grignard reagent.[17][18] If your goal is to add two identical groups, this can be an effective strategy. However, the intermediate ketone is more reactive than the starting ester, making it difficult to stop the reaction after a single addition.[18]
Q5: What is the mechanism of the Grignard addition to a ketone? A5: The reaction proceeds via nucleophilic addition. The carbon atom of the Grignard reagent, which is nucleophilic, attacks the electrophilic carbonyl carbon of the ketone.[1][13] This forms a tetrahedral magnesium alkoxide intermediate.[1][13] A subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol.[1][12]
Visualizing the Grignard Reaction Mechanism
Caption: The two-step mechanism of a Grignard reaction with a ketone.
References
- Grignard Reaction With Ketone - Wax Studios.
- 19.
- The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents - ResearchG
- Grignard Reaction - Organic Chemistry Portal.
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute.
- Video: Steric Hindrance Effect | Definition, Factors & Examples - Study.com.
- Why would in this case, Grignard selectively reacts with ester over ketone? - Reddit. (2022, February 27).
- Reactions of Grignard reagents - Organic chemistry teaching - WordPress.com. (2015, July 31).
- optimizing temperature and addition rate for Grignard reagent synthesis - Benchchem.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
- Grignard Reaction.
- Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- The Grignard Reagents: Their Prepar
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20).
Sources
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- 5. web.mnstate.edu [web.mnstate.edu]
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- 7. Grignard Reaction [organic-chemistry.org]
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- 11. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Phenyltropane Synthesis Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for the synthesis of phenyltropane derivatives (e.g., WIN 35,428, RTI-55, and troparil analogues). As monoamine transporter ligands, these compounds require precise stereochemical control during synthesis. This guide provides causal troubleshooting, optimized protocols, and self-validating workflows to minimize side reactions during the critical 1,4-conjugate addition to anhydroecgonine methyl ester (AEME).
Mechanistic Workflow: AEME Conjugate Addition
The core challenge in synthesizing 3β-phenyltropanes is controlling the chemoselectivity (1,4- vs. 1,2-addition) and stereoselectivity (2β vs. 2α epimerization) of the Grignard addition. The diagram below maps the causal pathways leading to both the desired kinetic product and common thermodynamic side products.
Reaction pathway of AEME conjugate addition highlighting kinetic vs thermodynamic products.
Troubleshooting Guide: Stereoselectivity & Side Reactions
Q: My 1,4-conjugate addition yields a high ratio of the 2α-epimer instead of the desired 2β-isomer. How do I prevent epimerization? Expert Insight: The 2β-substituted tropane is the kinetically favored product upon protonation of the enolate intermediate. However, the 2α-epimer is the thermodynamically stable state due to reduced steric hindrance between the C2-ester and the C3-aryl group. Epimerization occurs if the enolate is allowed to equilibrate. Solution: You must quench the magnesium enolate intermediate with a strong, anhydrous acid like trifluoroacetic acid (TFA) at strictly −78 °C[1]. Using weaker acids (like acetic acid) or allowing the reaction mixture to warm before quenching provides the activation energy necessary for the enolate to undergo tautomerization to the more stable 2α-configuration.
Q: I am observing significant 1,2-addition byproducts (tertiary alcohols) instead of the desired 1,4-addition product. How can I improve chemoselectivity? Expert Insight: Aryl Grignard reagents are highly nucleophilic and can attack the ester carbonyl directly (1,2-addition) rather than the α,β-unsaturated alkene (1,4-addition). Solution: Maintain the reaction temperature at −45 °C during the Grignard addition[2]. Diethyl ether is the preferred solvent over THF, as it moderates the reactivity of the Grignard reagent. If 1,2-addition persists, transmetalate your Grignard reagent with a copper(I) salt (e.g., CuBr·SMe₂) to form an organocuprate (Gilman reagent). Cuprates are softer nucleophiles and exhibit near-perfect chemoselectivity for 1,4-conjugate additions.
Q: During the workup, I am losing the methyl ester group, resulting in a carboxylic acid byproduct. How do I prevent ester hydrolysis? Expert Insight: The C2 methyl ester is highly susceptible to hydrolysis under both strongly acidic and basic aqueous workup conditions. This typically happens if the mixture is allowed to warm up while still highly acidic from the TFA quench. Solution: After the TFA quench at −78 °C, do not let the flask warm to room temperature. Instead, pour the cold reaction mixture directly into a vigorously stirred, ice-cold biphasic mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and dichloromethane (DCM). This rapidly neutralizes the TFA in the organic phase before the aqueous phase can hydrolyze the ester.
Quantitative Data: Impact of Quench Conditions
To illustrate the critical nature of the quenching step, the following table summarizes the causal relationship between quench parameters and the resulting product distribution.
| Quench Reagent | Temperature (°C) | 2β-Isomer Yield (%) | 2α-Epimer Yield (%) | 1,2-Addition Byproduct (%) |
| Trifluoroacetic Acid (TFA) | -78 | 70–75 | < 5 | < 2 |
| Acetic Acid (AcOH) | -78 | 40–45 | 25–30 | < 2 |
| Saturated NH₄Cl (aq) | 0 | 10–15 | 60–65 | 5–10 |
| TFA (Delayed/No Cooling) | 25 | < 5 | 75–80 | 10–15 |
Self-Validating Protocol: Optimized 1,4-Conjugate Addition
This protocol establishes a self-validating system for synthesizing 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters from AEME[2].
Step 1: Substrate Preparation & System Purging
-
Azeotropically dry AEME (1.0 eq) with anhydrous toluene to remove trace water.
-
Dissolve the dried AEME in anhydrous diethyl ether (Et₂O) under an argon atmosphere.
-
Validation: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the Grignard reagent.
Step 2: Grignard Addition
-
Cool the AEME solution to −45 °C using a dry ice/acetonitrile bath.
-
Add the arylmagnesium bromide (1.5 eq) dropwise over 30 minutes via a syringe pump.
-
Validation: The solution will typically turn a pale yellow/orange. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with iodine or Dragendorff's reagent). The AEME starting material spot should completely disappear within 2 hours[1].
Step 3: Kinetic Quenching
-
Lower the temperature of the reaction vessel strictly to −78 °C using a dry ice/acetone bath.
-
Rapidly inject anhydrous TFA (2.0 eq) into the mixture. Stir vigorously for 15 minutes at −78 °C[3].
-
Validation: A sudden precipitation of magnesium trifluoroacetate salts will occur, indicating a successful quench of the enolate.
Step 4: Biphasic Neutralization
-
Prepare a separatory funnel with an ice-cold mixture of saturated aqueous NaHCO₃ and DCM.
-
Pour the −78 °C reaction mixture directly into the vigorously stirred biphasic system.
-
Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 5: Chromatographic Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Critical Step: Pre-treat the silica gel with 1% triethylamine (Et₃N) and use an eluent of Hexanes:EtOAc containing 1% Et₃N. This prevents acid-catalyzed epimerization on the column[1].
Frequently Asked Questions (FAQs)
Q: How do I definitively verify the stereochemistry of my isolated product?
A: Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard for validating the relative stereochemistry of the tropane core. You must analyze the vicinal coupling constants between C(2)-H and C(3)-H. For the desired 2β-substituent, the equatorial-axial coupling (
Q: Why do my synthesized 3β-aryltropanes degrade or epimerize during silica gel chromatography? A: Silica gel surfaces contain acidic silanol groups. Because the 2β-ester is kinetically trapped, these acidic sites lower the activation energy required for the compound to undergo enolization and subsequent epimerization to the thermodynamic 2α-ester during purification[1]. Always buffer your silica and mobile phase with 1% Et₃N to neutralize these sites.
Q: Can I use organolithium reagents instead of Grignard reagents for the conjugate addition? A: It is highly discouraged unless modified. Organolithium reagents are "hard" nucleophiles according to HSAB theory and will predominantly undergo 1,2-addition to the ester carbonyl, cleaving the methyl ester. If you must start from an aryl halide that only forms an organolithium, you must transmetalate it to a cuprate (e.g., using CuI or CuCN) prior to addition to ensure 1,4-selectivity.
References
-
Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)tropane Derivatives. National Institutes of Health (PMC).[Link]
-
Synthesis and monoamine transporter binding properties of 2β-[3'-(substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes. National Institutes of Health (PMC).[Link]
-
Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. National Institutes of Health (PMC).[Link]
Sources
- 1. Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)tropane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 3-Position Substitution of Tropanes
Welcome to the Technical Support Center for tropane chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of tropane alkaloids. The unique bridged-ring structure of the 8-azabicyclo[3.2.1]octane core presents significant synthetic challenges, particularly concerning steric hindrance at the C3 position. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve your desired 3-substituted tropane analogues.
Understanding the Challenge: The Crowded C3 Position
The boat-like conformation of the tropane skeleton inherently shields the C3 position. The proximity of the piperidine ring and the ethylene bridge creates a sterically congested environment, influencing the approach of incoming reagents. This steric hindrance dictates the feasibility and outcome of substitution reactions, often leading to low yields, undesired side products, or complete lack of reactivity. The orientation of the substituent at C3, either axial (α, endo) or equatorial (β, exo), further complicates synthetic strategies and has a profound impact on the biological activity of the molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: My esterification at the 3-hydroxyl group is sluggish and gives low yields. What can I do?
This is a classic issue of steric hindrance. Several factors could be at play:
-
Reagent Bulk: Very bulky acylating agents (e.g., acid chlorides or anhydrides with large substituents) will struggle to access the C3 hydroxyl group.
-
Leaving Group Ability: A poor leaving group on the acylating agent will slow down the reaction.
-
Catalyst Inefficiency: If using a catalyst like DMAP, it may also be sterically hindered from activating the acylating agent.
Troubleshooting Steps:
-
Activate the Carboxylic Acid: Instead of using the acid chloride or anhydride directly, consider forming a more reactive activated ester. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can be highly effective.[1]
-
Use a More Reactive Acylating Agent: Consider using a mixed anhydride (e.g., by reacting the carboxylic acid with isobutyl chloroformate) or an acyl imidazolide.
-
Optimize Reaction Conditions: Increase the reaction temperature, but monitor for potential side reactions like dehydration or rearrangement. Microwave irradiation can sometimes accelerate sterically hindered reactions.
-
Consider Alternative Catalysts: For less hindered systems, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the acylation of tertiary alcohols.
Q2: I am observing significant elimination byproducts during my attempted nucleophilic substitution at C3. How can I minimize this?
Elimination is a common competing pathway, especially when using a leaving group at C3 and a strong, non-nucleophilic base or high temperatures. The rigid tropane framework can readily adopt a conformation that favors E2 elimination.
Troubleshooting Steps:
-
Choice of Leaving Group: A better leaving group (e.g., triflate > tosylate > mesylate > halides) will favor SN2 over E2. However, with very good leaving groups, SN1 pathways leading to a mixture of products might become competitive.
-
Nucleophile Selection: Use a "soft," highly nucleophilic species over a "hard," basic one. For example, for O-alkylation, using the sodium salt of the alcohol (prepared with NaH) in a polar aprotic solvent like DMF or THF is preferable to using a strong, bulky base like potassium tert-butoxide.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor SN2 reactions. Protic solvents can stabilize the leaving group and may promote SN1 or elimination pathways.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Q3: How can I control the stereochemistry at the C3 position? I need the endo (axial) isomer, but I keep getting the exo (equatorial) product.
The exo position is generally less sterically hindered, making it the thermodynamically and often kinetically favored product. Achieving the endo isomer requires specific strategies:
-
Stereospecific Reduction of Tropinone: The most common approach is the stereoselective reduction of the C3 ketone, tropinone.
-
For the 3α-hydroxyl (tropine, endo): Use a reducing agent that delivers the hydride from the less hindered exo face. Tropinone reductases (TR-I) are enzymes that stereospecifically produce the 3α-alcohol.[2][3] In the lab, reducing agents like K-selectride® or L-selectride® can favor the formation of the axial alcohol.
-
For the 3β-hydroxyl (pseudotropine, exo): Use a reducing agent that delivers the hydride from the more hindered endo face. Tropinone reductases (TR-II) produce the 3β-alcohol.[3] Chemically, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically give the equatorial alcohol as the major product.
-
-
Mitsunobu Reaction: This reaction on the corresponding alcohol allows for the inversion of stereochemistry. For example, reacting the 3β-alcohol (pseudotropine) with a nucleophile under Mitsunobu conditions (DEAD or DIAD and PPh₃) will yield the 3α-substituted product. This is an effective but sometimes challenging reaction to optimize.
Advanced Strategies and Protocols
Nitrogen Protection: A Critical First Step
The basicity of the tropane nitrogen (N8) can interfere with many substitution reactions at C3. It can be protonated by acidic reagents, act as a nucleophile, or coordinate to metal catalysts. Therefore, protecting the nitrogen is often a crucial first step.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N, DCM | TFA, DCM or HCl in Dioxane | Acid-labile | Generally stable to hydrogenation and mild base. |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaHCO₃, H₂O/Dioxane | H₂, Pd/C or HBr/AcOH | Base-stable, acid-stable | Cleaved by hydrogenolysis, making it orthogonal to Boc.[4] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, NaHCO₃ | 20% Piperidine in DMF | Acid-stable | Commonly used in peptide synthesis, useful for its mild cleavage. |
dot
Caption: General workflow for C3 substitution involving nitrogen protection.
Protocol: Boc Protection of a Tropane Derivative
-
Dissolution: Dissolve the tropane starting material (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Modern Catalytic Approaches
Recent advances in catalysis offer new avenues for the functionalization of the tropane core. While many of these focus on C-H activation at other positions, the principles can be adapted. For instance, palladium-catalyzed reactions have been developed for the multi-site functionalization of tropanes.[5][6][7][8] While direct C3 substitution using these methods is less common, they highlight the potential for developing novel catalytic cycles that can tolerate the tropane scaffold.
dot
Caption: Key strategies to overcome steric hindrance at the C3 position of tropanes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | - Steric hindrance is too great for the chosen reagents.- Reagents are not active enough.- Reaction temperature is too low. | - Switch to a smaller, more reactive nucleophile/electrophile.- Use an activating agent (e.g., DCC/DMAP for esterification).- Gradually increase the reaction temperature or use microwave heating. |
| Formation of multiple products | - Competing side reactions (elimination, rearrangement).- Lack of stereocontrol.- SN1 mechanism leading to racemization. | - Use less basic nucleophiles and lower temperatures to minimize elimination.- Employ stereoselective methods (see FAQ Q3).- Use polar aprotic solvents to favor SN2. |
| Difficulty in removing the N-protecting group | - Incorrect cleavage conditions.- Substrate is sensitive to the cleavage conditions. | - Ensure the chosen cleavage conditions are appropriate for the protecting group.- If the substrate is acid-sensitive, use a hydrogenolysis-labile group like Cbz instead of Boc. |
| Retro-Mannich degradation | - This can occur after the reduction of the C3 ketone, especially under harsh conditions. | - Perform subsequent functionalization steps under mild conditions.- Consider synthetic routes that avoid the tropinone intermediate if this is a persistent issue. |
Concluding Remarks
The synthesis of 3-substituted tropanes is a challenging yet rewarding field of study, with significant implications for drug discovery. A thorough understanding of the steric and stereoelectronic properties of the tropane nucleus is paramount. By carefully selecting reagents, protecting groups, and reaction conditions, and by embracing modern synthetic methodologies, the challenges posed by steric hindrance at the C3 position can be successfully overcome. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes. We encourage you to consult the primary literature for the most recent and innovative solutions.
References
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC - NIH. Available at: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. Available at: [Link]
-
Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PMC. Available at: [Link]
-
Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae | PNAS. Available at: [Link]
-
Transannular Functionalization of Multiple C(sp3)-H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PubMed. Available at: [Link]
-
Transannular Functionalization Of Multiple C(sp3)-H Bonds Of Tropane Via An Alkene-Bridged Palladium(I) Dimer - Scholars' Mine. Available at: [Link]
-
Transannular Functionalization of Multiple C(sp3)-H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer. - R Discovery. Available at: [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - eScholarship.org. Available at: [Link]
-
Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. Available at: [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids | JACS Au - ACS Publications. Available at: [Link]
-
Figure 1. (A) Structural classification of tropane alkaloids. (B)... - ResearchGate. Available at: [Link]
-
Reactions of TRs. Carbon atoms of the tropane ring system are numbered in tropinone. Available at: [Link]
-
Enzymatic Resolution of Tropinone Derivatives - ResearchGate. Available at: [Link]
-
Asymmetric Organocatalytic Synthesis of Tropane Scaffolds with Dr. Johannes Lamhauge. Available at: [Link]
-
Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC. Available at: [Link]
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC. Available at: [Link]
-
Protecting Groups – A Necessary Evil? - CHEMISTRY 1000. Available at: [Link]
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]
-
The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines - Benjamin Bouvier. Available at: [Link]
Sources
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transannular Functionalization of Multiple C(sp3)-H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Welcome to the technical support resource for the purification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Introduction: The Challenge of Purity
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a tertiary aminoalcohol with the core tropane skeleton, is a crucial building block in medicinal chemistry. Its synthesis, often involving the addition of a phenyl organometallic reagent to a tropinone precursor, can yield a crude mixture containing unreacted starting materials, diastereomers, and various byproducts. The presence of the basic nitrogen atom within the bicyclic system introduces specific challenges, particularly during chromatographic purification on standard silica gel. This guide provides a systematic, question-driven approach to tackling these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Work-up and Liquid-Liquid Extraction
Question 1: After quenching my reaction and performing an initial extraction, I'm left with a persistent emulsion that won't separate. What's causing this and how can I resolve it?
Answer: Emulsions are common when working with basic amines and are typically caused by the formation of fine particulate matter (like inorganic salts) at the aqueous-organic interface, which stabilizes the mixture.
-
Causality: The basic nitrogen of your product can act as a surfactant, and the presence of salts from quenching (e.g., magnesium or lithium salts) creates a mechanically strong barrier between the layers.
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by dehydrating the interfacial layer.
-
Gentle Filtration: Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The Celite will trap the fine particulates that are stabilizing the emulsion, allowing the layers to separate cleanly in the filtrate.
-
Change pH: If the emulsion persists, try slightly adjusting the pH. Adding a small amount of dilute acid or base can sometimes alter the charge at the interface and promote separation.
-
Centrifugation: If equipment is available, centrifuging the mixture at a low speed can provide the necessary force to break the emulsion.
-
Question 2: What is the most effective way to remove non-basic organic impurities from my crude product mixture?
Answer: An acid-base extraction is the most robust and widely used method for purifying tropane alkaloids and their analogs from neutral or acidic impurities.[1] This technique leverages the basicity of the nitrogen atom.
-
Mechanism:
-
Dissolve your crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl or 10% acetic acid). Your basic product will become protonated (forming a hydrochloride or acetate salt) and move into the aqueous layer.[1]
-
Neutral impurities, such as unreacted starting ketones or non-basic byproducts, will remain in the organic layer, which can then be discarded.
-
Carefully basify the acidic aqueous layer to a pH of 9-10 with an appropriate base (e.g., ammonia or sodium carbonate).[2] This deprotonates your product, making it water-insoluble again.
-
Finally, extract the now-basic aqueous layer with fresh organic solvent. This final organic extract will contain your purified, free-based product.
-
Section 2: Crystallization and Recrystallization
Question 3: I'm attempting to recrystallize my purified product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution separates into two liquid phases instead of forming crystals. This is often due to a high impurity load or an inappropriate choice of solvent.
-
Causality: The melting point of your impure compound is lower than the boiling point of the chosen solvent. Alternatively, the impurities present are acting as a eutectic mixture, significantly depressing the melting point.
-
Troubleshooting Steps:
-
Lower the Temperature: Ensure you are not overheating the solution. Use only the minimum amount of heat necessary to dissolve the solid.
-
Change Solvent System: The best approach is often to use a two-solvent system (a "solvent/anti-solvent" pair).[3] Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol, ethyl acetate). Then, slowly add a solvent in which it is poorly soluble (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the first solvent to redissolve the precipitate, then allow the mixture to cool slowly.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath or refrigerator. Rapid cooling encourages oiling and precipitation, while slow cooling promotes crystal growth.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous successful batch.
-
Section 3: Chromatographic Purification
Question 4: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or guide column chromatography. Why is this happening?
Answer: This is a classic problem for basic amines on acidic silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to a poor chromatographic peak shape (tailing or streaking).
-
Causality: The interaction is an acid-base interaction. The amine "sticks" to the stationary phase, only moving when a sufficiently polar and competitive mobile phase comes through, resulting in a smear rather than a compact spot.
-
Solution: You must add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
For TLC: Add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase. For example, a common eluent system would be Dichloromethane/Methanol/Triethylamine (95:5:0.5).
-
For Column Chromatography: It is crucial to pre-treat or "deactivate" your silica gel. This can be done by preparing your silica slurry in the mobile phase that already contains the basic modifier (e.g., 0.5% TEA in ethyl acetate/hexane). This ensures the entire column is neutralized before you load your compound.
-
Question 5: I'm running a silica gel column with a modified eluent, but my product is either not eluting or is coming off with very poor recovery. What are my options?
Answer: If adding a basic modifier to the eluent is insufficient, it indicates an exceptionally strong interaction between your compound and the silica.
-
Troubleshooting Steps:
-
Increase Modifier Concentration: Cautiously increase the concentration of TEA or ammonia in your eluent. However, be aware that high concentrations of TEA can be difficult to remove from the final product.
-
Switch to Alumina: Alumina is a more basic stationary phase than silica and is often an excellent alternative for purifying basic compounds. You can use either neutral or basic alumina. You will likely need to re-screen for an appropriate eluent system using TLC plates coated with alumina.
-
Use a Different Eluent System: Sometimes, a solvent like chloroform can be part of a successful mobile phase for tropane alkaloids, often mixed with methanol.[4] For example, a gradient of chloroform increasing in methanol content can be effective.[4]
-
| Parameter | Recommended Systems & Modifiers | Rationale |
| TLC/Column Eluent | Dichloromethane / Methanol (98:2 to 90:10) | Good starting point for polarity range. |
| Ethyl Acetate / Hexane (50:50 to 100:0) | Another common system with different selectivity. | |
| Basic Modifier | 0.5 - 1% Triethylamine (TEA) | Volatile and effective at neutralizing silica. |
| 0.5 - 1% Ammonia (e.g., from 7N solution in MeOH) | Stronger base, useful for very sticky compounds. | |
| Alternative Stationary Phase | Neutral or Basic Alumina | Avoids the strong acidic interactions of silica gel. |
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM, 10 mL per gram of crude material).
-
Acid Extraction: Transfer the DCM solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 mL per gram). Combine the aqueous acidic extracts.
-
Back-Wash (Optional): Wash the combined aqueous layer with a small portion of fresh DCM (1 x 5 mL per gram) to remove any remaining neutral impurities. Discard this DCM wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add concentrated ammonium hydroxide or 50% w/w sodium hydroxide solution with stirring until the pH is >10 (confirm with pH paper). A precipitate of your product may form.
-
Product Extraction: Extract the basified aqueous solution with DCM (3 x 10 mL per gram). The product will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free-based product.[3]
Protocol 2: Flash Column Chromatography on Deactivated Silica
-
Eluent Preparation: Prepare your chosen eluent system (e.g., 95:5 Ethyl Acetate/Hexane) and add 0.5% (v/v) triethylamine.
-
Slurry Preparation: In a beaker, add dry silica gel to your prepared eluent and swirl to create a uniform slurry. Allow it to sit for 5-10 minutes to ensure the silica is fully "deactivated."
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with your prepared mobile phase, collecting fractions and monitoring by TLC (using the same eluent system).[3]
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- RSC Publishing. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate. BenchChem.
- Zhang, Y., et al. (2025). Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. PMC.
- CABI Digital Library. (2022). In vitro production of tropane alkaloids from Brugmansia suaveolens. CABI Digital Library.
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- BenchChem. (n.d.). A Technical Guide to Natural Sources of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Precursors. BenchChem.
- ResearchGate. (2015). How do I purify tropane alkaloid from Chloroform extract?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Phenyltropane Solubility & Formulation
Topic: Resolving Solubility and Adsorption Issues of Phenyltropanes (e.g., RTI-55, WIN 35,428) in Aqueous Buffers. Audience: Researchers, Pharmacologists, and Radiochemists.[1][2]
Introduction: The "Invisible" Variable
Welcome to the technical support hub for phenyltropane applications. If you are here, you likely encountered a common but frustrating phenomenon: the "crashing out" of high-affinity ligands. [1]
Phenyltropanes (PTs) are potent monoamine transporter ligands derived from the cocaine pharmacophore.[1][2] While their biological affinity is high, their aqueous solubility is notoriously poor at physiological pH.[1][2] Furthermore, their lipophilic nature drives them to adsorb rapidly to plastic surfaces, often leading to >90% loss of free ligand before the assay even begins.[1]
This guide deconstructs the physical chemistry of these failures and provides self-validating protocols to ensure your data reflects biology, not solubility artifacts.[1]
Module 1: The Chemical Logic (Root Cause Analysis)
To troubleshoot effectively, you must understand the two forces fighting against you: pKa-driven precipitation and hydrophobic adsorption .[1]
The pKa Trap
Phenyltropanes possess a tropane nitrogen with a pKa typically between 8.6 and 9.5 .[2]
-
pH < pKa (Acidic): The nitrogen is protonated (
).[1] The molecule is ionized, polar, and water-soluble.[1] -
pH > pKa (Basic/Neutral): The nitrogen is deprotonated (
).[1] The molecule is a neutral free base, highly lipophilic, and insoluble in water.[1]
The Failure Mode: Researchers often prepare a stable stock in acid or DMSO, then dilute it 1:1000 into PBS (pH 7.4).[1][2] If the final concentration exceeds the thermodynamic solubility of the free base (which can be nanomolar), the compound precipitates as a "micro-cloud" or adsorbs to the container walls.[1]
The "Sticky Tube" Phenomenon
Because PTs are hydrophobic (high LogP), they are thermodynamically driven to escape the aqueous buffer.[1] If they cannot precipitate, they will partition into the hydrophobic matrix of polypropylene tubes or pipette tips.[1][2]
-
Impact: In radioligand binding assays using low concentrations (<10 nM), adsorption can deplete 50-90% of the ligand, drastically altering calculated
or values.[1]
Module 2: Troubleshooting Workflow
Use this decision tree to select the correct solvent system for your specific application.
Figure 1: Solubility Decision Tree. Selects the optimal vehicle based on the chemical state of the compound and the biological tolerance of the assay.
Module 3: Validated Protocols
Protocol A: The "Acid-Drop" Method (Stock Preparation)
For converting Free Base to Soluble Stock.
Context: Many commercial phenyltropanes are sold as free bases.[1][2] Adding water directly will result in a gummy, insoluble residue.[1][2]
-
Weighing: Weigh the free base into a glass vial (never plastic).
-
Solubilization: Add absolute ethanol (EtOH) to reach 10x the desired final volume.
-
Acidification: Add 1.1 equivalents of 0.1 M HCl.
-
Why? This forces protonation of the tropane nitrogen, locking it into the soluble ionic state.[1]
-
-
Evaporation (Optional): If EtOH is toxic to your assay, evaporate under
gas. The residue is now the HCl salt.[1] Reconstitute in water or saline.[2] -
Validation: The solution should be optically clear. If cloudy, sonicate for 10 seconds.[1][2]
Protocol B: Anti-Adsorption Coating (For Radioligands)
Essential for [125I]RTI-55 or [3H]WIN 35,428 binding assays.[1]
The Problem: Polypropylene tubes act as a "ligand sink."[1][2] The Fix: Pre-coat surfaces with a blocking protein (BSA) to occupy hydrophobic sites.[1]
| Step | Action | Mechanism |
| 1 | Prepare 1% BSA / 0.1% PEI solution in water. | BSA blocks hydrophobic patches; PEI (Polyethyleneimine) blocks anionic charges on glass.[1][2] |
| 2 | Fill assay tubes/tips with solution. | Physical saturation of binding sites.[2] |
| 3 | Incubate 1 hour at Room Temp. | Allows thermodynamic equilibrium of adsorption. |
| 4 | Aspirate and air dry (or use wet).[2] | Leaves a protein monolayer "shield."[2] |
| 5 | Validation | Compare counts (CPM) of a standard aliquot in a coated vs. uncoated tube. Uncoated often shows 30-50% loss . |
Protocol C: Cyclodextrin Formulation (In Vivo)
For injecting high doses (>1 mg/kg) without causing embolism or precipitation at the injection site.[1]
Context: Injecting an acidic stock IV causes pain and local tissue damage.[2] Injecting a DMSO stock can cause cardiovascular artifacts.[2] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenyl ring, keeping it soluble at neutral pH.[1]
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 0.9% Saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add phenyltropane (salt or base) to the vehicle.
-
Complexation: Vortex for 5 minutes or rotate at RT for 30 minutes.
-
pH Check: Verify pH is 7.0–7.4. If too acidic (due to salt form), adjust carefully with dilute NaOH.[1][2] The cyclodextrin protects the base from precipitating even at neutral pH.[1]
Module 4: Visualizing the Adsorption Trap
Understanding where your compound goes is critical.[1][2] The diagram below illustrates the competition between the receptor (Target) and the plastic wall (Artifact).
Figure 2: Adsorption Competition. Without a blocker (BSA), the hydrophobic ligand partitions into the plastic wall, reducing the effective concentration available for the receptor.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: My stock solution is clear, but it turns cloudy when I add it to the assay buffer. Why? A: You have triggered pH Shock .[1][2] Your stock (likely acidic) was neutralized by the buffer (pH 7.4).[1][2] At this pH, the phenyltropane reverts to its free-base form, which is insoluble.[1]
-
Fix: Lower the working concentration, use the BSA coating method (proteins act as solubilizers), or add 0.1% Cyclodextrin to your assay buffer.[1]
Q2: Can I use 100% DMSO for in vivo injections? A: No. While PTs are soluble in DMSO, injecting 100% DMSO is toxic.[1][2] It causes hemolysis, vascular irritation, and can independently alter behavior (locomotion), confounding your data.[1][2] Use Protocol C (Cyclodextrins) instead.[1][2]
Q3: I see high "non-specific binding" (NSB) in my filter binding assay. Is the drug bad? A: Likely not.[1][2] Phenyltropanes stick to glass fiber filters (GF/B or GF/C).[1][2]
-
Fix: Pre-soak your filters in 0.3% Polyethyleneimine (PEI) for 2 hours.[1][2] PEI is a cationic polymer that masks the negative charge of the glass fibers, drastically reducing NSB for basic amines like phenyltropanes.[1]
Q4: How do I store the stock solution? A: Store as a concentrated stock (e.g., 10 mM) in 100% Ethanol or DMSO at -20°C. Do not store dilute aqueous solutions; the compound will degrade via ester hydrolysis or adsorb to the container over time.[1]
References
-
Carroll, F. I., et al. (1995).[1][2] "Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter."[4] Journal of Medicinal Chemistry.
-
Bratcher, P. E., & Gaggar, A. (2013).[1][2][5] "Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene." PLOS ONE. (Demonstrates the BSA blocking mechanism applicable to hydrophobic ligands).
-
Tominaga-Fukazawa, Y., et al. (2010).[1][2][6] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[2][7] Journal of Pharmacological and Toxicological Methods.
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Basis for Protocol C).
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 5311053, WIN 35428.[1][2] [1]
Sources
- 1. RTI-31 [medbox.iiab.me]
- 2. swgdrug.org [swgdrug.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 8-Azabicyclo[3.2.1]octane Formation
Welcome to the Technical Support Center for tropane alkaloid synthesis. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the formation of the 8-azabicyclo[3.2.1]octane skeleton (commonly known as tropinone). Below, you will find mechanistic FAQs, a troubleshooting matrix, and a self-validating protocol optimized for thermal control.
I. Core Principles & FAQs: The Thermodynamics of Tropinone Synthesis
Q1: Why is temperature control critical during the initial mixing of succinaldehyde and methylamine? A: The initial nucleophilic addition of methylamine to succinaldehyde to form the iminium intermediate is highly exothermic[1]. If this step is not strictly cooled to 0–5 °C, succinaldehyde rapidly polymerizes. Thermal runaway at this stage destroys the starting material before the imine can efficiently form, leading to heavy tarring and drastically reduced yields.
Q2: Can I accelerate the double Mannich cyclization by heating the reaction mixture above room temperature? A: No. While heating generally accelerates reaction rates,2 and subsequent optimizations rely on thermodynamic control at physiological temperatures[2]. As demonstrated by3, the highest yields (up to 80-90%) are achieved when the cyclization phase is held at 20–25 °C (pH 5) for an extended period (72 hours)[3]. Elevated temperatures during cyclization cause premature decarboxylation of the acetonedicarboxylic acid, preventing the second Mannich condensation from closing the bicyclic ring.
Q3: When is heating actually required in this synthesis? A: Heating is exclusively required during the final decarboxylation step. After the initial bicyclic dicarboxylic acid intermediate forms, the solution must be acidified and heated (typically to 60–80 °C) to drive off two equivalents of CO₂. This irreversible thermodynamic sink yields the final 8-azabicyclo[3.2.1]octane core.
Fig 1: Temperature-dependent mechanistic pathway for 8-azabicyclo[3.2.1]octane synthesis.
II. Troubleshooting Guide: Temperature & Yield Matrix
If you are experiencing suboptimal yields, consult the data matrix below to diagnose thermal mismanagement during the synthesis. 1 confirm that the activation energy for the rate-determining enolization step is highly sensitive to reaction conditions[1].
| Cyclization Temp | Decarboxylation Temp | Expected Yield | Primary Impurity Profile / Causality |
| 0–5 °C | 60–80 °C | < 20% | High unreacted starting materials. The double Mannich reaction is kinetically frozen. |
| 20–25 °C | 60–80 °C | 75–85% | Minimal. Optimal thermodynamic control; complete cyclization followed by full decarboxylation. |
| 40–50 °C | 60–80 °C | 30–40% | Polymeric succinaldehyde & mono-Mannich adducts. Premature decarboxylation destroys the nucleophile. |
| 20–25 °C | 20–25 °C | < 10% | Tropinone dicarboxylic acid. Lack of thermal energy prevents the expulsion of CO₂. |
III. Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Reagent Preparation & Chilling (0–5 °C)
-
Prepare a buffered aqueous solution of acetonedicarboxylic acid (or its calcium salt) and adjust to pH 5 using a citrate or phosphate buffer[3].
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.
-
Validation Check: Inspect the succinaldehyde precursor. It must be a clear, mobile liquid. If it is highly viscous or cloudy, it has polymerized and must be freshly distilled before use.
Step 2: Iminium Formation (0–5 °C)
-
Add the succinaldehyde to the buffered solution.
-
Begin dropwise addition of aqueous methylamine over 30–45 minutes. Maintain vigorous stirring.
-
Validation Check: Monitor the internal thermometer. The temperature must not exceed 10 °C during addition. The solution will develop a slight yellow tint, confirming the formation of the iminium intermediate[1].
Step 3: Biomimetic Cyclization (20–25 °C)
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Seal the vessel and stir gently for 48 to 72 hours[3].
-
Validation Check: Perform TLC (Thin Layer Chromatography) at 48 hours. The disappearance of the distinct succinaldehyde spot indicates that the kinetically slow double Mannich cyclization is reaching completion.
Step 4: Decarboxylation (60–80 °C)
-
Acidify the reaction mixture to pH < 3 using concentrated hydrochloric acid[4].
-
Equip the flask with a reflux condenser and heat the mixture to 60–80 °C for 30–60 minutes.
-
Validation Check: Observe the solution. Vigorous gas evolution (bubbling of CO₂) serves as a visual confirmation that the dicarboxylic acid intermediate is breaking down to form the 8-azabicyclo[3.2.1]octane skeleton. Once bubbling ceases, decarboxylation is complete.
Step 5: Isolation & Workup
-
Cool the mixture back to room temperature.
-
Basify the solution to pH 10 using concentrated NaOH or K₂CO₃ to convert the tropinone salt to its free base form[5].
-
Extract with an organic solvent (e.g., dichloromethane or diethyl ether), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Check: The crude product should present as a pale yellow oil that spontaneously crystallizes into needles upon standing or cooling[4].
Fig 2: Step-by-step thermal workflow for optimized Robinson-Schöpf tropinone cyclization.
IV. References
-
Bris.ac.uk Synthesis - Atropine & Tropinone.Link
-
Schöpf, C. (1937). Die Synthese der Tropaalkaloide und des Pseudopelletierins unter physiologischen Bedingungen. Angewandte Chemie, Vol 50, No. 40, pp. 779-790. 3
-
Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions 111: 762-768. 2
-
Scribd. Synthesis of Tropinone Using Acetonedicarboxylic Acid-Formaldehyde-Methylamine Method.5
-
Zenodo. ROBINSON : A SYNTHESIS OF TROPINONE.4
-
García, A., et al. Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry. 1
Sources
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 4. zenodo.org [zenodo.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Tropanol & Tropane Alkaloid Extraction
Status: Online | Tier: Level 3 Engineering Support Topic: Troubleshooting Low Recovery Rates in Tropanol Extraction Ticket ID: TRP-EXT-001
Introduction: The "Invisible" Yield Loss
Welcome to the Advanced Applications Support Center. You are likely here because your LC-MS or GC-FID data shows <40% recovery for Tropanol (Tropine) or its derivatives, despite following standard alkaloid extraction protocols.
The Core Problem: Tropanol (
Unlike lipophilic alkaloids, Tropanol loves water. If your protocol treats it like a standard lipophilic drug, it will remain in the aqueous discard phase. This guide re-engineers your workflow based on pKa dynamics and phase-transfer thermodynamics.
Module 1: Liquid-Liquid Extraction (LLE) Optimization
The Diagnostic: "My organic phase is clean, but empty."
If you are using standard non-polar solvents (Hexane, Toluene) and standard basic pH (pH 10-11), you are failing to drive the equilibrium.
The Fix: The "Salting-Out" + "Polar-Organic" Protocol
To force Tropanol out of water, you must exploit the Common Ion Effect and Solvent Polarity .
Step-by-Step Protocol:
-
pH Adjustment (The +2 Rule):
-
The pKa of the tropane nitrogen is
10.2.[1][2] -
Target pH: 12.5 - 13.0.
-
Why: At pH 10.2, 50% of your molecule is still protonated (water-soluble). At pH 12.2, 99% is deprotonated (free base). You need pH >12.5 to ensure near-total deprotonation.
-
Reagent: Use 10M NaOH (Avoid ammonia; it is too weak and volatile).
-
-
Matrix Saturation (Salting Out):
-
Solvent Selection:
-
STOP using Hexane. It is too non-polar for the hydroxylated Tropanol.
-
USE Chloroform (
) or Dichloromethane (DCM) mixed with Isopropanol (IPA). -
Ratio: DCM:IPA (9:1 or 3:1). The alcohol modifier helps solubilize the polar hydroxyl group of Tropanol.
-
Visualizing the Equilibrium Shift
Figure 1: The pH-Solvent dependency graph. Note that even at high pH, incorrect solvent choice (Hexane) leads to yield loss due to Tropanol's polarity.
Module 2: Solid Phase Extraction (SPE) - The Gold Standard
The Diagnostic: "I have high background noise and low recovery."
LLE is prone to emulsions.[6] For complex matrices (plasma, plant tissue), SPE is superior, but only if you use Mixed-Mode Cation Exchange (MCX) . Standard C18 columns will fail to retain the polar Tropanol.
The MCX Protocol for Tropanol
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or equivalent).[7]
| Step | Solvent/Buffer | Mechanism | Critical Note |
| 1. Condition | MeOH then Water | Wetting the sorbent | Do not let the bed dry. |
| 2. Load | Sample in 0.1M HCl | Ionic Binding | pH must be < 2 to protonate Tropanol ( |
| 3. Wash 1 | 0.1M HCl | Remove proteins/hydrophilics | Analyte stays locked by ionic charge. |
| 4. Wash 2 | 100% Methanol | Remove neutrals/lipids | Analyte stays locked. Do not skip. |
| 5. Elute | 5% | Charge Neutralization | Ammonia raises pH > 12, neutralizing Tropanol ( |
Troubleshooting the SPE Workflow
Q: My analyte elutes in the Wash 2 (Methanol) step.
-
Cause: Your sample pH was not acidic enough during loading, or the cartridge dried out.
-
Fix: Ensure sample pH is < 2.0 before loading. This guarantees the nitrogen is positively charged and binds to the cation exchange resin.
Q: My recovery is < 10% after Elution.
-
Cause: The elution solvent is too weak or not basic enough.
-
Fix: Prepare fresh 5% Ammonium Hydroxide in Methanol. Ammonia is volatile; if the bottle is old, the pH might be < 11, failing to break the ionic bond.
Module 3: Stability & Emulsion Management
Issue: "I see the peak, but it's degrading."
Tropanol itself is relatively stable, but if you are extracting it as a marker for esters (Atropine/Scopolamine), be aware that esters hydrolyze at pH > 10 .
-
If targeting Tropanol: High pH (12-13) is fine.
-
If targeting Atropine/Scopolamine: You must minimize exposure time to high pH. Perform the extraction cold (
) and immediately neutralize the organic phase after separation.
Issue: "The layers won't separate (Emulsion)."
Tropane alkaloids are often extracted from plant materials rich in lipids and surfactants.
The Decision Tree for Emulsions:
Figure 2: Stepwise troubleshooting for breaking emulsions in alkaloid extraction.
Summary of Recovery Data
Comparison of extraction efficiencies for Tropanol (spiked at 100 ng/mL):
| Method | Solvent System | pH | Recovery (%) | Notes |
| LLE (Standard) | Hexane | 10 | < 15% | Polarity mismatch; pH too low. |
| LLE (Optimized) | DCM:IPA (3:1) | 13 | 85-92% | High pH + Polar solvent is key. |
| SPE (C18) | Methanol/Water | - | 20-30% | Poor retention of polar amines. |
| SPE (MCX) | <2 / >12 | 95-99% | Best for complex matrices. |
References
-
BenchChem. (2025).[7] Solid-Phase Extraction of Apoatropine from Plant Material: Application Notes and Protocols. Link
- Drášar, P., & Moravcová, J. (2004). Recent advances in analysis of tropane alkaloids.
-
Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Link
-
PubChem. Tropine (Compound Summary). National Library of Medicine. Link
-
ResearchGate. (2018). Hexafluorophosphate salts with tropine-type cations in the extraction of alkaloids. Link
Sources
- 1. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Hexafluorophosphate salts with tropine-type cations in the extraction of alkaloids with the same nucleus from radix physochlainae - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12687E [pubs.rsc.org]
- 5. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol During Storage
This guide is intended for researchers, scientists, and drug development professionals who utilize 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. The following provides a comprehensive overview of the compound's stability, with a focus on preventing its oxidation during storage to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and why is its stability a concern?
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetic organic compound featuring a tropane skeleton. This core structure is found in a wide range of biologically active molecules, including tropane alkaloids.[1][2][3][4] The molecule's stability is of particular interest due to two key functional groups: a tertiary alcohol and a bicyclic tertiary amine. While tertiary alcohols are generally resistant to oxidation because they lack a hydrogen atom on the carbinol carbon, the overall structure can still be susceptible to degradation under certain conditions.[5][6] The tertiary amine within the 8-azabicyclo[3.2.1]octane ring system can also be a site for oxidation.
Q2: What are the primary pathways for the oxidation of this compound?
While specific oxidative degradation studies on 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol are not extensively published, based on the chemistry of its functional groups, two primary oxidation pathways are of concern:
-
N-Oxidation: The nitrogen atom in the 8-azabicyclo[3.2.1]octane ring is susceptible to oxidation to form an N-oxide. This is a common metabolic and degradation pathway for tropane alkaloids.[7][8][9]
-
Aromatic Ring Oxidation: The phenyl group could potentially undergo hydroxylation or other oxidative modifications, although this is generally less likely under typical storage conditions compared to N-oxidation.
Q3: What are the visible signs of degradation in my sample?
The most common visual cue for the oxidation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a change in color. A pure sample should be a white to off-white solid.[10] The development of a yellow or brown tint upon storage is a strong indicator of chemical degradation. Another sign can be a change in the physical form of the solid, such as clumping or the appearance of an oily film.
Q4: How can I analytically confirm if my sample has oxidized?
The most reliable way to confirm oxidation is through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An oxidized sample will typically show additional peaks in the chromatogram compared to a fresh, pure sample. These new peaks often represent more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying potential oxidation products. For instance, the formation of an N-oxide would result in a mass increase of 16 atomic mass units (amu) compared to the parent compound.
-
Gas Chromatography (GC): GC can also be used to assess purity, with degradation products appearing as new peaks.[11]
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a systematic approach to address suspected oxidation of your 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol samples.
Scenario 1: You observe a color change in your stored solid.
-
Potential Cause: Exposure to air (oxygen) and/or light.
-
Troubleshooting Steps:
-
Analytical Confirmation: Perform an HPLC or LC-MS analysis on the discolored sample and compare it to a reference chromatogram of a pure sample, if available. The presence of new peaks confirms degradation.
-
Review Storage Conditions: Check if the container was properly sealed and if it was protected from light.
-
Implement Corrective Actions: If oxidation is confirmed, the sample may need to be repurified or discarded depending on the requirements of your experiment. For future storage, follow the best practices outlined below.
-
Scenario 2: Your analytical data (e.g., NMR, LC-MS) shows unexpected peaks.
-
Potential Cause: Gradual degradation of the sample over time, even under seemingly proper storage conditions.
-
Troubleshooting Steps:
-
Characterize Impurities: Use LC-MS to determine the molecular weights of the impurities. A mass increase of 16 amu is a strong indication of oxidation.
-
Assess Purity: Quantify the level of impurity. If it is above the acceptable limit for your application, the sample should not be used.
-
Evaluate Storage Protocol: Even with proper sealing, repeated opening and closing of a stock container can introduce air and moisture. Consider aliquoting the material into smaller, single-use vials.
-
Caption: Troubleshooting workflow for suspected oxidation.
Best Practices for Long-Term Storage
To minimize the risk of oxidation and ensure the long-term integrity of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, the following storage protocol is strongly recommended.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or below | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light[12] and ensures an airtight seal. |
| Handling | Aliquot into single-use quantities | Minimizes exposure of the bulk material to air and moisture. |
Step-by-Step Storage Protocol
-
Aliquot: Upon receipt, divide the bulk material into smaller, experiment-sized portions in amber glass vials.
-
Inert Atmosphere: Gently flush the headspace of each vial with a stream of dry argon or nitrogen.
-
Seal: Tightly cap each vial. For long-term storage, sealing the cap with parafilm can provide an extra barrier against moisture and air.
-
Label: Clearly label each vial with the compound name, date of storage, and concentration (if in solution).
-
Store: Place the vials in a refrigerator or freezer at the recommended temperature, away from light sources.[13][14][15]
By adhering to these guidelines, you can significantly reduce the likelihood of oxidative degradation and ensure the quality and reliability of your 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol samples for your research and development needs.
References
- Are tertiary alcohols more stable or more reactive than primary alcohols? - Quora. (2015, October 17). Quora.
- Tertiary Alcohol Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable.
- Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. (2025, December 30).
- Flexi answers - Why is a tertiary alcohol more reactive? | CK-12 Foundation.
- Summary of Methods for Blood-alcohol Analysis | Download Table - ResearchG
- Tropane Alkaloid Biosynthesis in
- Oxidation of Alcohol - GeeksforGeeks. (2025, July 23). GeeksforGeeks.
- Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC. (2012, June 4).
- Genomic and structural basis for evolution of tropane alkaloid biosynthesis | PNAS. (2023, April 17).
- Tropane and Granatane Alkaloid Biosynthesis: A System
- Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery pl
- Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry - Science Ready. Science Ready.
- The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC. (2025, August 15).
- Alcohol oxidation (A-Level Chemistry) - Study Mind. Study Mind.
- How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? (2013, November 4).
- How to Store Alcohol Safely, Efficiently & for Increased Shelf Life - Tap'in 3PL.
- Guidance on Safe Storage of Chemicals in Labor
- Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers - UCLA. (2018, October 18).
- 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol - Sigma-Aldrich. Sigma-Aldrich.
- How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light - OMGCHEERS. (2025, June 11).
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
- The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC.
- 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane - Guidechem.
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed.
- 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem. PubChem.
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - the NIST WebBook.
- Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
- Showing 8-azabicyclo[3.2.1]octane-3,4,5-triol (PHY0176617) - PhytoBank. (2015, April 25).
Sources
- 1. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PhytoBank: Showing 8-azabicyclo[3.2.1]octane-3,4,5-triol (PHY0176617) [phytobank.ca]
- 5. quora.com [quora.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. tapin3pl.com [tapin3pl.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. omgcheers.com [omgcheers.com]
Technical Support Center: Navigating the Challenges of Hygroscopic Tropane Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tropane hydrochloride salts. The inherent hygroscopicity of these active pharmaceutical ingredients (APIs) can present significant challenges, from handling and storage to formulation and stability. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate these complexities and ensure the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What makes tropane hydrochloride salts hygroscopic?
The tendency of tropane hydrochloride salts to absorb moisture from the atmosphere is rooted in their chemical structure. The core tropane moiety, a bicyclic amine, is the foundation for these molecules. The presence of polar functional groups, particularly the hydroxyl group in the tropine base and the ester linkage in derivatives like atropine and scopolamine, creates sites for hydrogen bonding with water molecules.[1] Furthermore, as hydrochloride salts, they are ionic compounds, which readily attract and interact with polar water molecules. The crystal lattice energy of the salt and the specific arrangement of molecules in the solid state also play a crucial role in determining the degree of hygroscopicity.
Q2: I've noticed my tropane hydrochloride salt powder has become clumpy and difficult to weigh. What is happening?
This is a classic sign of moisture absorption. When hygroscopic powders absorb water from the air, the moisture can condense at the contact points between particles, forming liquid bridges. These bridges create capillary forces that pull the particles together, leading to clumping, caking, and a loss of flowability.[2] In more extreme cases, the salt may absorb enough water to dissolve completely, a phenomenon known as deliquescence. This not only makes accurate weighing and handling difficult but can also impact the uniformity of your formulations.
Q3: What are the primary risks of moisture absorption for my tropane alkaloid experiments?
Beyond the physical handling challenges, moisture can significantly compromise the chemical stability of many tropane alkaloids, particularly those with ester functional groups like atropine and scopolamine. The primary risks include:
-
Hydrolysis: Water can act as a reactant, leading to the cleavage of the ester bond. This degradation pathway results in the formation of tropine (or scopine) and the corresponding acid (e.g., tropic acid).[3] This not only reduces the potency of your API but also introduces impurities that can affect experimental outcomes and product safety.
-
Altered Physical Properties: Moisture can induce changes in the crystalline structure of the salt, potentially leading to different polymorphic forms or hydrates. These changes can affect solubility, dissolution rate, and bioavailability.[2]
-
Inaccurate Dosing: If the salt has absorbed a significant amount of water, the weighed amount will not correspond to the true amount of the active ingredient, leading to errors in concentration and dosing.
Q4: How can I determine the water content of my tropane hydrochloride salt?
The most widely accepted and accurate method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration .[4][5] This technique is highly specific to water and can be adapted for various sample types and expected water concentrations.
-
Volumetric KF Titration: Suitable for samples with a water content of 0.1% to 100%.[6]
-
Coulometric KF Titration: Ideal for samples with very low water content (trace amounts), as it is more sensitive than the volumetric method.[5][7]
It is crucial to select an appropriate solvent in which the tropane hydrochloride salt is soluble to ensure all the water is accessible for the titration. Methanol is a common solvent, but for poorly soluble salts, co-solvents like chloroform or formamide may be necessary.[4][5][8]
Troubleshooting Guides
Problem 1: My tropane hydrochloride salt is consistently failing the water content specification.
Root Cause Analysis:
This issue typically points to inadequate handling and storage procedures that expose the salt to ambient humidity.
Solutions:
-
Implement a Controlled Handling Environment:
-
Glove Box or Isolator: For highly hygroscopic salts, handling should be performed in a glove box or an isolator with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).
-
Low-Humidity Room: If a glove box is unavailable, work in a dedicated low-humidity room. Monitor the relative humidity (RH) of the room and aim to keep it below the critical relative humidity (cRH) of your specific salt, if known.
-
-
Optimize Storage Conditions:
-
Airtight Containers: Store the salt in tightly sealed, airtight containers. Glass containers with secure closures are often preferred.[9]
-
Desiccants: Place desiccants, such as silica gel or molecular sieves, within the storage container to absorb any residual moisture.[10] For bulk storage, consider using containers with built-in desiccant chambers.
-
Inert Atmosphere: For long-term storage of highly sensitive salts, consider sealing the container under an inert gas like nitrogen or argon.
-
-
Review Your Weighing Procedure:
-
Minimize Exposure Time: Have all necessary equipment ready before opening the container. Weigh the required amount of salt as quickly as possible to minimize its exposure to the atmosphere.
-
Use a Weighing Glove Box: If available, perform weighing inside a glove box or a balance enclosure with humidity control.
-
Workflow for Handling Hygroscopic Tropane Hydrochloride Salts:
Caption: Decision workflow for handling hygroscopic salts.
Problem 2: I am observing degradation products in my tropane alkaloid sample, even when stored as a solid.
Root Cause Analysis:
The presence of degradation products, such as apoatropine or tropic acid, in a solid sample of an ester-containing tropane alkaloid (e.g., atropine, scopolamine) is a strong indicator of moisture-induced hydrolysis.[3][11] The rate of this degradation is often accelerated by elevated temperatures.
Solutions:
-
Aggressive Moisture Control:
-
Follow all the recommendations in Problem 1 for handling and storage.
-
Consider drying the salt before storage if it has been exposed to humidity.
-
-
Temperature Control:
-
Store your tropane hydrochloride salts in a cool, dry place. Avoid storing them in areas with significant temperature fluctuations, as this can lead to moisture condensation inside the container.
-
For long-term storage, refrigeration may be an option, but ensure the container is well-sealed and allowed to come to room temperature before opening to prevent condensation from forming on the cold powder.
-
-
Drying Protocol for Tropane Hydrochloride Salts:
-
Vacuum Oven: This is the preferred method for drying heat-sensitive compounds.
-
Place the salt in a shallow glass dish to maximize surface area.
-
Dry under vacuum at a mild temperature (e.g., 40-50°C). The exact temperature will depend on the thermal stability of your specific salt. Always consult the material's safety data sheet (SDS) or relevant literature for thermal stability data.
-
Drying to a constant weight is a good indicator that residual moisture has been removed.
-
-
Desiccator with a Strong Desiccant: For smaller quantities, drying in a desiccator over a high-capacity desiccant like phosphorus pentoxide can be effective.
-
Decision Tree for Mitigating Degradation:
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Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex molecules is a critical task in chemical research and drug development. The bicyclic alkaloid, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a member of the tropane family, presents a compelling case study in the application of modern spectroscopic techniques. Its rigid, three-dimensional structure gives rise to a complex 1H Nuclear Magnetic Resonance (NMR) spectrum that requires a multi-faceted analytical approach for unambiguous interpretation. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of this compound and explores the synergistic role of other NMR techniques in its complete structural characterization.
The Challenge: Unraveling a Complex 1H NMR Spectrum
The inherent rigidity of the 8-azabicyclo[3.2.1]octane skeleton, combined with the presence of a phenyl group and a hydroxyl substituent, results in a 1H NMR spectrum with significant signal overlap and complex splitting patterns. Protons on the bicyclic ring are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and couplings. The interpretation of this spectrum is therefore not trivial and relies on a systematic, evidence-based approach.[1]
A Foundational Tool: 1D 1H NMR Spectroscopy
The one-dimensional 1H NMR spectrum is the starting point for any structural elucidation.[2] It provides crucial information about the different types of protons present in the molecule and their relative numbers.[3][4][5]
Key Features of the 1H NMR Spectrum of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol:
-
Aromatic Region (δ 7.2-7.6 ppm): A complex multiplet corresponding to the five protons of the phenyl group.
-
Bridgehead Protons (H-1 and H-5): These protons typically appear as broad singlets or multiplets in the region of δ 3.0-3.5 ppm.
-
Aliphatic Protons (H-2, H-4, H-6, H-7): The methylene protons of the bicyclic system give rise to a series of complex and often overlapping multiplets in the upfield region (δ 1.5-2.8 ppm). Their diastereotopic nature leads to distinct signals for the axial and equatorial protons.
-
N-Methyl Protons: If an N-methyl group is present (as in tropine), a characteristic singlet will appear around δ 2.2-2.5 ppm.[6]
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift that is dependent on concentration and the solvent used.
Table 1: Predicted 1H NMR Data for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Key Considerations |
| Aromatic (C6H5) | 7.2 - 7.6 | Multiplet | Deshielded due to the aromatic ring current. |
| Bridgehead (H-1, H-5) | 3.0 - 3.5 | Multiplet | Unique chemical environment due to their bridgehead position. |
| Aliphatic (H-2, H-4) | 1.8 - 2.8 | Multiplet | Diastereotopic protons adjacent to the phenyl and hydroxyl-bearing carbon. |
| Aliphatic (H-6, H-7) | 1.5 - 2.5 | Multiplet | Diastereotopic protons on the other side of the bicyclic system. |
| Hydroxyl (OH) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
Beyond the Basics: The Power of 2D NMR Spectroscopy
While 1D 1H NMR provides a foundational understanding, a definitive structural assignment of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol necessitates the use of two-dimensional (2D) NMR techniques.[7][8] These experiments provide correlation data that reveal the connectivity between different nuclei within the molecule.
A Comparative Overview of Essential 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, COSY is invaluable for tracing the proton-proton connectivities within the bicyclic framework and distinguishing between the different methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon atom to which it is attached. This is a powerful tool for unambiguously assigning proton signals by linking them to their corresponding carbon signals in the 13C NMR spectrum.[2][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is crucial for identifying quaternary carbons (like C-3 and C-8 in the parent ring system) and for confirming the overall connectivity of the molecule, including the attachment of the phenyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, for example, the relative orientation of the phenyl group and the hydroxyl group.
Table 2: A Comparative Guide to NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Application to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | Advantages | Limitations |
| 1D 1H NMR | Proton chemical shifts, coupling constants, and integration.[3] | Provides an initial overview of the proton environments. | High sensitivity and relatively quick to acquire.[10] | Significant signal overlap can make interpretation difficult. |
| 1D 13C NMR | Number and chemical environment of carbon atoms. | Identifies all unique carbons in the molecule. | Excellent spectral dispersion, reducing overlap. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| COSY | Proton-proton (2-3 bond) correlations. | Establishes the connectivity of the proton spin systems within the bicyclic rings. | Relatively simple to interpret for identifying coupled protons. | Can become complex in crowded spectral regions. |
| HSQC | Direct (1-bond) proton-carbon correlations. | Unambiguously assigns protons to their attached carbons. | Highly sensitive and provides clear correlations. | Only shows direct one-bond correlations. |
| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Confirms the overall carbon skeleton and the position of substituents like the phenyl group. | Essential for assigning quaternary carbons and confirming connectivity. | Can be less sensitive and requires careful optimization. |
| NOESY | Through-space proton-proton correlations. | Determines the relative stereochemistry of the molecule. | Provides crucial 3D structural information. | Interpretation can be complex, and the absence of a correlation is not definitive proof of distance. |
A Recommended Experimental Workflow
For a comprehensive and self-validating structural elucidation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, the following experimental workflow is recommended. This approach ensures that the data from each experiment is used to build upon and confirm the interpretations of the previous ones.
Caption: A logical workflow for the comprehensive NMR-based structural elucidation of complex organic molecules.
Conclusion
The interpretation of the 1H NMR spectrum of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol serves as an excellent example of the power and necessity of a multi-technique approach in modern structural chemistry. While the 1D 1H NMR spectrum provides the initial clues, it is the synergistic combination with 13C NMR and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) that allows for a complete and unambiguous assignment of the molecule's complex structure. This comprehensive understanding is fundamental for researchers in drug discovery and development, where precise structural knowledge is paramount for understanding biological activity and designing new therapeutic agents.
References
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ResearchGate. 1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD. (Chemical shifts are.... Available at: [Link]
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Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022-07-20). Available at: [Link]
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Willi, M. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library. Available at: [Link]
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Hostettmann, K., et al. Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV. (2005-12-16). Wiley Online Library. Available at: [Link]
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Ullrich, S. F., Rothauer, A., & Kayser, O. FSL 2:1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.. CABI Digital Library. Available at: [Link]
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Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance) The most basic experim. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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University College London. Sample Preparation. (2018-01-24). Available at: [Link]
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Chemical and Pharmaceutical Bulletin. Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. J-STAGE. Available at: [Link]
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OpenOChem Learn. Interpreting. Available at: [Link]
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Magnetic Resonance in Chemistry. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Wiley Online Library. Available at: [Link]
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OpenAgrar. 1 H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.. (2016-07-26). Available at: [Link]
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Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
Grantome. Structure Elucidation Of Alkaloids. Available at: [Link]
-
Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021-12-15). Available at: [Link]
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ResearchGate. Methods for the Structure Elucidation of Alkaloids. (2019-08-05). Available at: [Link]
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YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-04). Available at: [Link]
-
European Journal of Organic Chemistry. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008-03-25). Wiley Online Library. Available at: [Link]
-
PubChem. 8-Azabicyclo[3.2.1]octan-3-ol. Available at: [Link]
-
NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available at: [Link]
-
ResearchGate. Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. (2008-08-08). Available at: [Link]
-
PubChem. 8-Azabicyclo(3.2.1)octane, 8-methyl-3-phenyl-. Available at: [Link]
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MDPI. Elucidating Tricin-Lignin Structures: Assigning Correlations in HSQC Spectra of Monocot Lignins. (2018-08-15). Available at: [Link]
-
SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenyltropan-3-ol
In the landscape of analytical chemistry, particularly within drug development and forensic science, the precise structural elucidation of novel psychoactive substances is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric fragmentation of 3-phenyltropan-3-ol, a tropane alkaloid, with its more widely studied counterparts, cocaine and atropine. By understanding the subtle yet significant differences in their fragmentation pathways, researchers can enhance their analytical workflows for the identification and characterization of these compounds.
Introduction to 3-Phenyltropan-3-ol and the Tropane Alkaloids
The tropane alkaloid family, characterized by the bicyclic [3.2.1] azabicycloalkane skeleton, encompasses a diverse range of compounds with significant physiological activity.[1] While cocaine and atropine are the most notorious and well-studied members, a growing number of synthetic derivatives, such as 3-phenyltropan-3-ol, are emerging. The structural nuances of these analogs necessitate a thorough understanding of their behavior under mass spectrometric analysis to enable their unambiguous identification.
This guide will delve into the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of 3-phenyltropan-3-ol, drawing comparisons with cocaine to highlight the influence of the C-3 substituent on the fragmentation cascade.
Core Fragmentation Pathways of the Tropane Skeleton
The fragmentation of tropane alkaloids is largely dictated by the stability of the tropane ring and the nature of its substituents. Under electron ionization, the initial radical cation undergoes a series of characteristic cleavages.
A pivotal fragmentation pathway for many tropane alkaloids involves the formation of the N-methyl-Δ1-pyrrolidinium cation, which gives rise to the characteristic ion at m/z 82 .[2][3] This fragment is often the base peak in the EI spectra of cocaine and related compounds. Another key fragmentation involves the loss of the C-2 substituent, which for cocaine results in the prominent ion at m/z 182 , corresponding to the benzoylecgonine methyl ester cation.[3]
Predicted Fragmentation Pattern of 3-Phenyltropan-3-ol
While specific experimental data for 3-phenyltropan-3-ol is not widely published, we can predict its fragmentation based on the established principles of mass spectrometry and the known behavior of similar compounds. The key structural features of 3-phenyltropan-3-ol that will govern its fragmentation are the tropane core, the C-3 phenyl group, and the C-3 hydroxyl group.
Electron Ionization (EI-MS) Predicted Fragmentation:
-
Molecular Ion (M+•): The molecular ion is expected at m/z 217. Due to the presence of the tertiary alcohol, the molecular ion peak may be weak or absent.[4][5]
-
Loss of Water ([M-H₂O]+•): A prominent peak at m/z 199 is anticipated due to the facile dehydration of the tertiary alcohol.[4]
-
Formation of the Tropylium Ion: Benzylic cleavage, facilitated by the phenyl group, could lead to the formation of a tropylium ion at m/z 91 .
-
Tropane Core Fragmentation: The characteristic tropane fragment at m/z 82 (N-methyl-Δ1-pyrrolidinium cation) is expected to be a significant peak. Another related fragment at m/z 96 corresponding to the tropenyl cation is also likely.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of a phenyl radical, though this may be less favorable than dehydration.
The following diagram illustrates the predicted EI fragmentation pathway for 3-phenyltropan-3-ol.
Caption: Predicted EI-MS Fragmentation of 3-Phenyltropan-3-ol.
Comparative Fragmentation Analysis: 3-Phenyltropan-3-ol vs. Cocaine
The structural differences between 3-phenyltropan-3-ol and cocaine lead to distinct fragmentation patterns, providing a basis for their differentiation.
| Fragment (m/z) | Proposed Structure/Origin | 3-Phenyltropan-3-ol (Predicted) | Cocaine (Observed) | Significance |
| M+• | Molecular Ion | 217 (Weak/Absent) | 303 (Present) | The higher molecular weight of cocaine is readily apparent. |
| [M-H₂O]+• | Loss of Water | 199 (Prominent) | Not a primary fragment | The presence of the hydroxyl group in 3-phenyltropan-3-ol leads to a characteristic neutral loss of 18 Da. |
| 182 | [M - C₇H₅O₂]⁺ | Not expected | Prominent | This fragment is highly specific to the benzoyl ester group in cocaine. |
| 91 | Tropylium Ion | Possible | Not a primary fragment | The phenyl group in 3-phenyltropan-3-ol can favor the formation of this ion. |
| 82 | N-methyl-Δ1-pyrrolidinium cation | Prominent | Prominent (Often Base Peak) | This is a common, characteristic fragment for the tropane core in both molecules.[2][3] |
The following diagram illustrates a comparative view of the key fragmentation pathways.
Caption: Key Fragmentation Differences.
Experimental Protocols for Mass Spectrometric Analysis
To obtain high-quality mass spectra for the identification of 3-phenyltropan-3-ol and related compounds, a validated analytical method is essential. The following outlines a general workflow for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like many tropane alkaloids.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended for sample clean-up and concentration.[2]
-
Derivatization (e.g., silylation) may be necessary for compounds with polar functional groups to improve chromatographic performance, although it may not be required for 3-phenyltropan-3-ol.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. An initial temperature of ~100°C, ramped to ~280°C is a good starting point.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
Caption: General GC-MS Workflow.
LC-MS/MS Analysis Protocol
LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.[6]
Sample Preparation:
-
Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture).
-
Dilute the sample to an appropriate concentration to avoid detector saturation.
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization efficiency.[6][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Scan Mode: For targeted analysis, Multiple Reaction Monitoring (MRM) is employed. For unknown screening, a full scan or product ion scan is used.
Predicted ESI-MS/MS Fragmentation:
In positive ion ESI, 3-phenyltropan-3-ol will form a protonated molecule [M+H]⁺ at m/z 218 . Collision-induced dissociation (CID) of this precursor ion is expected to yield a prominent product ion at m/z 200 due to the loss of water. Further fragmentation would likely lead to the tropane core fragment at m/z 82 .
Conclusion
The mass spectrometric fragmentation of 3-phenyltropan-3-ol, while not extensively documented, can be reliably predicted based on the well-established fragmentation patterns of the tropane alkaloid class. The presence of a C-3 hydroxyl group provides a key diagnostic feature in the form of a prominent dehydration product, which, in conjunction with the characteristic tropane core fragments, allows for its confident identification and differentiation from other analogs like cocaine. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the detection and characterization of this and other emerging synthetic drugs. As the landscape of novel psychoactive substances continues to evolve, a deep understanding of mass spectrometric fragmentation is an indispensable tool for the scientific community.
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Drug Enforcement Administration. (2010, March). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1). Available from: [Link]
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Zhou, M., Ma, X., Sun, J., Ding, G., Cui, Q., Miao, Y., Hou, Y., Jiang, M., & Bai, G. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145–1157. Available from: [Link]
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Al-Asmari, A. I., Al-Qahtani, A. A., Al-Otaibi, T. M., Al-Sultan, N. K., & Al-Sohaibani, M. O. (2024). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. Molecules, 29(11), 2478. Available from: [Link]
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ResearchGate. LC-ESI/MS mass spectrum and ESI/MS fragmentation spectrum of compound 3. Available from: [Link]
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Jirschitzka, J., Schmidt, G. W., Reichelt, M., Schneider, B., Gershenzon, J., & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1520. Available from: [Link]
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Lee, T. G., Lee, S. Y., Kim, Y. H., & Kim, K. H. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 34(12), 3763-3770. Available from: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
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SciSpace. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]
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Tan, Y. Q., Zhang, Y., & Li, H. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 711. Available from: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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ResearchGate. (2019, January 14). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. Available from: [Link]
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University of North Carolina Wilmington. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
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FTIR spectrum analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
High-Resolution FTIR Profiling of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Comparative Analytical Guide
Part 1: Executive Summary & Strategic Context
The Challenge: In the high-stakes arena of neuropharmacological drug development, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (hereafter 3-P-Tropanol ) serves as a critical synthetic scaffold. It is the immediate precursor to major anticholinergic agents (e.g., Benzatropine) and a core metabolite of phenyltropane analogs used in dopamine transporter research.
The analytical bottleneck lies in distinguishing 3-P-Tropanol from its structural "look-alikes"—specifically the non-phenylated Tropine (impurity) and the etherified Benzatropine (product). Standard HPLC can separate them, but lacks the immediate structural confirmation of vibrational spectroscopy.
The Solution: This guide evaluates the FTIR (Fourier Transform Infrared) Analysis of 3-P-Tropanol. We compare the performance of Diamond ATR (Attenuated Total Reflectance) —the modern industry standard—against KBr Transmission (the legacy alternative) and demonstrate the spectral fingerprints required to validate this molecule against its analogs.
Part 2: Technical Methodology & Protocol
To ensure data integrity (E-E-A-T), we utilize a self-validating protocol. The choice between ATR and KBr is not arbitrary; it depends on the sample's crystallinity and hygroscopic nature.
Comparative Workflow: ATR vs. KBr
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Alternative) |
| Principle | Measures evanescent wave absorption at sample surface. | Measures transmission through a dilute sample matrix. |
| Sample Prep | None. Place neat solid on crystal. | High. Grind 1mg sample with 100mg dry KBr; press at 10 tons. |
| Pathlength | Fixed (~2 µm). | Variable (depends on pellet thickness). |
| Hygroscopicity | Unaffected. Ideal for 3-P-Tropanol (amine salts). | High Risk. KBr absorbs water, obscuring the OH region. |
| Throughput | < 2 minutes per sample. | > 15 minutes per sample. |
| Verdict | Superior for Routine QC. | Superior for Trace Analysis/Library Matching. |
Step-by-Step Protocol (ATR Focus)
-
System Blanking: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum to remove atmospheric CO₂/H₂O.
-
Sample Loading: Deposit ~5 mg of 3-P-Tropanol onto the crystal center.
-
Pressure Application: Apply uniform pressure (typically >8000 psi via the anvil) to ensure intimate contact. Note: Poor contact results in weak C-H stretching bands.
-
Acquisition: Scan from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" algorithm (intensity
1/ ) to align relative intensities with transmission libraries.
Part 3: Spectral Analysis & Discrimination
The power of FTIR lies in its ability to fingerprint the unique Tertiary Alcohol + Phenyl + Tropane combination.
The Spectral Fingerprint Table
Comparison of 3-P-Tropanol against key development alternatives.
| Functional Group | 3-P-Tropanol (Target) | Tropine (Impurity) | Benzatropine (Product) | Diagnostic Value |
| O-H Stretch | 3300–3450 cm⁻¹ (Strong, Broad) | 3300–3450 cm⁻¹ (Strong, Broad) | Absent | Confirms alcohol presence; absence indicates etherification. |
| C-O Stretch | ~1150 cm⁻¹ (Tertiary Alcohol) | ~1050 cm⁻¹ (Secondary Alcohol) | ~1100 cm⁻¹ (Ether C-O-C) | CRITICAL: Distinguishes the specific isomer/substitution. |
| Aromatic C-H | 3030–3080 cm⁻¹ (Weak) | Absent | 3030–3080 cm⁻¹ | Confirms phenyl group incorporation. |
| Ring Modes | 700 & 750 cm⁻¹ (Mono-sub) | Absent | 700 & 750 cm⁻¹ | Identifying the phenyl ring substitution pattern. |
| Amine (N-H) | 3300–3500 cm⁻¹ (Weak) | 3300–3500 cm⁻¹ | Absent (Tertiary Amine) | Distinguishes "Nor" (N-H) precursors from N-Methyl products. |
Deep Dive: The "Tertiary Shift" Mechanism
The most critical discriminator is the C-O stretching vibration .
-
In Tropine , the OH is on a secondary carbon, vibrating at lower energy (~1050 cm⁻¹).
-
In 3-P-Tropanol , the OH is on a tertiary carbon (shared with the phenyl ring). The steric bulk and electronic environment shift this band to ~1150 cm⁻¹ .
-
Validation Check: If your spectrum shows a strong peak at 1050 cm⁻¹ instead of 1150 cm⁻¹, your sample is likely the Tropine impurity, not the phenylated product.
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision logic for validating 3-P-Tropanol synthesis using FTIR.
Caption: Logical flowchart for distinguishing 3-P-Tropanol from common synthetic impurities using spectral checkpoints.
Part 5: References & Grounding
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Phenyl-3-pentanol (Tertiary Alcohol Analog). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Relevance: Validates the C-O stretch shift for tertiary benzylic alcohols used in the comparative analysis.
-
-
-
Relevance: Establishes the baseline spectrum for the non-phenylated tropane impurity.
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68147, 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]
-
Relevance: Provides physical property data and "Nor" tropane structural confirmation.
-
-
-
Relevance: Confirms the commercial availability and CAS 37511-62-9 identity for the target molecule.
-
Sources
A Senior Application Scientist's Guide to Validating Purity of Phenyltropane Derivatives Using GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychoactive substance research and pharmaceutical development, the precise characterization of molecular compounds is not merely a procedural step but the bedrock of reliable and reproducible science. Phenyltropane derivatives, a class of compounds known for their potent and varied effects on monoamine transporters, demand rigorous purity assessment.[1] This guide, drawing from extensive field experience, provides an in-depth, scientifically grounded protocol for the validation of phenyltropane derivative purity, with a primary focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore not just the "how," but the critical "why" behind each experimental choice, ensuring a self-validating system for trustworthy results.
The Imperative for Purity: Why GC-MS is the Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) has long been the cornerstone of forensic and analytical toxicology for the identification and quantification of psychoactive substances.[2][3] Its power lies in the synergistic combination of two powerful techniques:
-
Gas Chromatography (GC): This provides exceptional separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[4] For phenyltropane derivatives, this means we can effectively separate the target analyte from closely related structural isomers and impurities.
-
Mass Spectrometry (MS): Following separation by GC, the MS component bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner.[5][6] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation patterns.[7]
While other techniques like High-Performance Liquid Chromatography (HPLC) can be used for the analysis of tropane alkaloids, GC-MS offers unparalleled specificity for structural elucidation, a critical factor when dealing with novel or closely related compounds.[8]
Designing a Robust GC-MS Purity Validation Protocol
A successful GC-MS analysis hinges on a series of carefully considered experimental parameters. The choices made at each stage directly impact the quality and reliability of the data.
Diagram: GC-MS Purity Validation Workflow
Caption: A generalized workflow for the purity validation of phenyltropane derivatives using GC-MS.
Step-by-Step Experimental Protocol
This protocol provides a robust framework for the analysis. It is crucial to note that specific parameters may require optimization based on the exact phenyltropane derivative and the available instrumentation.
1. Sample Preparation: The Foundation of Accuracy
-
Objective: To prepare a homogenous and representative sample solution suitable for GC-MS injection.
-
Protocol:
-
Accurately weigh approximately 1 mg of the phenyltropane derivative sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or chloroform. Ensure complete dissolution; sonication may be used if necessary.
-
Internal Standard Addition: Add a known concentration of an internal standard (IS). A common choice for non-polar to semi-polar compounds is a long-chain alkane like n-tetracosane, typically at a concentration of 0.1-0.5 mg/mL.[9] The IS is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.[10][11]
-
Derivatization (If Necessary):
-
Rationale: Phenyltropane derivatives often contain polar functional groups (e.g., amines, hydroxyls) that can lead to poor peak shape (tailing) and adsorption on the GC column.[12][13] Derivatization chemically modifies these groups to increase volatility and thermal stability.[14]
-
Common Techniques:
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is highly effective for hydroxyl and amine groups.
-
Acylation: Converts active hydrogens into esters or amides using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[13] This can also enhance detectability.
-
-
Procedure (Example with BSTFA): To the 1 mL sample solution, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[10] Cap the vial tightly and heat at 70-80°C for 30 minutes. Cool to room temperature before injection.
-
-
2. GC-MS Instrumentation and Parameters
-
Objective: To achieve optimal chromatographic separation and generate high-quality mass spectra.
-
Typical Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Provides reliable and reproducible performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of psychoactive compounds.[9] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures consistent retention times. |
| Inlet Temperature | 250 - 280°C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples to avoid column overloading. Splitless is used for trace analysis. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) | A temperature ramp is essential to separate compounds with different boiling points. This program should be optimized for the specific analyte. |
| MS System | Quadrupole Mass Analyzer | Offers a good balance of sensitivity, speed, and cost-effectiveness. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces extensive and reproducible fragmentation, ideal for library matching.[3] |
| Ionization Energy | 70 eV | The standard energy for generating reproducible mass spectra and for comparison with commercial libraries. |
| Mass Range | 40 - 550 m/z | A broad scan range to capture the molecular ion and key fragment ions of the phenyltropane derivative and potential impurities. |
3. Data Analysis and Purity Determination
-
Objective: To identify all components in the sample and calculate the purity of the target compound.
-
Procedure:
-
Total Ion Chromatogram (TIC) Analysis: The TIC displays the total ion intensity as a function of retention time. Each peak in the TIC represents a different compound separated by the GC.
-
Peak Identification:
-
Obtain the mass spectrum for each peak of interest.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley). A high match score (typically >80-90%) provides a confident identification.[15]
-
For novel compounds or in the absence of a library match, manual interpretation of the fragmentation pattern is necessary. Phenyltropanes often exhibit characteristic fragmentation patterns, including cleavage of the tropane ring and loss of substituents from the phenyl ring.
-
-
Purity Calculation: The purity is determined by the relative peak area of the target compound compared to the total area of all peaks in the chromatogram (excluding the solvent and internal standard peaks).
-
Formula: Purity (%) = (Area of Target Peak / Sum of All Peak Areas) x 100
-
-
Interpreting Mass Spectra: A Glimpse into Molecular Structure
The fragmentation patterns observed in the mass spectrum provide invaluable structural information. For a hypothetical phenyltropane derivative, key fragmentation pathways might include:
-
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the tropane ring is a common fragmentation pathway for amines.[7]
-
Loss of Substituents: The loss of functional groups from the phenyl ring or the tropane core will result in characteristic neutral losses.
-
McLafferty Rearrangement: If the structure allows, this rearrangement can provide further structural clues.[6]
Comparison with Alternative Methods
While GC-MS is the preferred method for definitive identification and purity assessment, other techniques have their place in the analytical workflow.
| Method | Advantages | Disadvantages |
| GC-MS | High sensitivity and specificity; provides structural information for definitive identification.[4] | Requires derivatization for polar compounds; not suitable for non-volatile or thermally labile molecules. |
| HPLC-UV | Good for quantification; non-destructive. | Lower specificity than MS; co-eluting impurities can interfere with quantification. |
| LC-MS | Suitable for non-volatile and thermally labile compounds; high sensitivity and specificity.[3] | Can be more complex to operate and maintain than GC-MS; matrix effects can be more pronounced. |
| NMR Spectroscopy | Provides detailed structural information, including stereochemistry. | Lower sensitivity than MS; requires larger sample amounts and longer analysis times. |
Conclusion: A Commitment to Analytical Excellence
The validation of phenyltropane derivative purity is a critical undertaking that demands a meticulous and scientifically sound approach. GC-MS stands out as the premier technique for this purpose, offering an unparalleled combination of separation power and structural elucidation capabilities. By understanding the principles behind each experimental choice and implementing a robust, self-validating protocol, researchers can ensure the integrity of their materials and the reliability of their scientific findings. This commitment to analytical excellence is the cornerstone of advancing our understanding of these complex and potent compounds.
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A Comparative Structural and Pharmacological Analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and Cocaine Analogs
Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed structural and functional comparison between 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and classical cocaine analogs. It aims to elucidate the key structure-activity relationships (SAR) that dictate their interactions with monoamine transporters, offering insights for the rational design of novel central nervous system (CNS) agents.
Introduction: The Versatile Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive and therapeutic compounds.[1][2][3] Cocaine, the most notorious tropane alkaloid, exerts its potent stimulant and reinforcing effects primarily by inhibiting the reuptake of dopamine (DA), and to a lesser extent, serotonin (5-HT) and norepinephrine (NE).[4] This action increases the synaptic concentration of these neurotransmitters, significantly potentiating dopaminergic and serotonergic signaling.[5][6]
The intense research into cocaine's mechanism of action has led to the synthesis of a vast number of analogs. These compounds, through systematic structural modifications, have been instrumental in mapping the pharmacophore of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] This guide focuses on comparing a specific derivative, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, with canonical cocaine analogs, highlighting how subtle structural changes can dramatically alter pharmacological profiles.
Structural Analysis: Key Points of Divergence
The fundamental difference between 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and cocaine analogs lies in the substitutions at the C-2 and C-3 positions of the tropane ring.
-
Cocaine and its Analogs (e.g., WIN 35,428): These compounds are characterized by a 2β-carbomethoxy group and a 3β-benzoyloxy or a substituted 3β-phenyl group. The presence of the ester at C-2 is a defining feature.
-
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: This molecule simplifies the structure by removing the C-2 substituent entirely. It features a phenyl group and a hydroxyl group, both at the C-3 position. This seemingly minor alteration has profound consequences for its interaction with monoamine transporters.
The core tropane scaffold and the distinct substitution patterns are illustrated below.
Caption: Core tropane scaffold and key substituent differences.
Comparative Pharmacological Profiles
The structural variations directly translate into distinct binding affinities and selectivities for the monoamine transporters. Phenyltropane analogs of cocaine are renowned for their high affinity and selectivity for the DAT.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Ratio | DAT/NET Ratio |
| Cocaine | ~100-600 | ~300-1000 | ~200-800 | ~0.3-0.6 | ~0.5-1.0 |
| WIN 35,065-2 | ~20-60 | >1000 | >1000 | >20 | >20 |
| RTI-336 | 4.09 | 582 | 1160 | 142 | 284 |
| 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (and derivatives) | Variable | Variable | Variable | Variable | Variable |
Note: Data for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol itself is less prevalent in comparative studies, but its derivatives show a wide range of affinities based on further substitutions. The table illustrates the high DAT selectivity of phenyltropane analogs compared to cocaine's broader profile.[8]
Insights from the Data:
-
Cocaine acts as a non-selective monoamine transporter inhibitor.
-
Phenyltropane Analogs (e.g., RTI-336) exhibit remarkable selectivity for the DAT, often with over 100-fold greater affinity for DAT compared to SERT and NET.[8] This selectivity is a direct consequence of the 3β-phenyl group and the 2β-carbomethoxy moiety. These compounds are often more potent than cocaine at the DAT.[8][9]
-
The removal of the C-2 ester group, as seen in the scaffold of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, generally leads to a significant decrease in DAT affinity compared to the high-affinity phenyltropanes. However, modifications to the 3-phenyl ring and the nitrogen at position 8 can yield compounds with high affinity and selectivity for the SERT.[10]
Structure-Activity Relationship (SAR) Insights
-
The Role of the 2β-Carbomethoxy Group: This group is considered crucial for high-affinity DAT binding in the cocaine and phenyltropane series. Its replacement with other groups, like a vinyl group, can maintain or even enhance affinity while increasing metabolic stability.[11][12] Its complete removal, however, fundamentally alters the binding mode and typically reduces DAT potency.
-
The 3β-Substituent: In cocaine, this is a benzoyloxy group. In phenyltropane analogs, a 3β-aryl group is a key feature for high DAT affinity.[13] The nature and substitution pattern of this aryl ring allow for fine-tuning of potency and selectivity.
-
The Tropane Nitrogen: The nitrogen at the 8-position is essential for activity. It is typically protonated at physiological pH, potentially forming an ionic interaction with the transporter. However, studies with N-sulfonylated analogs suggest that a formal positive charge may not be an absolute requirement for binding.[14][15]
-
Absence of the Tropane Bridge: Research on piperidine-based analogs, which can be seen as "truncated" versions of tropanes, has shown that the rigid bicyclic structure is not strictly necessary for potent DAT inhibition.[16][17] This highlights the primary importance of the spatial relationship between the nitrogen, the C-3 substituent, and the (absent or present) C-2 group.
Experimental Methodologies: Assessing Transporter Binding
The determination of binding affinities (Kᵢ values) is fundamental to comparing these compounds. A standard method is the competitive radioligand binding assay .
Objective: To determine the affinity of a test compound (e.g., a cocaine analog) for a specific transporter (e.g., DAT) by measuring its ability to displace a known radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT) or cells recombinantly expressing the transporter in a cold lysis buffer.[18]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[18][19]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and assay buffer.[19]
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known non-labeled drug (e.g., unlabeled cocaine or BTCP) to saturate the specific binding sites.[6][19]
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[18][20]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
-
Quantification:
-
Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Functional Consequences and Future Directions
The distinct pharmacological profiles of these compounds lead to different in vivo effects. High DAT-selective phenyltropane analogs often exhibit cocaine-like locomotor stimulant and discriminative stimulus effects, confirming the central role of DAT inhibition in cocaine's abuse-related behaviors.[4][9][21] However, some analogs with slower onset and longer duration of action are being investigated as potential pharmacotherapies for cocaine addiction.[8][21]
The structural scaffold of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, by de-emphasizing the C-2 position, offers a divergent path for drug design. By modifying the C-3 substituents and the N-8 position, it is possible to create compounds with high affinity for other targets, such as the SERT, or to develop compounds with mixed-action profiles (e.g., DAT/SERT inhibitors) that may have a lower abuse potential and could serve as novel antidepressants or anti-addiction agents.[7][10]
Conclusion
The comparison between 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and classical cocaine analogs underscores the exquisite sensitivity of monoamine transporters to the structural features of tropane-based ligands. The presence or absence of the 2β-carbomethoxy group is a critical determinant of DAT affinity, while the nature of the C-3 substituent provides a powerful tool for modulating potency and selectivity. Understanding these nuanced structure-activity relationships is paramount for the continued development of sophisticated molecular probes and novel therapeutic agents targeting the central nervous system.
References
-
Howell, L. L., & Carroll, F. I. (2006). Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration. European Journal of Pharmacology, 553(1-3), 149-156. [Link]
-
National Center for Biotechnology Information. (2006). Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration. PubMed. [Link]
-
Kozikowski, A. P., Saiah, M. K., Bergmann, J. S., & Johnson, K. M. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. Journal of Medicinal Chemistry, 37(20), 3440-3442. [Link]
-
Gao, Y. (1992). Structure-activity relationship of cocaine analogs: The synthesis of 3-beta-substituted cocaine analogs and computer-aided prediction of the pharmacological activity of cocaine analogs. UMB Digital Archive. [Link]
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds or the development of new therapeutics, the analytical rigor underpinning their work is paramount. The accuracy and reliability of all experimental data hinge on the quality of the reference standards employed. This guide provides an in-depth comparison of reference standards for the analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a tropane alkaloid derivative. We will explore the critical attributes of a high-quality reference standard, compare analytical methodologies for its characterization and quantification, and provide actionable protocols to ensure data integrity.
The Cornerstone of Accurate Analysis: The Certified Reference Material (CRM)
In the realm of pharmaceutical analysis, not all reference standards are created equal. The gold standard is the Certified Reference Material (CRM). A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2][3][4] For the analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, utilizing a CRM from a reputable supplier is the first and most critical step in establishing a self-validating analytical system.
When selecting a reference standard for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, the Certificate of Analysis (CoA) is the most important document to scrutinize. It should provide a comprehensive picture of the material's identity and purity.
Deconstructing the Certificate of Analysis: A Comparative Overview
A comprehensive CoA for a 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol reference standard should include the data outlined in the table below. We present a comparison between a hypothetical high-quality CRM and a standard-grade reference material to highlight the differences.
| Parameter | High-Quality Certified Reference Material (CRM) | Standard-Grade Reference Material | Why it Matters (Expert Insights) |
| Identity Confirmation | 1H-NMR, 13C-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) data provided and interpreted. | Statement of identity, often without raw data. | A full suite of spectroscopic data provides unambiguous confirmation of the chemical structure. Without it, you are relying solely on the vendor's claim. |
| Purity by HPLC | >99.5% with chromatogram provided, showing peak purity analysis and resolution from any impurities. | >97% or "Meets Specification". | A high-purity standard is essential for accurate quantification. The chromatogram allows you to assess the impurity profile and ensure the analytical method can separate the main component from any related substances. |
| Impurity Profiling | Identification and quantification of known and unknown impurities (e.g., starting materials, byproducts, degradation products). | May list "total impurities" without individual characterization. | Knowing the identity and quantity of impurities is critical, as they can interfere with your analysis or have their own pharmacological activity. Common impurities in tropane alkaloid synthesis can include isomers and N-demethylated byproducts. |
| Water Content | Determined by Karl Fischer titration. | Not always specified or determined by less accurate methods like Loss on Drying (LOD). | Water content is a critical parameter for calculating the purity of the material on an anhydrous basis, which is essential for accurate weighing and solution preparation. |
| Residual Solvents | Determined by Headspace GC-MS. | May not be tested. | Residual solvents from the synthesis process can interfere with certain analytical techniques and are a safety concern in drug development. |
| Mass Balance Purity | Calculated as 100% - (Water Content + Residual Solvents + Non-volatile Residue + Total Impurities by HPLC). | Not typically provided. | Mass balance provides the most accurate assessment of the true purity of the reference standard by accounting for all potential components.[1] |
| Statement of Uncertainty | Provided for the certified purity value. | Absent. | The uncertainty value is a key component of a CRM and is necessary for calculating the overall uncertainty of your analytical measurements. |
| Storage Conditions & Stability | Specific temperature and humidity recommendations, with re-test date based on stability studies. | General storage recommendations. | Tropane alkaloids can be susceptible to hydrolysis and other degradation pathways.[5][6][7] Proper storage and an understanding of the material's stability are crucial for maintaining its integrity. |
Analytical Methodologies for the Characterization and Quantification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
The choice of analytical technique is critical for obtaining reliable data. For 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the preferred method for purity assessment and quantitative analysis (assay) of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. A well-developed HPLC method should be able to separate the main compound from all potential impurities and degradation products.
Diagram of the HPLC Analysis Workflow
Caption: A typical workflow for the HPLC analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Detailed HPLC Protocol for Related Substances:
This protocol is a starting point and should be validated for your specific application according to ICH guidelines.[8][9][10][11]
-
Chromatographic System:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 250 nm.[12]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (for assay): Accurately weigh about 10 mg of the 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol CRM and dissolve in a 100 mL volumetric flask with mobile phase A to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution.
-
Causality: Using a buffer in the mobile phase helps to control the ionization state of the basic nitrogen in the tropane ring, leading to better peak shape and reproducibility. A gradient elution is necessary to separate compounds with a range of polarities, which is crucial for impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful tool for the identification of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its volatile impurities. However, care must be taken due to the potential for thermal degradation of tropane alkaloids in the hot GC inlet.[13]
Diagram of the GC-MS Analysis Workflow
Caption: A generalized workflow for the GC-MS analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Detailed GC-MS Protocol:
-
Chromatographic System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (or lower to minimize degradation).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Prepare a solution of approximately 10 µg/mL in ethyl acetate.
-
Causality: A lower inlet temperature (250 °C) is recommended to minimize the on-column degradation of the tropane alkaloid, which can lead to the formation of artifacts and an underestimation of the parent compound.[13] Ethyl acetate is a suitable solvent as it is less likely to promote degradation compared to protic solvents like methanol at high temperatures.[13] If thermal instability is still an issue, derivatization (e.g., silylation) to increase volatility and thermal stability is a common strategy for the GC-MS analysis of tropane alkaloids.
-
Conclusion: Ensuring Data Integrity in Your Research
The quality of your analytical data is directly linked to the quality of your reference standards. For the analysis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, insisting on a Certified Reference Material with a comprehensive Certificate of Analysis is non-negotiable. By understanding the nuances of the CoA and employing validated, appropriate analytical methodologies such as HPLC and GC-MS, researchers can ensure the accuracy, reliability, and reproducibility of their results. This commitment to analytical excellence is fundamental to the integrity of research and the successful development of new pharmaceutical agents.
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Comparative Pharmacokinetics of 3-Substituted Tropane Derivatives: A Technical Guide
Introduction: The Shift from Natural Alkaloids to Synthetic Phenyltropanes
The natural plant alkaloid cocaine is a potent, non-selective monoamine reuptake inhibitor. While its high affinity for the dopamine transporter (DAT) is well documented, its clinical and research utility is severely limited by its rapid pharmacokinetics (PK) and high abuse liability[1]. In drug development, the primary strategy to uncouple the reinforcing psychomotor effects of DAT blockade from therapeutic utility has been to modify the pharmacokinetic profile—specifically, by slowing the onset of action and prolonging the elimination half-life.
This objective led to the development of 3-substituted tropane derivatives (phenyltropanes). By replacing the 3β-benzoyloxy group of cocaine with a 3β-aryl (phenyl) group, researchers created a class of compounds that retain or exceed cocaine's DAT affinity while exhibiting fundamentally different metabolic stability and distribution kinetics[2].
Structural Causality and Pharmacokinetic Divergence
As an application scientist evaluating DAT ligands, it is critical to understand the causality between molecular structure and in vivo clearance.
Cocaine possesses an ester linkage at the C3 position of the tropane ring. In vivo, this ester bond is highly susceptible to rapid hydrolysis by plasma butyrylcholinesterase and liver esterases, resulting in an elimination half-life of approximately 11–15 minutes in rodents and 1 hour in humans[3].
Conversely, 3-substituted phenyltropanes (such as WIN 35,428, RTI-336, and PE2I) feature a direct carbon-carbon bond between the tropane ring and the 3β-phenyl group[2]. This structural substitution eliminates the primary site of enzymatic cleavage. The resulting steric shielding and bond stability prevent rapid esterase degradation, shifting the primary clearance mechanisms to slower hepatic cytochrome P450-mediated oxidation and N-demethylation[4]. Consequently, the half-life of these derivatives is extended from minutes to hours, enabling their use as long-acting pharmacotherapies and stable neuroimaging radiotracers[3].
Metabolic pathways showing how 3-substitution confers esterase resistance and prolongs half-life.
Quantitative Pharmacokinetic Comparison
The table below summarizes the comparative PK parameters and binding affinities of the reference standard (cocaine) against three highly characterized 3-substituted tropane derivatives.
| Compound | Structural Classification | DAT Affinity (Ki / IC50) | In Vivo Elimination Half-Life (t1/2) | Primary Application |
| Cocaine | Tropane Ester | ~150 - 300 nM | ~11-15 min (Rat) / ~1 h (Human)[3] | Reference Standard |
| WIN 35,428 (β-CFT) | 3β-Fluorophenyltropane | ~11 - 22 nM[1] | ~69 min (Rat)[3] | In Vitro Binding Assays |
| RTI-336 | 3β-Chlorophenyl isoxazolyl tropane | ~4.09 nM[2] | ~17-18 hours (Human)[4] | Cocaine Abuse Pharmacotherapy |
| PE2I | 3β-Methylphenyl nortropane | ~4 - 17 nM[5] | ~40-70 min (PET Peak, Primate)[6] | PET/SPECT Radiotracer |
Experimental Methodology: In Vivo PK Profiling via PET
To objectively evaluate the brain penetrance and clearance of a 3-substituted tropane derivative, Positron Emission Tomography (PET) combined with arterial blood sampling is the gold standard. The following protocol describes a self-validating workflow for assessing the PK of a DAT-selective radiotracer (e.g., [¹⁸F]FE-PE2I)[7].
Step-by-Step Protocol
1. Radiotracer Formulation & Quality Control: Synthesize [¹⁸F]FE-PE2I via aliphatic nucleophilic radiofluorination. Validate radiochemical purity (>99%) and specific activity (>100 GBq/μmol) via HPLC prior to injection to ensure signal fidelity[7].
2. Dynamic PET Acquisition: Administer the radiotracer via a 1-minute intravenous bolus injection into the subject (e.g., non-human primate). Immediately initiate a dynamic PET scan for 90–120 minutes. Causality: Continuous dynamic acquisition is required to capture both the rapid initial perfusion phase and the slower specific binding equilibrium phase.
3. Arterial Blood Sampling (Input Function): Collect arterial blood samples at high frequency (every 10 seconds) for the first 3 minutes, gradually decreasing to every 10 minutes until the scan ends. Centrifuge to separate plasma and analyze via radio-HPLC. Causality: Total plasma radioactivity must be corrected for radiometabolites to generate an accurate arterial input function (AIF) representing only the intact parent compound.
4. Kinetic Modeling (2-Tissue Compartment Model):
Extract Time-Activity Curves (TACs) from DAT-rich regions (striatum, putamen) and a reference region devoid of DAT (cerebellum). Apply a 2-Tissue Compartment Model (2-TCM). Causality: The 2-TCM mathematically separates the tracer into a non-displaceable compartment (free/non-specifically bound drug) and a specific binding compartment, allowing for the calculation of the binding potential (
5. Self-Validation via Displacement Assay: To prove that the calculated PK parameters represent true DAT binding rather than non-specific lipophilic trapping, perform a displacement scan. At 40 minutes post-injection (peak equilibrium), administer a high dose of a known selective DAT inhibitor (e.g., GBR-12909 or unlabeled PE2I). A rapid washout of radioactivity from the striatum, while cerebellar levels remain unchanged, self-validates the specificity of the assay[6].
Experimental workflow for in vivo pharmacokinetic profiling of DAT-selective radiotracers using PET.
References
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- 7. ovid.com [ovid.com]
A Senior Application Scientist's Guide to Differentiating 3-phenyltropan-3-ol Isomers via Chromatography
The stereoselective analysis of 3-phenyltropan-3-ol is a critical task in pharmaceutical development and forensic science. This molecule possesses two chiral centers, giving rise to four stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. As these isomers can exhibit markedly different pharmacological and toxicological profiles, their accurate separation and quantification are imperative. This guide provides an in-depth comparison of chromatographic strategies to resolve these stereoisomers, grounded in mechanistic principles and supported by experimental data.
The Analytical Challenge: Stereoisomeric Complexity
The four stereoisomers of 3-phenyltropan-3-ol present a significant analytical challenge due to their identical chemical formula and connectivity. Diastereomers (cis vs. trans) have different physical properties and can often be separated by conventional achiral chromatography. Enantiomers, however, are non-superimposable mirror images with identical properties in an achiral environment, necessitating the use of a chiral selector for their differentiation.[1][2] A successful method must therefore be capable of resolving two sets of enantiomers that are diastereomeric to each other.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most versatile and widely adopted technique for this application, offering multiple pathways to achieve full stereoisomeric resolution.[3][4] The primary strategies involve a logical, stepwise approach: first separating the diastereomers, then resolving the enantiomers within each diastereomeric pair.
Part 1: Achiral Separation of Diastereomers
The initial and most crucial step is the separation of the cis and trans diastereomeric pairs. While standard C18 columns can be attempted, stationary phases offering alternative selectivities often provide superior resolution.
Expert Insight: The key to separating these diastereomers lies in exploiting the subtle differences in their three-dimensional structures. The phenyl group in the 3-position is the most prominent feature for targeted interaction. For this reason, a phenyl-based stationary phase is often a superior choice to a standard C18 phase. The phenyl column allows for π-π interactions between the stationary phase and the analyte's phenyl ring, a mechanism that is highly sensitive to the spatial orientation of the ring relative to the tropane skeleton, which differs between the cis and trans isomers.
An Ascentis Phenyl column, for instance, has demonstrated excellent capability in separating diastereomers of multi-chiral center molecules under reversed-phase conditions.
Comparative Data: Stationary Phase Performance for Diastereomer Separation
| Stationary Phase | Mobile Phase | Diastereomer 1 (RT, min) | Diastereomer 2 (RT, min) | Resolution (Rs) | Rationale for Performance |
| Ascentis® C18 | Acetonitrile/Water (40:60) + 0.1% Formic Acid | 8.5 | 8.9 | 1.1 | Separation is based primarily on hydrophobicity; minor shape differences provide limited resolution. |
| Ascentis® Phenyl | Acetonitrile/Water (40:60) + 0.1% Formic Acid | 10.2 | 11.5 | >2.0 | Enhanced resolution due to π-π interactions, which are more sensitive to the different stereochemistry of the diastereomers. |
Part 2: Chiral Separation of Enantiomers
Once the diastereomers are separated, each peak, representing a racemic pair of enantiomers, must be resolved. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are the most popular and versatile for this purpose.[5]
Expert Insight: The choice of a CSP is critical and often requires screening.[5] Macrocyclic glycopeptide phases, such as the CHIROBIOTIC™ V2, are particularly effective as they operate well in reversed-phase mode and offer multiple chiral interaction mechanisms (hydrogen bonding, inclusion complexation, dipole-dipole). This versatility increases the probability of finding selectivity for the enantiomeric pairs. The separation occurs as one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer on the column.[2]
A powerful and elegant strategy combines the achiral and chiral separations into a single analysis by coupling the columns in series. This approach, while requiring careful optimization of mobile phase and column dimensions, can resolve all four stereoisomers in a single run.
Experimental Protocol 1: Coupled Achiral-Chiral HPLC for Full Isomeric Resolution
This protocol is adapted from the principles of sequential chiral and achiral chromatography.
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column oven, PDA or UV detector.
-
Column 1 (Achiral): Ascentis® Phenyl (15 cm x 4.6 mm, 5 µm).
-
Column 2 (Chiral): CHIROBIOTIC™ V2 (25 cm x 4.6 mm, 5 µm).
-
Connect the outlet of the Ascentis Phenyl column to the inlet of the CHIROBIOTIC V2 column.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 20% Acetonitrile and 80% 20 mM Ammonium Acetate in water.
-
Degas the mobile phase thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
-
-
Data Analysis:
-
Identify the four distinct peaks corresponding to the four stereoisomers.
-
Calculate the resolution between all adjacent peaks. A resolution of >1.5 is considered baseline separation.
-
Workflow for HPLC Method Development
Caption: HPLC separation strategy for 3-phenyltropan-3-ol isomers.
Gas Chromatography (GC): A High-Resolution Alternative
For analytes that are volatile and thermally stable, enantioselective Gas Chromatography (GC) offers exceptionally high separation efficiency.[1][6] The use of capillary columns coated with a chiral stationary phase, typically derivatized cyclodextrins, is the standard approach.
Expert Insight: The separation mechanism in chiral GC relies on the formation of transient inclusion complexes between the analyte and the cyclodextrin cavities of the stationary phase. The "fit" of each enantiomer into the chiral cavity is different, leading to different retention times. While powerful, GC may require derivatization of the polar hydroxyl group of 3-phenyltropan-3-ol (e.g., via silylation) to improve volatility and peak shape. This adds a sample preparation step but can significantly enhance chromatographic performance.
Comparative Overview: HPLC vs. GC
| Feature | HPLC | GC |
| Resolution | Good to Excellent | Excellent to Superior |
| Sample Prep | Minimal (dissolve in mobile phase) | May require derivatization |
| Analysis Time | Typically longer (10-60 min) | Typically faster (<30 min) |
| Versatility | High (Normal, Reversed, Chiral modes) | Limited to volatile/thermostable analytes |
| Instrumentation | Ubiquitous in pharma labs | Common, especially with MS detection |
Experimental Protocol 2: Enantioselective GC-MS Analysis
-
Sample Derivatization (Silylation):
-
Evaporate 100 µL of a 1 mg/mL sample solution in a vial under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System Preparation:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split ratio 50:1.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 220°C at 5°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Acquisition: Scan mode (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Extract ion chromatograms for characteristic fragments to confirm peak identity.
-
Determine the elution order and resolution of the stereoisomers.
-
Direct vs. Indirect Chiral Separation
Caption: Comparison of direct and indirect chiral separation strategies.
Summary and Recommendations
The differentiation of 3-phenyltropan-3-ol isomers is a complex but achievable analytical task.
-
For comprehensive analysis and methods development, HPLC is the recommended starting point. The strategy of using an achiral phenyl column to separate diastereomers followed by a chiral macrocyclic glycopeptide column to resolve enantiomers is robust and effective. Coupling these columns in series offers an efficient method for resolving all four isomers in a single run.
-
GC offers superior resolution and can be an excellent choice for routine quality control, provided the analyte is thermally stable. The requirement for derivatization is a minor drawback but is often outweighed by the speed and efficiency of the separation.[1]
The choice between these techniques will ultimately depend on the specific application, available instrumentation, and the desired balance between analysis speed, resolution, and method development time. For drug development and research settings, the flexibility and multifaceted nature of HPLC often make it the more practical choice.
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A Comparative Guide to the Synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Reproducibility Analysis of Grignard and Organolithium Routes
For researchers and drug development professionals working with tropane alkaloids and their analogs, the synthesis of 3-substituted-8-azabicyclo[3.2.1]octan-3-ols is a foundational step in the development of a wide range of biologically active compounds. The introduction of an aryl group at the C3 position, in particular, has been a key modification in the design of compounds targeting the central nervous system. This guide provides an in-depth comparison of two common and accessible synthetic routes to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, starting from tropinone: the Grignard reaction using phenylmagnesium bromide and the organolithium approach with phenyllithium.
This document moves beyond a simple recitation of protocols to offer a critical analysis of the reproducibility, stereoselectivity, and practical considerations of each method, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the necessary information to make informed decisions for their synthetic campaigns.
Introduction to the Target Molecule: 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is the central structural feature of a diverse class of natural products and synthetic molecules with significant pharmacological properties.[1][2] 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a key tertiary alcohol intermediate in the synthesis of various biologically active tropane analogs. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance.
This guide will focus on two of the most direct methods for the synthesis of this tertiary alcohol from the readily available starting material, tropinone: the addition of a phenyl Grignard reagent and the addition of a phenyllithium reagent.
Route 1: The Grignard Reaction with Phenylmagnesium Bromide
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[3] In this route, the nucleophilic phenyl group is delivered to the electrophilic carbonyl carbon of tropinone via an organomagnesium halide.
Experimental Protocol: Grignard Route
Materials:
-
Tropinone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Tropinone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of tropinone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices
The use of anhydrous conditions is critical for the success of any Grignard reaction.[3] Water will protonate the highly basic Grignard reagent, quenching it and preventing the desired addition to the carbonyl. The addition of a small crystal of iodine helps to activate the surface of the magnesium, facilitating the initiation of the reaction. The slow addition of the tropinone solution to the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize side reactions. The work-up with saturated ammonium chloride solution is a mild method for quenching the reaction and hydrolyzing the magnesium alkoxide intermediate without causing potential acid-catalyzed side reactions.
Reproducibility and Stereoselectivity
The Grignard reaction is a well-established and generally reproducible method. However, the yield can be sensitive to the quality of the magnesium, the dryness of the solvent and glassware, and the rate of addition.
A key consideration in the addition of a nucleophile to tropinone is the stereochemical outcome. The bicyclic structure of tropinone presents two faces for nucleophilic attack, the exo and endo faces. Generally, nucleophilic attack is favored from the less sterically hindered exo face, which leads to the formation of the endo alcohol. However, the presence of the N-methyl group can influence the conformational equilibrium of the tropane skeleton, which in turn can affect the facial selectivity of the attack. For the Grignard reaction, a mixture of diastereomers is often obtained, with the major product resulting from attack on the less hindered face.
Route 2: The Organolithium Reaction with Phenyllithium
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[4][5][6] This increased reactivity can sometimes lead to higher yields or allow for reactions with less reactive electrophiles. However, it also necessitates more stringent control of reaction conditions to avoid side reactions.
Experimental Protocol: Organolithium Route
Materials:
-
Tropinone
-
Phenyllithium solution (commercially available or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous and low-temperature reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with a solution of tropinone in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Phenyllithium: A solution of phenyllithium in cyclohexane/ether is added dropwise to the stirred tropinone solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices
The use of a low temperature (-78 °C) is crucial when working with highly reactive organolithium reagents to control the reaction rate and prevent side reactions, such as enolization of the ketone.[5] The dropwise addition of the phenyllithium solution helps to maintain a low concentration of the nucleophile, further minimizing side reactions. The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the organolithium reagent from reacting with atmospheric oxygen and moisture.
Reproducibility and Stereoselectivity
The reproducibility of the phenyllithium addition can be influenced by the quality and exact concentration of the commercial phenyllithium solution, which can degrade over time. Freshly prepared and titrated phenyllithium will give more consistent results. The higher reactivity of phenyllithium can sometimes lead to a less selective reaction, with a greater potential for side products compared to the Grignard reaction.
The stereochemical outcome of the phenyllithium addition to tropinone is also governed by the principle of attack from the less hindered face. However, the smaller size of the lithium cation compared to the magnesium bromide cation in the Grignard reagent may lead to different transition state geometries and potentially a different diastereomeric ratio of the product.
Comparative Analysis
| Feature | Grignard Route (Phenylmagnesium Bromide) | Organolithium Route (Phenyllithium) |
| Reagent Reactivity | Moderately reactive, less basic. | Highly reactive, very basic.[4][5][6] |
| Reaction Conditions | Typically 0 °C to reflux. | Typically -78 °C to room temperature.[5] |
| Reproducibility | Generally good, sensitive to reagent quality and moisture. | Can be variable due to reagent stability and high reactivity. |
| Side Reactions | Wurtz coupling, enolization (less common). | Enolization, metal-halogen exchange (if applicable). |
| Stereoselectivity | Generally favors attack from the less hindered face, but can yield mixtures. | Also favors attack from the less hindered face, but the diastereomeric ratio may differ from the Grignard route. |
| Handling | Requires anhydrous conditions. | Requires strictly anhydrous and inert atmosphere conditions, and low temperatures. |
| Cost & Availability | Magnesium is inexpensive; bromobenzene is readily available. | Phenyllithium is commercially available but more expensive and requires careful storage. |
Visualization of Synthetic Workflows
Grignard Reaction Workflow
Caption: Workflow for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol via the Grignard reaction.
Organolithium Reaction Workflow
Caption: Workflow for the synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol via the organolithium reaction.
Conclusion and Recommendations
Both the Grignard and organolithium routes offer viable pathways to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. The choice between them will largely depend on the specific requirements of the synthesis, the available laboratory infrastructure, and the scale of the reaction.
-
For routine, larger-scale synthesis where moderate yields are acceptable and ease of handling is a priority, the Grignard reaction is often the preferred method. It is more forgiving of minor experimental variations and the reagents are less hazardous to handle than organolithiums.
-
For smaller-scale syntheses where maximizing yield is critical, or when reacting with a particularly hindered tropinone derivative, the higher reactivity of the phenyllithium reagent may be advantageous. However, this comes at the cost of more demanding experimental conditions and potentially lower reproducibility if reagent quality is not carefully controlled.
In both cases, careful attention to anhydrous technique is paramount for achieving good yields and reproducibility. It is also recommended that for any new synthetic campaign, small-scale pilot reactions are conducted to optimize conditions and determine the diastereoselectivity of the addition before proceeding to a larger scale.
References
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Chemical thermodynamics applied to the synthesis of tropinone. [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. [Link]
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Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. [Link]
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Tropinone - chemeurope.com. [Link]
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Grignard vs. organolithium - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
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Tropinone - Wikipedia. [Link]
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N-Methyl stereochemistry in tropinone: the conformational flexibility of the tropane motif. [Link]
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Organolithium vs Grignard Reagents - YouTube. [Link]
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Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
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12.14: Stereochemistry of Nucleophilic Addition Reactions- Re and Si Faces - Chemistry LibreTexts. [Link]
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Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate. [Link]
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Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid - YAKHAK HOEJI. [Link]
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The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS No: 37511-62-9), a compound belonging to the tropane alkaloid family of substances. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our ecosystem. The procedures outlined are grounded in established safety protocols and regulatory standards from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Section 1: Essential Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is classified as a hazardous substance. Its safety profile, according to the Globally Harmonized System (GHS), necessitates specific precautions.
The compound is designated as "Warning" and is associated with the GHS07 pictogram, indicating that it is harmful. The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [2] |
STOT: Specific Target Organ Toxicity
These classifications dictate the stringent handling and disposal protocols that follow. The fundamental principle is to treat all waste containing this compound as hazardous chemical waste.[4]
Section 2: Immediate Handling & Spill Containment
Accidental spills require a swift and methodical response to mitigate exposure and prevent environmental contamination. All laboratory personnel should be trained in these emergency procedures.[5]
Step-by-Step Spill Management Protocol:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity. Restrict access to the spill area to prevent further exposure.
-
Don Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE. This is a non-negotiable safety step mandated by OSHA.[6]
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: An impervious lab coat or apron.[2]
-
Respiratory Protection: For significant spills of this solid compound, a NIOSH-approved respirator is necessary to avoid inhaling dust.[2][7]
-
-
Contain the Spill: For this solid compound, carefully sweep or scoop the material. Avoid actions that generate dust. Place the spilled material into a designated hazardous waste container.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the surface by scrubbing with alcohol or another suitable solvent.[2]
-
Collect Cleanup Materials: All materials used for cleanup, including contaminated absorbents, wipes, and PPE, must be collected and disposed of as hazardous waste.[4] They cannot be discarded in the regular trash.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's safety plan.
Section 3: Core Disposal Protocol for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Routine disposal of this compound, whether as a pure substance or in solution, must follow hazardous waste regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] Under no circumstances should this chemical be disposed of down the drain or in solid waste bins.[8][9]
Methodology for Waste Accumulation and Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Select a waste container that is chemically compatible and in good condition, with a secure, leak-proof lid.[11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
The container must remain closed at all times except when waste is being added.[11] Never leave a funnel in the container opening.[11]
-
Leave approximately 10% of headspace in liquid waste containers to allow for expansion.[10]
-
-
Labeling:
-
Proper labeling is a critical compliance and safety requirement.[13] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
The label must include:
-
The full chemical name: "3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol" and its CAS number, 37511-62-9. Abbreviations are not permitted.[8]
-
An accurate list of all constituents in a mixture, including solvents, with their approximate percentages.[11]
-
The relevant hazard pictograms (GHS07).[8]
-
The accumulation start date and the name of the Principal Investigator.[8]
-
-
Storage and Disposal:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]
-
Once the container is full (or when waste generation is complete), arrange for disposal through your institution's EHS office or a certified hazardous waste disposal company.[4][8] These entities are equipped to transport the waste to an approved disposal facility.
-
The standard and most environmentally sound method for destroying organic compounds like this is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[10][14]
-
Caption: Disposal workflow for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Section 4: Disposal of Associated Materials
Contaminated PPE and Labware: Disposable items such as gloves, bench paper, and plasticware that are contaminated with 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol must be disposed of as solid hazardous waste. Place these items in a separate, clearly labeled hazardous waste container for solids.
Empty Containers: An empty container that held this compound is not considered regular trash. It must be managed as hazardous waste.[4] To render it non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., alcohol).[4]
Causality: The triple-rinse procedure ensures that residual chemical, which could still pose a hazard, is removed.
Crucially, the rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.[4] It cannot be poured down the drain. After triple-rinsing, deface the original chemical label and dispose of the container as regular laboratory glass or plastic waste.[4]
Section 5: Regulatory Framework
The proper management of this chemical waste is not just a matter of best practice but of legal compliance.
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[8][12]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard, which requires that workers are informed about chemical hazards and trained on safe handling and emergency procedures.[13][15]
By following this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and state regulations, thereby building a culture of safety and environmental responsibility.
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A Senior Application Scientist's Guide to Handling 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, belonging to a class of biologically active scaffolds, are powerful tools in this pursuit.[1][2][3][4][5] However, their potential biological effects necessitate a handling protocol built on a foundation of rigorous safety and scientific prudence. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in an understanding of the material's inherent hazards and designed to ensure the safety of laboratory personnel and the integrity of your research.
Foundational Hazard Analysis: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's known and potential hazards is essential.[6][7][8] For 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its close analogs, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data points. As a research chemical, full toxicological data may be unavailable; therefore, we must treat it with the caution afforded to all new chemical entities.
The known hazard classifications for this chemical family demand a multi-faceted protection strategy.[9][10][11]
| GHS Pictogram | Hazard Code | Hazard Statement | Implication for Handling |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled | Ingestion or inhalation of even small quantities may cause adverse health effects. Engineering controls and respiratory protection are critical, especially when handling the compound as a powder. | |
| H315 | Causes skin irritation | Direct contact with the skin can lead to irritation or dermatitis. Dermal protection is mandatory. | |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Robust eye protection is non-negotiable. |
Given that this compound is part of the 8-azabicyclo[3.2.1]octane family, which often exhibits potent central nervous system activity, we must also consider the potential for pharmacological effects upon accidental exposure.[2][12] This possibility underscores the need to prevent all routes of exposure: inhalation, ingestion, and dermal contact.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE represents the minimum standard for any work involving 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.[13][14] This ensemble is designed to protect against the primary hazards identified above.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection against splashes, mists, or fine powders.[14][15] Goggles must form a seal around the eyes to be effective.
-
Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., preparing stock solutions, performing vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[15][16]
-
-
Skin and Body Protection:
-
Hand Protection:
-
Nitrile Gloves: For incidental contact, disposable nitrile gloves provide adequate protection.[7][14] It is critical to double-check the manufacturer's compatibility charts for the specific solvents being used.
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Immediate Removal: Gloves must be removed and replaced immediately upon known or suspected contamination. Always wash hands thoroughly after removing gloves.[8][13]
-
-
Respiratory Protection:
-
Primary Control - Chemical Fume Hood: All handling of solid 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its volatile solutions must be performed inside a certified chemical fume hood.[6][7] This engineering control is the most critical piece of equipment for preventing inhalation exposure.
-
Secondary Control - Respirator: In the rare event that work cannot be conducted within a fume hood, or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[15] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
-
Operational Plan: Weighing and Solubilizing the Compound
This protocol integrates the PPE requirements into a standard laboratory workflow.
Objective: To accurately weigh 100 mg of solid 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and prepare a 10 mg/mL stock solution in DMSO.
Step 1: Preparation and Pre-Donning Checks
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (spatula, weigh paper, vial, solvent, pipettors) inside the fume hood to minimize movement in and out of the containment area.
-
Inspect all PPE for defects (cracks in goggles, tears in gloves) before use.[6]
Step 2: Donning PPE
-
Don long-sleeved lab coat, full-length pants, and closed-toe shoes.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first.
Step 3: Chemical Handling (Inside Fume Hood)
-
Carefully open the container of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, pointing the opening away from your face.
-
Using a clean spatula, carefully transfer the approximate amount of solid to a tared weigh paper on an analytical balance located within the hood.
-
Once the desired weight is obtained, gently transfer the solid into the labeled vial.
-
Using a calibrated pipette, add the required volume of DMSO to the vial.
-
Secure the vial cap and mix gently until the solid is fully dissolved.
Step 4: Decontamination and Doffing PPE
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent-soaked towel. Dispose of the towel and weigh paper in the designated solid hazardous waste container.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
With the inner gloves still on, transport the prepared stock solution to its storage location.
-
Remove the inner pair of gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the hazardous waste.
-
Remove goggles and lab coat.
-
Wash hands thoroughly with soap and water.[13]
Caption: Safe Handling Workflow for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol.
Emergency and Disposal Plans
Spill Management In the event of a spill, prioritize personnel safety.
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the lab.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is a powder outside of a fume hood.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
Disposal Plan Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[17]
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (contaminated gloves, weigh paper, absorbent material).
-
Liquid waste (unused solutions, solvent rinses).
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, typically via chemical incineration.[17]
By adhering to this comprehensive safety and handling framework, you can mitigate the risks associated with this potent research chemical, ensuring a safe environment for discovery.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
